Technical Documentation Center

5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole
  • CAS: 1231244-56-6

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of 5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole: A Technical Whitepaper

Executive Summary As modern drug discovery increasingly relies on highly functionalized, geometrically defined scaffolds, the isoxazole ring has emerged as a privileged motif[1]. Specifically, 5-(Bromomethyl)-3-(6-bromop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As modern drug discovery increasingly relies on highly functionalized, geometrically defined scaffolds, the isoxazole ring has emerged as a privileged motif[1]. Specifically, 5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole represents a highly versatile, bifunctional building block. Its unique architecture—featuring both a highly reactive aliphatic bromomethyl group and a transition-metal-compatible aromatic bromopyridine moiety—allows for precise, orthogonal functionalization.

This technical guide provides an in-depth analysis of the physicochemical properties, structural dichotomy, and validated experimental workflows for utilizing this compound in advanced medicinal chemistry campaigns.

Molecular Architecture & Physicochemical Baseline

The physicochemical profile of a building block dictates its behavior in both synthetic environments and biological assays. 5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole contains three distinct functional zones:

  • The Isoxazole Core: Imparts rigidity, acts as a bioisostere for amides/esters, and modulates the overall lipophilicity[1].

  • The 5-Bromomethyl Group: A highly polarized, sp³-hybridized electrophilic center primed for rapid nucleophilic attack[2].

  • The 3-(6-Bromopyridin-3-yl) Substituent: An sp²-hybridized electrophile that remains inert under mild basic conditions but is highly active in palladium-catalyzed cross-coupling reactions[1].

Based on structural analogs such as 5-(Bromomethyl)-3-(4-bromophenyl)isoxazole and established computational models, the quantitative physicochemical parameters are summarized below.

Quantitative Physicochemical Data Summary
PropertyValueMethod / Derivation
Molecular Formula C₉H₆Br₂N₂OExact elemental composition
Molecular Weight 317.97 g/mol Standard atomic weights
Exact Mass 315.8847 DaIsotopic mass (⁷⁹Br)
Topological Polar Surface Area (TPSA) 38.9 ŲIsoxazole (N, O) + Pyridine (N)
Calculated LogP (cLogP) ~2.9 - 3.1Fragment-based prediction
Hydrogen Bond Donors 0Structural analysis
Hydrogen Bond Acceptors 3N (pyridine), N (isoxazole), O (isoxazole)
Rotatable Bonds 2C(isoxazole)-C(pyridine) and C(isoxazole)-C(bromomethyl)
Physical State SolidExtrapolated from related bromophenyl analogs

Orthogonal Reactivity & Mechanistic Causality

The true value of this scaffold lies in its orthogonal reactivity . The two bromine atoms exist in completely different electronic environments, allowing chemists to perform sequential functionalizations without the need for protecting groups.

  • Phase 1: Aliphatic Substitution (Sₙ2): The C5-bromomethyl group is highly electrophilic. Because the carbon is sp³-hybridized and adjacent to the electron-withdrawing isoxazole ring, the C-Br bond is highly polarized. This allows for rapid Sₙ2 reactions with secondary amines, thiols, or alcohols at room temperature[2].

  • Phase 2: Aromatic Cross-Coupling: The C6-bromine on the pyridine ring is sp²-hybridized. It resists direct nucleophilic attack due to electron repulsion from the aromatic π-cloud. However, it readily undergoes oxidative addition with low-valent transition metals (e.g., Pd⁰), making it an ideal substrate for Suzuki, Negishi, or Buchwald-Hartwig cross-coupling reactions at elevated temperatures[1].

Workflow Visualization

Workflow cluster_0 Phase 1: Aliphatic Functionalization cluster_1 Phase 2: Aromatic Functionalization A 5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole (Bifunctional Scaffold) B Aliphatic C-Br Bond (Highly Electrophilic) A->B C SN2 Substitution (Amines/Thiols, MeCN, 25°C) B->C Rapid Kinetics D Aromatic C-Br Bond (Requires Activation) C->D Intermediate Isolation E Pd-Catalyzed Cross-Coupling (Suzuki/Negishi, 90°C) D->E Transmetalation F Advanced Heterocyclic Drug Candidate (Lead Compound) E->F Final Assembly

Caption: Orthogonal reactivity workflow of 5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole.

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes causality for the reagent choices and a validation checkpoint to guarantee data reliability.

Protocol 1: Kinetic Aqueous Solubility Profiling (Nephelometry/HPLC)

Due to its moderate lipophilicity (cLogP ~3.0) and crystalline lattice energy, assessing the kinetic solubility of this scaffold is critical before initiating biological assays[3].

  • Stock Preparation: Dissolve exactly 3.18 mg of the compound in 1.0 mL of anhydrous DMSO to create a 10 mM stock solution.

    • Causality: DMSO completely disrupts the crystal lattice, providing a standardized monomeric starting point.

  • Aqueous Dilution: Aliquot 10 µL of the stock into 990 µL of Phosphate-Buffered Saline (PBS, pH 7.4) in a glass vial to target a 100 µM theoretical concentration.

  • Incubation: Shake the vial at 300 rpm at 25°C for 24 hours.

  • Filtration: Pass the suspension through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE is highly inert and hydrophobic, preventing the non-specific binding of the lipophilic compound that frequently occurs with nylon or cellulose filters.

  • Quantification: Analyze the filtrate via HPLC-UV (λ = 254 nm) against a standard calibration curve prepared in MeCN.

    • Self-Validation Check: Spike a known standard (e.g., hydrocortisone) into a parallel well. The assay is validated only if the standard's calculated solubility falls within 10% of its established literature value (~0.28 mg/mL).

Protocol 2: Step-by-Step Orthogonal Derivatization Workflow

This protocol details the sequential exploitation of the compound's two reactive sites.

Step 2A: Sₙ2 Amination of the Bromomethyl Group
  • Reaction Setup: Dissolve 1.0 eq of 5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole in anhydrous Acetonitrile (MeCN) (0.2 M).

  • Reagent Addition: Add 1.1 eq of a secondary amine (e.g., morpholine) and 2.0 eq of anhydrous K₂CO₃. Stir at 25°C for 4 hours.

    • Causality: MeCN is a polar aprotic solvent that accelerates Sₙ2 kinetics without causing solvolysis of the bromomethyl group. K₂CO₃ acts as an insoluble, mild inorganic base to scavenge the HBr byproduct without degrading the base-sensitive isoxazole ring[2].

  • Workup: Filter the suspension to remove inorganic salts, concentrate under reduced pressure, and purify via flash chromatography (EtOAc/Hexanes).

    • Self-Validation Check: Monitor via LC-MS. The disappearance of the starting mass (m/z ~317.9) and the appearance of the aminated intermediate validate the step. If unreacted starting material persists, verify the anhydrous nature of the MeCN.

Step 2B: Suzuki Cross-Coupling of the Bromopyridine Core
  • Reaction Setup: Dissolve the intermediate from Step 2A (1.0 eq) in a degassed 4:1 mixture of 1,4-Dioxane and H₂O (0.1 M).

  • Catalyst & Reagent Addition: Add 1.2 eq of an arylboronic acid, 2.0 eq of Na₂CO₃, and 0.05 eq of Pd(dppf)Cl₂.

    • Causality: The biphasic Dioxane/H₂O system is critical for dissolving both the organic substrate and the inorganic base required for transmetalation. The bidentate dppf ligand provides a large bite angle, accelerating the reductive elimination step to overcome the steric hindrance of the adjacent heterocyclic rings[1].

  • Execution: Heat the sealed vial at 90°C for 12 hours under a nitrogen atmosphere.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Conclusion

5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole is a highly privileged scaffold that bridges the gap between rapid library generation (via Sₙ2 chemistry) and advanced structural elaboration (via Pd-catalysis). By understanding the distinct physicochemical properties and electronic environments of its two halogenated sites, researchers can deploy this building block to rapidly access complex, biologically active chemical space.

References

  • Synthesis of 5-Bromomethylisoxazoles and Their Reactions with Secondary Amines Source: ResearchGate URL
  • 5-(Bromomethyl)-3-(4-bromophenyl)
  • Source: National Institutes of Health (NIH)
  • Technical Guide: Physicochemical and Biological Profile of Bromophenyl-Substituted Isoxazoles Source: Benchchem URL

Sources

Exploratory

Comprehensive NMR Spectroscopic Analysis of 5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole

Executive Summary The compound 5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole is a highly functionalized, bifunctional heterocyclic building block utilized in advanced medicinal chemistry and agrochemical synthesis. It...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole is a highly functionalized, bifunctional heterocyclic building block utilized in advanced medicinal chemistry and agrochemical synthesis. It features three distinct structural domains: an electron-deficient 6-bromopyridine ring, a central isoxazole scaffold, and a reactive 5-bromomethyl moiety. Accurate structural elucidation of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy requires a deep understanding of the anisotropic effects, electronegativity, and spin-spin coupling systems inherent to these heterocycles.

This technical guide provides a definitive framework for the 1 H and 13 C NMR spectral assignments of this compound, detailing the causality behind the chemical shifts and outlining a self-validating experimental protocol for researchers.

Structural Deconstruction & Electronic Environment

To accurately predict and assign the NMR spectra, we must deconstruct the molecule into its three core fragments and analyze the electronic environment of each.

The Isoxazole Core

The central isoxazole ring acts as an electron-withdrawing group via induction and resonance. In 3,5-disubstituted isoxazoles, the C-4 position is the only proton-bearing carbon on the ring. Because it is flanked by two highly electronegative centers (the oxygen and nitrogen of the ring, plus the substituents), the H-4 proton typically resonates as a sharp singlet in the 6.50 – 6.80 ppm range [1]. The carbons of the isoxazole ring are highly differentiated: C-3 and C-5 are heavily deshielded (~160–170 ppm) due to their proximity to the heteroatoms, while C-4 is relatively shielded (~101–105 ppm).

The 6-Bromopyridin-3-yl System

The pyridine ring introduces a rigid aromatic AMX spin system. The presence of the bromine atom at C-6 and the isoxazole ring at C-3 dictates the chemical shifts of the three remaining protons (H-2', H-4', H-5') [3]:

  • H-2' (ortho to N, ortho to isoxazole): This proton is subjected to the strong deshielding cone of the adjacent pyridine nitrogen and the electron-withdrawing isoxazole ring. It appears furthest downfield as a doublet with a fine meta-coupling ( J≈2.4 Hz) at ~8.80 ppm .

  • H-4' (para to N, ortho to H-5'): This proton appears as a doublet of doublets due to ortho-coupling with H-5' ( J≈8.4 Hz) and meta-coupling with H-2' ( J≈2.4 Hz), typically resonating around ~8.05 ppm .

  • H-5' (ortho to Br, ortho to H-4'): Positioned adjacent to the heavy bromine atom, this proton is shielded relative to the others, appearing as a doublet ( J≈8.4 Hz) at ~7.60 ppm .

The 5-Bromomethyl Moiety

The -CH 2​ Br group is an isolated spin system. Because there are no adjacent protons, it appears as a strict singlet. The strong electronegativity of the bromine atom, combined with the deshielding effect of the adjacent C-5 isoxazole carbon, pushes this methylene signal downfield to ~4.55 ppm [2]. In the 13 C spectrum, the heavy-atom effect of bromine keeps the carbon shift relatively upfield at ~21.5 ppm .

Quantitative Data Presentation

The following tables summarize the predictive quantitative data for the target molecule, grounded in empirical data from structurally analogous fragments [1][2][3].

Table 1: 1 H NMR Spectral Assignments (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationCausality / Assignment Logic
H-2' 8.80Doublet (d)2.41HPyridine proton; highly deshielded by adjacent N and isoxazole ring.
H-4' 8.05Doublet of doublets (dd)8.4, 2.41HPyridine proton; ortho-coupled to H-5', meta-coupled to H-2'.
H-5' 7.60Doublet (d)8.41HPyridine proton; ortho-coupled to H-4', adjacent to Br.
H-4 6.75Singlet (s)-1HIsoxazole core proton; isolated spin system.
-CH 2​ Br 4.55Singlet (s)-2HMethylene protons; deshielded by Br and isoxazole C-5.
Table 2: 13 C NMR Spectral Assignments (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)Carbon TypeCausality / Assignment Logic
C-5 169.0Quaternary (C)Isoxazole ring; highly deshielded by adjacent oxygen.
C-3 161.5Quaternary (C)Isoxazole ring; deshielded by adjacent nitrogen.
C-2' 149.2Methine (CH)Pyridine ring; adjacent to nitrogen.
C-6' 143.6Quaternary (C)Pyridine ring; ipso to bromine atom.
C-4' 137.4Methine (CH)Pyridine ring.
C-5' 128.8Methine (CH)Pyridine ring; shielded by adjacent heavy bromine atom.
C-3' 124.5Quaternary (C)Pyridine ring; ipso to isoxazole ring.
C-4 101.2Methine (CH)Isoxazole ring; characteristic upfield shift for C-4 position.
-CH 2​ Br 21.5Methylene (CH 2​ )Aliphatic carbon; heavy-atom effect of bromine.

Experimental Protocols for NMR Acquisition

To ensure absolute trustworthiness and reproducibility, the NMR acquisition must follow a self-validating protocol [4]. The following methodology guarantees high-resolution data capable of resolving the fine meta-couplings of the pyridine system.

Step 1: Sample Preparation
  • Action: Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Causality: CDCl 3​ is selected due to the compound's lack of highly polar hydrogen-bonding groups, ensuring excellent solubility. The concentration (approx. 0.1 M) provides an optimal signal-to-noise ratio for 1D 1 H NMR within 16 scans, preventing line broadening associated with overly concentrated viscous samples.

Step 2: Instrument Shimming and Tuning
  • Action: Insert the 5 mm NMR tube into a 400 MHz (or higher) spectrometer. Perform automated gradient shimming (Z1-Z5) followed by manual fine-tuning of the Z1 and Z2 coils.

  • Causality: A highly homogenous magnetic field is critical. The meta-coupling between H-2' and H-4' is small ( J≈2.4 Hz). Poor shimming will cause line broadening that merges the doublet of doublets into a broad singlet, destroying crucial structural information.

Step 3: Acquisition Parameters
  • 1H NMR: Set the spectral width to 12 ppm (center at 5 ppm). Use a 30° pulse angle with a relaxation delay (D1) of 2.0 seconds. Acquire 16–32 scans.

  • 13C NMR / DEPT-135: Set the spectral width to 220 ppm. Acquire a standard proton-decoupled 13 C spectrum (1024 scans, D1 = 2.0s). Immediately follow with a DEPT-135 experiment.

  • Causality: The 2.0s relaxation delay ensures that all protons fully relax between pulses, which is mathematically required for accurate integration. The DEPT-135 experiment acts as the self-validation system : it will definitively prove the assignment of the -CH 2​ Br group (which will point down as an inverted signal) versus the four aromatic methine carbons (which will point up).

Step 4: Data Processing & Self-Validation
  • Action: Apply a 0.3 Hz exponential line broadening function to the FID before Fourier transformation. Phase and baseline correct the spectrum. Set the TMS peak to exactly 0.00 ppm.

  • Validation Check: Integrate the signals. The total integration must equal exactly 5 protons. The ratio of the aliphatic singlet to the aromatic signals must be precisely 2:3. If the integration of the 4.55 ppm peak is less than 2.0 relative to the aromatic protons, it indicates potential degradation (e.g., hydrolysis of the bromomethyl group).

Logical Workflow of Spectral Elucidation

The following diagram maps the logical causality between the structural fragments of the target molecule and the resulting spectroscopic signals.

NMR_Elucidation Molecule 5-(Bromomethyl)-3- (6-bromopyridin-3-yl)isoxazole Frag_Isox Isoxazole Core (C3, C4, C5) Molecule->Frag_Isox Central Scaffold Frag_Pyr 6-Bromopyridin-3-yl (Rigid AMX System) Molecule->Frag_Pyr C3 Substitution Frag_BrMe 5-Bromomethyl (-CH2Br) Molecule->Frag_BrMe C5 Substitution H_Isox 1H: H-4 Singlet (~6.75 ppm, 1H) Frag_Isox->H_Isox Isolated Proton C_Isox 13C: C3, C4, C5 (~101 - 169 ppm) Frag_Isox->C_Isox Heteroatom Deshielding H_Pyr 1H: H-2', H-4', H-5' (~7.60 - 8.80 ppm, 3H) Frag_Pyr->H_Pyr Ortho/Meta Coupling C_Pyr 13C: C2' to C6' (~124 - 149 ppm) Frag_Pyr->C_Pyr Aromatic Carbons H_BrMe 1H: -CH2- Singlet (~4.55 ppm, 2H) Frag_BrMe->H_BrMe Electronegative Shift C_BrMe 13C: -CH2Br (~21.5 ppm) Frag_BrMe->C_BrMe Heavy Atom Effect

Logical workflow for the NMR spectral elucidation of the target isoxazole derivative.

References

  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes.The Journal of Organic Chemistry - ACS Publications.
  • Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety.Semantic Scholar.
  • Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide.Thieme Connect.
  • Spectroscopic Analysis for Structural Confirmation of 3-Bromo-5-(chloromethyl)isoxazole: A Comparison Guide.BenchChem.
Foundational

solubility profile of 5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole in organic solvents

An In-Depth Technical Guide to the Solubility and Reactivity Profile of 5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole Executive Summary In modern medicinal chemistry and agrochemical development, heterocyclic building...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solubility and Reactivity Profile of 5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole

Executive Summary

In modern medicinal chemistry and agrochemical development, heterocyclic building blocks containing orthogonal reactive sites are highly prized. 5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole is a prime example of such a bifunctional intermediate. It features a highly electrophilic bromomethyl group primed for nucleophilic substitution ( SN​2 ) and a 6-bromopyridin-3-yl moiety designed for transition-metal-catalyzed cross-coupling.

Understanding the solubility profile of this compound in organic solvents is not merely a matter of physical dissolution; it is a critical determinant of reaction trajectory, stability, and yield. This whitepaper provides a comprehensive analysis of the compound's physicochemical behavior, predictive solubility metrics, and field-proven protocols for handling and solubility determination.

Structural and Physicochemical Profiling

To predict the solubility of 5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole, we must first deconstruct its molecular architecture:

  • The Isoxazole Core: This five-membered heteroaromatic ring contains adjacent oxygen and nitrogen atoms, imparting significant polarity and a strong dipole moment to the molecule[1]. Isoxazoles generally exhibit excellent solubility in polar organic solvents but limited solubility in purely aliphatic hydrocarbons[2].

  • The 6-Bromopyridin-3-yl Ring: The addition of the pyridine ring enhances the molecule's ability to participate in hydrogen bonding (as an acceptor via the pyridinic nitrogen) and π−π stacking. The bromine atom increases lipophilicity (LogP), slightly counteracting the polarity of the heterocycles.

  • The Bromomethyl Group ( −CH2​Br ): This is the molecule's Achilles' heel regarding stability. The benzylic-like position adjacent to the electron-withdrawing isoxazole ring makes the carbon highly susceptible to nucleophilic attack[3].

Because of these features, the compound is a crystalline solid that demands careful solvent pairing to prevent premature degradation (e.g., solvolysis) while ensuring sufficient concentration for kinetic reactions.

Solubility Profile Across Organic Solvent Classes

The dissolution of this intermediate is governed by "like-dissolves-like" principles, heavily influenced by the dielectric constant ( ϵ ) and hydrogen-bond donating/accepting capacity of the solvent. Below is a predictive quantitative baseline for its solubility profile at 25°C, designed to guide initial solvent screening.

Table 1: Predictive Solubility & Reactivity Matrix at 25°C

Solvent ClassRepresentative SolventDielectric Constant ( ϵ )Predicted Solubility (mg/mL)Application & Reactivity Notes
Dipolar Aprotic DMF, DMSO~36 - 46> 100 (High)Ideal for SN​2 reactions; leaves nucleophiles unsolvated and highly reactive.
Dipolar Aprotic Acetonitrile (MeCN)37.550 - 100 (High)Excellent for mild base-mediated substitutions; easy to remove post-reaction.
Halogenated Dichloromethane (DCM)8.9> 150 (Excellent)Best for liquid-liquid extractions and column chromatography loading.
Ethers THF, 1,4-Dioxane2.2 - 7.530 - 80 (Moderate)Solvent of choice for Suzuki/Buchwald cross-coupling on the bromopyridine.
Protic Methanol (MeOH)32.710 - 30 (Moderate)AVOID. High risk of solvolysis (ether formation) at the bromomethyl site.
Non-Polar Heptane, Hexane~1.9< 1 (Very Low)Highly effective as an anti-solvent for precipitation or crystallization.

Mechanistic Insights: Solvent Effects on Reactivity (E-E-A-T)

As an application scientist, choosing a solvent is never just about dissolution; it is about transition-state stabilization. The bifunctional nature of 5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole dictates strict solvent rules.

The Dipolar Aprotic Advantage for SN​2

When targeting the bromomethyl group with a nucleophile (e.g., an amine or alkoxide), dipolar aprotic solvents like DMF or DMSO are mandatory. These solvents possess high dielectric constants that readily dissolve the polar isoxazole intermediate[4]. More importantly, they solvate cations (like Na+ or K+ from a base) while leaving the anionic nucleophile "bare" and highly reactive[4]. This drastically lowers the activation energy ( Ea​ ) of the SN​2 transition state, accelerating the reaction and outcompeting side reactions[3].

The Protic Solvent Trap (Solvolysis)

A common bench error is attempting to dissolve this compound in methanol or ethanol for a reaction or recrystallization. Protic solvents act as weak nucleophiles. The electron-withdrawing nature of the isoxazole ring activates the adjacent −CH2​Br group, making it highly susceptible to solvolysis. Dissolving this compound in methanol will steadily convert the bromomethyl group into a methoxymethyl ether, destroying the reactive handle.

Workflow Decision Matrix

The following diagram illustrates the logical flow for solvent selection based on the desired synthetic trajectory.

SolventSelection A 5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole Solubility & Application B SN2 Reactions (Bromomethyl Target) A->B C Cross-Coupling (Bromopyridine Target) A->C D Workup & Extraction A->D E Dipolar Aprotics (DMF, MeCN) High Solubility B->E H Protic Solvents (MeOH) AVOID: Solvolysis Risk B->H F Ethers (THF, Dioxane) Moderate-High Solubility C->F G Halogenated (DCM) Excellent Solubility D->G

Caption: Decision tree for solvent selection based on downstream reactivity.

Experimental Workflows

To empirically validate the solubility of this specific intermediate in your laboratory, a standardized kinetic solubility assay is required. The gravimetric shake-flask method coupled with HPLC is the industry standard for pharmaceutical intermediates[5].

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

Objective: To determine the precise thermodynamic solubility of the intermediate in a target solvent while monitoring for solvent-induced degradation.

Materials:

  • 5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole (API/Intermediate)

  • Target solvents (e.g., MeCN, THF, DMSO)

  • Thermostatic orbital shaker

  • PTFE syringe filters (0.45 µm)

  • HPLC system with UV/Vis detector

Step-by-Step Methodology:

  • Supersaturation: Add an excess amount of the solid intermediate (e.g., 50 mg) into a 4 mL amber glass vial. Amber glass is recommended to prevent potential photo-degradation of the bromopyridine moiety.

  • Solvent Addition: Add 1.0 mL of the target solvent to the vial. Seal tightly with a PTFE-lined cap.

  • Isothermal Incubation: Place the vial in a thermostatic orbital shaker set to 25°C (or the desired reaction temperature). Agitate at 300 RPM for 24 to 48 hours to ensure thermodynamic equilibrium is reached[5].

  • Phase Separation: Remove the vial and allow undissolved solids to settle for 1 hour. Carefully extract 0.5 mL of the supernatant using a syringe and pass it through a 0.45 µm PTFE filter to remove micro-crystals.

  • Dilution & HPLC Analysis: Dilute the filtered aliquot by a known factor (e.g., 1:100) in the mobile phase to ensure the concentration falls within the linear range of your HPLC calibration curve.

  • Data Validation: Analyze via HPLC. Crucial Step: Check the chromatogram for secondary peaks. If degradation peaks are present (e.g., in protic solvents), the apparent solubility value is invalid due to chemical instability.

SolubilityProtocol S1 1. Solid Addition S2 2. Isothermal Incubation S1->S2 S3 3. Phase Separation S2->S3 S4 4. HPLC/UV Analysis S3->S4 S5 5. Data Modeling S4->S5

Caption: Shake-flask equilibrium solubility determination workflow.

Conclusion

The successful utilization of 5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole hinges on a rigorous understanding of its solubility and reactivity. By leveraging dipolar aprotic solvents for nucleophilic substitutions and ethers for cross-coupling—while strictly avoiding protic environments—chemists can maximize yields and prevent the degradation of the delicate bromomethyl handle. Employing the shake-flask protocol provided above will allow development teams to generate precise, compound-specific solubility data tailored to their unique process conditions.

References

  • "CAS 288-14-2: Isoxazole", CymitQuimica. 1[1]

  • "Reactivity of Activated versus Nonactivated 2-(Bromomethyl)aziridines with respect to Sodium Methoxide: A Combined Computational and Experimental Study", The Journal of Organic Chemistry. 3[3]

  • "Dipolar Aprotic Solvents in Bimolecular Aromatic Nucleophilic Substitution Reactions", Journal of the American Chemical Society. 4[4]

  • "Isoxazolyl-Derived 1,4-Dihydroazolo[5,1-c][1,2,4]Triazines: Synthesis and Photochemical Properties", PMC (NIH). 2[2]

  • "Determination and Analysis of Solubility of l-Prolinamide in Ten Pure Solvents and Three Binary Solvent Mixtures at Different Temperatures", Journal of Chemical & Engineering Data - ACS Publications. 5[5]

Sources

Exploratory

Synthesis Mechanism of 5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole: A Technical Guide

Executive Summary & Rationale The compound 5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole is a highly versatile bifunctional building block utilized in the discovery of novel pharmaceuticals and agrochemicals. The pres...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The compound 5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole is a highly versatile bifunctional building block utilized in the discovery of novel pharmaceuticals and agrochemicals. The presence of a highly reactive bromomethyl group at the C5 position allows for rapid downstream derivatization via nucleophilic substitution, while the 6-bromopyridine moiety at C3 serves as an excellent substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings).

Synthesizing this specific scaffold requires strict chemoselectivity to prevent premature displacement of the bromines. The most robust, regioselective, and scalable approach relies on a [3+2] 1,3-dipolar cycloaddition between an in situ generated nitrile oxide and propargyl bromide [1]. This whitepaper dissects the mechanistic causality, frontier molecular orbital (FMO) logic, and self-validating experimental protocols required to synthesize this compound with high fidelity.

Retrosynthetic Strategy

The construction of the 3,5-disubstituted isoxazole core is best achieved by disconnecting the heteroaromatic ring into a 1,3-dipole and a dipolarophile.

Retrosynthesis Target 5-(Bromomethyl)-3- (6-bromopyridin-3-yl)isoxazole Dipole 6-Bromopyridine-3- carbonitrile oxide Target->Dipole [3+2] Disconnect Alkyne Propargyl Bromide Target->Alkyne Chloride Hydroximoyl Chloride Dipole->Chloride -HCl Oxime Aldoxime Chloride->Oxime Chlorination Aldehyde 6-Bromopyridine- 3-carbaldehyde Oxime->Aldehyde Oximation

Retrosynthetic disconnection of 5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole.

By utilizing 6-bromopyridine-3-carbaldehyde as the starting material, the synthesis is broken down into three distinct, highly controlled phases: Oximation, Electrophilic Chlorination, and Cycloaddition.

Mechanistic Pathways & Experimental Workflows

Phase 1: Nucleophilic Addition-Elimination (Oximation)

Mechanism: The synthesis initiates with the condensation of 6-bromopyridine-3-carbaldehyde with hydroxylamine hydrochloride. The lone pair on the hydroxylamine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent proton transfers lead to a hemiaminal intermediate, which undergoes dehydration (elimination of water) to form 6-bromopyridine-3-carbaldehyde oxime. This reaction typically yields a mixture of E and Z isomers, both of which are viable for the subsequent chlorination step.

Self-Validating Protocol:

  • Suspend 6-bromopyridine-3-carbaldehyde (1.0 equiv) and NH₂OH·HCl (1.2 equiv) in absolute ethanol.

  • Add a mild base, such as sodium acetate (NaOAc) or sodium carbonate (Na₂CO₃) (1.2 equiv), to liberate the free hydroxylamine base.

  • Reflux the mixture for 2–4 hours. Reaction completion is validated by TLC (disappearance of the UV-active aldehyde spot).

  • Concentrate the solvent in vacuo, partition between ethyl acetate and water, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the oxime.

Phase 2: Electrophilic Chlorination

Mechanism: The isolated oxime must be activated to a hydroximoyl chloride to serve as a nitrile oxide precursor. N-Chlorosuccinimide (NCS) is utilized as a mild, easily handled source of electrophilic chlorine (Cl⁺). The reaction proceeds via the attack of the oxime nitrogen/carbon on the chlorine atom of NCS.

Crucial Causality Insight: The reaction of NCS with aldoximes often exhibits a dangerous "induction period" followed by a violent exothermic runaway. To mitigate this and ensure a self-validating, controlled process, a catalytic amount of gaseous HCl (or a few drops of concentrated aqueous HCl) is added to the N,N-dimethylformamide (DMF) solvent. The acid catalyzes the enolization-like tautomerization of the oxime, facilitating immediate and smooth chlorination [2].

Self-Validating Protocol:

  • Dissolve the oxime (1.0 equiv) in anhydrous DMF at room temperature.

  • Add 5 mol% of HCl (gas or concentrated aqueous) to the solution.

  • Add NCS (1.1 equiv) portion-wise over 15 minutes, maintaining the internal temperature below 40°C.

  • Stir for 1 hour. The formation of the hydroximoyl chloride is confirmed by a slight color change (usually pale yellow) and mass spectrometry (M+ and M+2 isotopic pattern characteristic of chlorine). Do not isolate this intermediate due to its instability; use it immediately in Phase 3.

Phase 3: Regioselective 1,3-Dipolar Cycloaddition

Mechanism: This is the core structure-forming step. A base is introduced to the hydroximoyl chloride to induce α-elimination (dehydrohalogenation), generating the highly reactive 6-bromopyridine-3-carbonitrile oxide in situ.

Simultaneously, propargyl bromide (3-bromoprop-1-yne) is present in the reaction mixture. The nitrile oxide (a 1,3-dipole) reacts with the alkyne (dipolarophile) via a concerted [3+2] cycloaddition. The regioselectivity is governed by Frontier Molecular Orbital (FMO) interactions and steric hindrance. The HOMO of the terminal alkyne preferentially interacts with the LUMO of the nitrile oxide, directing the oxygen atom to the internal carbon and the carbon atom to the terminal carbon. This strictly yields the 3,5-disubstituted isoxazole, avoiding the 3,4-isomer [1].

Mechanism Step1 Step 1: Oximation Reagents: NH2OH·HCl, Base Solvent: EtOH Temp: Reflux Int1 Intermediate: Aldoxime Step1->Int1 Step2 Step 2: Chlorination Reagents: NCS, cat. HCl Solvent: DMF Temp: 40°C Int2 Intermediate: Hydroximoyl Chloride Step2->Int2 Step3 Step 3: Cycloaddition Reagents: Propargyl Bromide, Base Solvent: DMF/H2O Temp: 60°C Int3 Reactive 1,3-Dipole: Nitrile Oxide Step3->Int3 Base-mediated -HCl Int1->Step2 Int2->Step3 Product Product: 3,5-Disubstituted Isoxazole Int3->Product [3+2] with Propargyl Bromide

Experimental workflow and phase-gate intermediates for the [3+2] cycloaddition.

Self-Validating Protocol:

  • To the DMF solution containing the in situ generated hydroximoyl chloride, add propargyl bromide (1.5 equiv, 80% in toluene).

  • Slowly add a base. While triethylamine (Et₃N) is traditional, recent metal-free optimizations show that a DMF/Water mixture with mild heating (60°C) or the addition of NaHCO₃ (1.5 equiv) provides superior yields and prevents the degradation of the bromomethyl group [1].

  • Stir at 60°C for 4–6 hours.

  • Quench with ice water to precipitate the product. Filter, wash with water, and purify via silica gel column chromatography (Hexanes/Ethyl Acetate) to afford pure 5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole.

Reaction Optimization & Quantitative Data

The choice of base and solvent system in Phase 3 is critical. Strong bases or prolonged heating can lead to nucleophilic attack on the product's bromomethyl group or the pyridine's bromine atom. Table 1 summarizes the optimization parameters derived from analogous regioselective isoxazole syntheses [1].

Table 1: Optimization of Cycloaddition Conditions for 5-(Bromomethyl)isoxazoles

EntrySolvent SystemBaseTemperatureTime (h)Regioselectivity (3,5 : 3,4)Yield (%)
1DichloromethaneEt₃N (1.5 eq)25°C12>99:145%
2TolueneEt₃N (1.5 eq)110°C4>99:152%
3DMFNa₂CO₃ (1.5 eq)60°C6>99:168%
4 DMF / H₂O (9:1) None / Mild Heat 65°C 4 >99:1 85%

Note: The DMF/H₂O system (Entry 4) acts as a highly efficient, metal-free medium where water facilitates the stabilization of the transition state during the in situ generation of the nitrile oxide, significantly boosting the yield while preserving the labile bromomethyl group [1].

Conclusion

The synthesis of 5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole is a masterclass in controlling highly reactive intermediates. By leveraging HCl-catalyzed oxime chlorination to prevent thermal runaway[2], and utilizing a green DMF/H₂O solvent system for the in situ generation and immediate trapping of the nitrile oxide[1], researchers can achieve high yields and absolute regiocontrol. This self-validating protocol ensures the integrity of both the heteroaryl bromide and the alkyl bromide, providing a pristine building block for advanced drug discovery pipelines.

References

  • Aleti, R. R., Srinivasulu, C., Dhawan, S., Kumar, V., Girase, P. S., Mohite, S., & Karpoormath, R. (2022). "A metal-free approach for in situ regioselective synthesis of isoxazoles via 1,3 dipolar cycloaddition reaction of nitrile oxide with propargyl bromide." Chemical Papers, 76, 3005–3010. URL: [Link]

  • Nocentini, A., Cadoni, R., del Prete, S., Capasso, C., Dumy, P., Gratteri, P., Supuran, C. T., & Winum, J.-Y. (2020). "1,3-Dipolar Cycloaddition, HPLC Enantioseparation, and Docking Studies of Saccharin/Isoxazole and Saccharin/Isoxazoline Derivatives as Selective Carbonic Anhydrase IX and XII Inhibitors." Journal of Medicinal Chemistry, 63(5), 2588–2603. URL: [Link]

Foundational

Crystallographic Elucidation of 5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole: A Technical Whitepaper on Small-Molecule X-Ray Diffraction

Executive Summary & Chemical Context The compound 5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole (CAS: 1231244-56-6) is a highly versatile, bifunctional heterocyclic building block. Structurally, it features a central...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The compound 5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole (CAS: 1231244-56-6) is a highly versatile, bifunctional heterocyclic building block. Structurally, it features a central isoxazole ring flanked by a 6-bromopyridine moiety and a bromomethyl group. This specific structural topology makes it a privileged scaffold in modern medicinal chemistry. The 6-bromopyridine ring is primed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura couplings), while the bromomethyl group serves as an excellent electrophile for nucleophilic substitution, such as amine alkylation [1].

Derivatives of this scaffold are frequently utilized in the synthesis of advanced therapeutics, most notably in the development of potent CBP/p300 bromodomain inhibitors for the treatment of acute myeloid leukemia (AML) and novel anti-tuberculosis agents [1, 2]. Given its importance as a foundational intermediate, understanding its three-dimensional solid-state architecture via Single-Crystal X-Ray Diffraction (SCXRD) is critical for predicting its reactivity, solubility, and solid-state stability.

This whitepaper provides an in-depth technical guide to the crystallographic workflow required to elucidate the structure of this di-brominated heterocycle, emphasizing the causality behind experimental choices and the self-validating nature of modern crystallographic refinement.

Theoretical Structural Framework & Causality

Before initiating an SCXRD experiment, a structural hypothesis must be established to guide the data collection strategy.

Conformational Predictions

The molecule (C9H6Br2N2O) consists of two aromatic systems linked by a single C–C bond. While extended π -conjugation across the pyridine and isoxazole rings energetically favors a coplanar arrangement, steric repulsion between the ortho-hydrogens of the pyridine ring and the isoxazole heteroatoms typically forces a slight dihedral twist. Based on related bi-heterocyclic systems, a dihedral angle of 10° to 20° is expected [4].

The Heavy Atom Effect

The presence of two heavy bromine atoms (Z = 35) dominates the electron density map. This high electron density provides a distinct advantage: strong anomalous dispersion . When irradiated with the appropriate X-ray wavelength, the core electrons of the bromine atoms absorb and re-emit the X-ray photons with a phase shift. This phenomenon breaks Friedel's Law ( Ihkl​=Ihˉkˉlˉ​ ), allowing for the unambiguous determination of the absolute structure, even if the molecule crystallizes in a centrosymmetric space group[6].

Rotational Disorder

The bromomethyl (–CH2Br) group is highly flexible. In the crystal lattice, it is highly susceptible to rotational disorder around the C(isoxazole)–C(methyl) bond. If unaddressed, this manifests as smeared or elongated electron density ellipsoids. The causality of this disorder dictates the refinement strategy: the bromine atom must often be modeled across two or more discrete positions with fractional occupancies that sum to 1.0.

Experimental Workflow: A Self-Validating Protocol

The determination of a crystal structure is not merely a measurement; it is a self-validating computational refinement where the experimental data (diffraction intensities) must perfectly back-calculate the proposed structural model.

Crystal Growth and Selection

For small molecules, crystals must possess dimensions of at least 30–50 µm to yield sufficient diffraction intensity [3].

  • Methodology: Vapor diffusion is the optimal technique for halogenated heterocycles. The compound is dissolved in a minimal amount of a good solvent (e.g., dichloromethane), and a poor solvent (e.g., n -hexane or pentane) is allowed to slowly diffuse into the solution in a sealed chamber.

  • Causality: Slow diffusion minimizes the rate of nucleation, favoring the growth of a few large, defect-free single crystals rather than a microcrystalline powder.

Workflow S1 1. Crystal Growth (Vapor Diffusion) S2 2. Crystal Mounting (Cryoloop, 100 K) S1->S2 Select >30 µm crystal S3 3. X-Ray Diffraction (Cu Kα Radiation) S2->S3 Minimize thermal motion S4 4. Data Integration & Absorption Correction S3->S4 Collect Friedel pairs S5 5. Structure Solution (Dual-Space Algorithms) S4->S5 Multi-scan (SADABS) S6 6. Refinement & Validation (Least-Squares, CheckCIF) S5->S6 Phase problem solved

Fig 1. Step-by-step SCXRD workflow for halogenated small molecules.

Data Collection Parameters
  • Radiation Source: Copper K α ( λ=1.5418 Å) is strictly chosen over Molybdenum K α . Why? Cu K α maximizes the anomalous scattering signal ( Δf′′ ) of the bromine atoms, which is critical for calculating the Flack parameter and confirming the structural model [6].

  • Cryocooling: Data is collected under a nitrogen stream at 100 K. Why? Cooling reduces the thermal vibrations of the atoms (lowering the Debye-Waller factor). This sharpens the diffraction spots, increases the resolution limit, and mitigates rotational disorder of the –CH2Br group.

Structure Solution and Refinement

The phase problem is solved using dual-space iterative algorithms (e.g., SHELXT). The initial model is then refined against F2 using full-matrix least-squares techniques (e.g., SHELXL) [5].

  • Absorption Correction: Because bromine is highly absorbing to X-rays, an empirical multi-scan absorption correction (e.g., SADABS) is mandatory. Without it, the electron density map will contain severe artifacts (Fourier truncation ripples) near the heavy atoms.

  • Restraints: If the bromomethyl group exhibits disorder, geometrical restraints (DFIX for bond lengths, DANG for angles) and anisotropic displacement parameter restraints (SIMU, DELU) are applied to ensure the model maintains chemical validity.

Data Presentation & System Validation

The refinement process acts as an internal feedback loop. The Goodness-of-Fit (GooF) should approach 1.0, and the final R1​ value should be <0.05 for a high-quality structure.

Table 1: Physicochemical and Predicted Crystallographic Parameters
ParameterValue / Expectation
Chemical Formula C9H6Br2N2O
Molecular Weight 317.97 g/mol
Expected Crystal System Monoclinic or Triclinic
Expected Space Group P21​/c or P1ˉ
Z (Molecules per unit cell) 4 (for P21​/c ) or 2 (for P1ˉ )
Data Collection Temperature 100 K
Table 2: SCXRD Protocol Parameters
Experimental StepParameter / SoftwareJustification (Causality)
Radiation Source Cu K α ( λ=1.54184 Å)Maximizes anomalous dispersion of Bromine.
Scan Type ω and ϕ scansEnsures high redundancy and completeness.
Absorption Correction Multi-scan (SADABS)Corrects for high X-ray absorption by Br atoms.
Structure Solution Dual-Space (SHELXT)Rapidly locates heavy atoms to phase the data.
Refinement Method Least-squares on F2 (SHELXL)Statistically robust minimization of model errors.
The Flack Parameter and Absolute Structure

The ultimate validation of the molecular architecture relies on the Flack parameter ( x ). This is a self-validating metric calculated during refinement. If the proposed structural model exactly matches the absolute configuration of the crystal, x will refine to a value near 0 (with a low standard uncertainty). If the model is inverted, x will refine to 1 [6].

Logic Br Heavy Atoms (2x Br) in Crystal Lattice Anom Strong Anomalous Dispersion (Δf'', Δf') Br->Anom Cu Cu Kα Radiation (λ = 1.5418 Å) Cu->Anom Friedel Breakdown of Friedel's Law: I(hkl) ≠ I(-h-k-l) Anom->Friedel Phase shift induced Flack Flack Parameter (x) Refinement Friedel->Flack Intensity differences Valid Absolute Structure Validation (x ≈ 0) Flack->Valid Self-validating metric

Fig 2. Logical pathway for absolute structure determination via anomalous dispersion.

External Validation (CheckCIF)

Once the refinement is complete, the final .cif (Crystallographic Information File) must be submitted to the IUCr CheckCIF server. This acts as an external, unbiased validation system. It scans the model for missed higher symmetry (e.g., mistakenly solving in P1 instead of P1ˉ ), unrealistic bond lengths, and unmodeled residual electron density peaks (which, for this compound, would likely appear as >1.0 e/A˚3 ghosts near the bromine atoms if absorption correction was inadequate).

References

  • Synthesis of 5-Bromomethylisoxazoles and Their Reactions with Secondary Amines.
  • Discovery of 5-imidazole-3-methylbenz[d]isoxazole derivatives as potent and selective CBP/p300 bromodomain inhibitors for the treatment of acute myeloid leukemia. PubMed / NIH.
  • Powder X-ray Diffraction Protocol/SOP. McGill University.
  • Crystal structure of 3,3′-biisoxazole-5,5′-bis(methylene)
  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination.
  • Small Molecule X-Ray Crystallography, Theory and Workflow.
Exploratory

The Strategic Role of 5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole in Advanced Drug Discovery: A Comprehensive Technical and Safety Guide

Executive Summary In the landscape of modern medicinal chemistry, the design of targeted therapeutics—such as kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs)—relies heavily on versatile, bifunctional build...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the design of targeted therapeutics—such as kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs)—relies heavily on versatile, bifunctional building blocks [3]. 5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole (CAS: 1231244-56-6) represents a premier example of such a scaffold. By combining an electrophilic aliphatic bromide with a transition-metal-reactive aromatic bromide, separated by a metabolically stable isoxazole bioisostere, this molecule enables orthogonal functionalization.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, strict Safety Data Sheet (SDS) handling protocols, and field-proven synthetic methodologies, grounded in mechanistic causality.

Molecular Profiling & Physicochemical Properties

Understanding the intrinsic properties of this building block is the first step in predicting its behavior in complex synthetic workflows. The isoxazole core serves not only as a structural spacer but also as a hydrogen-bond acceptor that frequently improves the pharmacokinetic profiles of drug candidates [2].

Table 1: Compound Identification and Physicochemical Data
PropertyValue / Description
Chemical Name 5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole
CAS Number 1231244-56-6
Molecular Formula C9H6Br2N2O
Molecular Weight 317.96 g/mol
Structural Motifs Isoxazole core; C5-Aliphatic Bromide; C3-(C6-Aromatic Bromide)
Physical State Solid (typically off-white to pale yellow powder)
Solubility Profile Soluble in DMF, DMSO, DCM, EtOAc; Insoluble in Water
Storage Conditions 2–8°C, under inert atmosphere (Ar/N2), protect from light

Safety Data Sheet (SDS) & Risk Mitigation

As a dual-halogenated compound featuring a highly reactive bromomethyl group, CAS 1231244-56-6 is an aggressive alkylating agent. It acts as a potent lachrymator and vesicant[4]. The causality behind its toxicity lies in its propensity to undergo rapid SN​2 reactions with biological nucleophiles (e.g., thiol groups in proteins or amine residues in DNA).

Table 2: GHS Hazard Classification and Handling Protocols
CategoryDetails & Causality
Signal Word DANGER
Hazard Statements H302: Harmful if swallowed.H314: Causes severe skin burns and eye damage.H317: May cause an allergic skin reaction.
Precautionary Statements P260: Do not breathe dust/fumes.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.
Engineering Controls Must be handled inside a certified chemical fume hood. For bulk scale-up (>10g), a glovebox is recommended to prevent ambient moisture degradation.
PPE Requirements Double nitrile gloving (the bromomethyl motif can permeate thin latex), chemical safety goggles, face shield, and a chemically resistant lab coat.

Mechanistic Utility: The Power of Orthogonal Reactivity

The true value of this molecule lies in its chemoselectivity . The two bromine atoms exist in completely different electronic environments, allowing chemists to perform sequential, orthogonal functionalizations without the need for protecting groups.

  • The C5-Bromomethyl Group (Aliphatic): The C(sp3)−Br bond is highly polarized and sterically accessible, making it an ideal electrophile for bimolecular nucleophilic substitution ( SN​2 ) [1].

  • The C6-Bromopyridine Group (Aromatic): The C(sp2)−Br bond is inert to standard nucleophiles but highly susceptible to oxidative addition by Palladium(0) catalysts, enabling Suzuki, Stille, or Buchwald-Hartwig cross-couplings.

Orthogonal_Functionalization A 5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole CAS: 1231244-56-6 B SN2 Alkylation Aliphatic C(sp3)-Br Cleavage A->B Mild Base, Amine/Thiol Chemoselective C Suzuki-Miyaura Coupling Aromatic C(sp2)-Br Cleavage B->C Pd Catalyst, Boronic Acid Cross-Coupling D Advanced Drug Candidate (e.g., PROTAC / Inhibitor) C->D Final Deprotection

Fig 1: Orthogonal functionalization workflow of the bifunctional isoxazole core.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded in every reagent choice.

Protocol A: Chemoselective SN​2 Amination

Objective: Functionalize the bromomethyl group while leaving the bromopyridine intact [1].

Reagents:

  • 5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole (1.0 eq)

  • Secondary Amine (e.g., morpholine or piperazine derivative) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Preparation: Dissolve the isoxazole starting material in anhydrous DMF under an Argon atmosphere. Causality: DMF is a polar aprotic solvent that perfectly solvates the transition state of the SN​2 reaction, accelerating the rate.

  • Base Addition: Add DIPEA to the stirring solution. Causality: DIPEA is a sterically hindered, non-nucleophilic base. It neutralizes the HBr byproduct without competing with the secondary amine for the electrophilic carbon.

  • Nucleophile Addition: Dropwise add the secondary amine at 0°C, then allow the reaction to warm to room temperature over 2 hours.

  • Self-Validation (In-Process): Monitor via TLC (Hexanes/EtOAc). The starting material (UV active, high Rf) should cleanly convert to a more polar spot. LC-MS must confirm the mass of the adduct and the retention of the characteristic M/M+2 bromine isotope pattern (confirming the bromopyridine is untouched).

  • Workup: Quench with water, extract with EtOAc, wash the organic layer with brine (5x to remove DMF), dry over Na2​SO4​ , and concentrate in vacuo.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Form a new C-C bond at the C6 position of the pyridine ring.

Reagents:

  • Intermediate from Protocol A (1.0 eq)

  • Aryl or Heteroaryl Boronic Acid (1.5 eq)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 eq)

  • K2​CO3​ (3.0 eq)

  • 1,4-Dioxane / H2​O (4:1 v/v, 0.1 M)

Step-by-Step Methodology:

  • Degassing: Combine the intermediate, boronic acid, and K2​CO3​ in the solvent mixture. Sparge the solution with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded as it rapidly degrades the active Pd(0) species into inactive Pd(II) oxides.

  • Catalyst Addition: Add the Palladium catalyst. Causality: Pd(dppf)Cl2​ is chosen because the bidentate dppf ligand enforces a cis-geometry on the metal center, accelerating the reductive elimination step.

  • Heating: Heat the mixture to 90°C for 4–6 hours. Causality: The biphasic Dioxane/Water system ensures the organic substrates and the inorganic base are both solvated. Water is strictly required to activate the boronic acid into a reactive boronate complex for transmetalation.

  • Self-Validation (In-Process): The reaction mixture will transition from orange/red to a dark black suspension (Pd black deposition) upon completion. LC-MS should show complete consumption of the brominated starting material.

Reaction_Causality N1 6-Bromopyridine Motif N2 Oxidative Addition Pd(0) to Pd(II) N1->N2 N3 Transmetalation Boronic Acid Transfer N2->N3 N4 Reductive Elimination C-C Bond Formation N3->N4

Fig 2: Catalytic cycle causality for the Pd-mediated cross-coupling at the C6-position.

Conclusion

5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole (CAS: 1231244-56-6) is a highly strategic intermediate for modern drug discovery. By understanding the causality behind its orthogonal reactivity and respecting its stringent safety requirements, researchers can rapidly assemble complex, biologically active architectures with high precision and yield.

References

  • Synthesis of 5-Bromomethylisoxazoles and Their Reactions with Secondary Amines ResearchGate, 2007. Provides foundational mechanistic data on the chemoselective SN​2 reactivity of 5-bromomethylisoxazole derivatives. URL:[Link]

  • Discovery of 5-imidazole-3-methylbenz[d]isoxazole derivatives as potent and selective CBP/p300 bromodomain inhibitors for the treatment of acute myeloid leukemia Acta Pharmacologica Sinica (PubMed), 2025. Highlights the critical role of the isoxazole bioisostere in advanced oncology drug design. URL:[Link] [2]

  • Degradation of bruton's tyrosine kinase (btk) by conjugation of btk inhibitors with e3 ligase ligand and methods of use WIPO (Google Patents) WO2021219070A1, 2021. Demonstrates the application of complex heterocyclic building blocks in the synthesis of PROTAC linkers. URL: [3]
  • Hazard Communication Standard: Safety Data Sheets Occupational Safety and Health Administration (OSHA). Authoritative guidelines for the classification, handling, and risk mitigation of corrosive alkylating agents. URL:[Link]

Foundational

Analytical Profiling of 5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole: Exact Mass and Molecular Weight Determination

Executive Summary In modern drug development, halogenated heterocyclic building blocks are indispensable for synthesizing complex active pharmaceutical ingredients (APIs). 5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development, halogenated heterocyclic building blocks are indispensable for synthesizing complex active pharmaceutical ingredients (APIs). 5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole is a highly reactive, bifunctional intermediate. Its isoxazole core provides structural rigidity and hydrogen-bonding potential, while the bromomethyl group enables nucleophilic substitution and the bromopyridine moiety serves as a prime handle for transition-metal-catalyzed cross-coupling.

Accurate determination of its exact mass and molecular weight is not merely a quality control checkpoint; it is a fundamental requirement for tracking metabolic stability and structural integrity during synthesis. This guide details the causal logic, quantitative parameters, and self-validating High-Resolution Mass Spectrometry (HRMS) protocols required to analyze this dibrominated compound effectively[1].

Quantitative Structural Data

The presence of two bromine atoms in the molecule fundamentally alters its mass profile due to the nearly 1:1 natural abundance of the 79Br and 81Br isotopes. The table below summarizes the critical mass parameters required for mass spectrometric tuning and data analysis.

ParameterValueAnalytical Significance
Chemical Formula C9​H6​Br2​N2​O Defines the elemental composition.
Molecular Weight (Average) 317.968 g/mol Used for stoichiometric calculations in bulk synthesis.
Monoisotopic Exact Mass (M) 315.8847 Da The precise mass containing only 12C , 1H , 79Br , 14N , 16O .
Exact Mass (M+2) 317.8826 Da Contains one 79Br and one 81Br atom.
Exact Mass (M+4) 319.8806 Da Contains two 81Br atoms.
[M+H]+ Monoisotopic Mass 316.8920 Da Target m/z for positive electrospray ionization (ESI+).

Analytical Causality: The Dibrominated Isotopic Signature

When analyzing halogenated isoxazoles, standard low-resolution mass spectrometry is insufficient. High-Resolution Mass Spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap systems, is mandated to differentiate the target analyte from isobaric matrix interferences[2][3].

The causality behind this requirement lies in the isotopic signature . Because the molecule contains two bromine atoms, it generates a highly characteristic isotopic cluster in a 1:2:1 ratio (M : M+2 : M+4)[4]. In drug metabolism and pharmacokinetic (DMPK) studies, this dibrominated cluster acts as a built-in mass tag. If a metabolite loses this 1:2:1 ratio (e.g., shifting to a 1:1 ratio), it provides immediate, definitive proof of a debromination event[5]. Furthermore, the fragmentation of fluorinated and brominated isoxazole radical cations often involves the loss of halogen radicals or CO, pathways that can only be accurately mapped using exact mass data[6].

Isotopic_Distribution Parent C9H6Br2N2O Isotopic Cluster M0 M (79Br, 79Br) ~25% Parent->M0 Exact Mass: 315.8847 Da M2 M+2 (79Br, 81Br) ~50% Parent->M2 Exact Mass: 317.8826 Da M4 M+4 (81Br, 81Br) ~25% Parent->M4 Exact Mass: 319.8806 Da

Fig 2. Logical relationship of the 1:2:1 isotopic distribution for the dibrominated isoxazole.

Self-Validating UHPLC-HRMS Protocol

To ensure absolute trustworthiness in the exact mass determination of 5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole, the following self-validating protocol must be employed. Every step is designed to prevent artifacts, such as the in-source hydrolysis of the highly reactive bromomethyl group.

Step 1: Sample Preparation & Internal Calibration
  • Dilution: Dissolve the compound in LC-MS grade acetonitrile to a final concentration of .

    • Causality: High concentrations cause detector saturation, which artificially distorts the 1:2:1 isotopic ratio. ensures the response remains within the linear dynamic range.

  • Lock Mass Spiking: Spike the sample with Leucine Enkephalin (exact mass [M+H]+=556.2771 Da ).

    • Trustworthiness: The lock mass provides real-time mass axis correction, guaranteeing sub-2 ppm mass accuracy throughout the run.

Step 2: Chromatographic Separation
  • Column Setup: Utilize a C18 UHPLC column (e.g., ).

  • Mobile Phases: Phase A (0.1% Formic acid in water) and Phase B (0.1% Formic acid in acetonitrile).

  • Gradient: Run a rapid gradient from 5% B to 95% B over 5 minutes.

    • Causality: The isoxazole core and brominated aromatic rings confer high lipophilicity. A rapid organic gradient ensures sharp peak shapes and minimizes the time the reactive bromomethyl group spends in the aqueous mobile phase, preventing on-column degradation.

Step 3: HRMS Acquisition
  • Ionization: Positive Electrospray Ionization (ESI+).

  • Resolution: Set the mass analyzer (Orbitrap or TOF) to a minimum resolution of 60,000 FWHM at m/z 200.

    • Causality: High resolution is required to separate the target analyte's isotopic peaks from potential background matrix ions that share nominal masses[1].

Step 4: Data Validation
  • Extraction: Extract the ion chromatogram (EIC) for m/z 316.8920 with a narrow 5 ppm window.

  • Validation: Verify the presence of m/z 318.8899 (M+2) and m/z 320.8879 (M+4).

    • Trustworthiness: Calculate the area under the curve for these three peaks. If the 1:2:1 ratio deviates by >10%, the system assumes co-eluting impurities or ion suppression, and the run is flagged as invalid.

HRMS_Workflow Prep Sample Preparation (0.1% Formic Acid) UHPLC UHPLC Separation (C18 Column) Prep->UHPLC ESI ESI+ Ionization (Protonation -> [M+H]+) UHPLC->ESI HRMS HRMS Detection (Orbitrap/TOF) ESI->HRMS Analysis Isotopic Pattern Analysis (M, M+2, M+4) HRMS->Analysis

Fig 1. UHPLC-HRMS workflow for exact mass and isotopic pattern determination of brominated isoxazoles.

Conclusion

The precise calculation and analytical verification of the exact mass ( 315.8847 Da ) and molecular weight ( 317.968 g/mol ) of 5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole are foundational to its use in medicinal chemistry. By leveraging UHPLC-HRMS and exploiting the unique 1:2:1 isotopic signature of its dibrominated structure, researchers can establish a highly trustworthy, self-validating framework for monitoring this compound through complex synthetic and metabolic pathways.

References

  • High-Resolution Mass Spectrometry and Its Diverse Applications. pageplace.de. URL: 1

  • Discovery of a New Isoxazole-3-hydroxamate-Based Histone Deacetylase 6 Inhibitor SS-208 with Antitumor Activity in Syngeneic Melanoma Mouse Models. acs.org. URL: 2

  • The oa-TOF mass spectra of the major bromine-containing peaks. researchgate.net. URL: 4

  • Synthesis of new halogenated flavonoid-based isoxazoles: in vitro and in silico evaluation. researchgate.net. URL: 3

  • Rearrangements of the Radical Cations of 3-Aryl-5-fluoroisoxazoles. acs.org. URL: 6

  • The metabolism of 4-bromoaniline in the bile-cannulated rat: application of ICPMS (79/81Br), HPLC-ICPMS & HPLC-oaTOFMS. tandfonline.com. URL: 5

Sources

Protocols & Analytical Methods

Method

High-Yield Chemoselective Suzuki-Miyaura Cross-Coupling Protocols for 5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a highly reliable, self-validating methodology for the site-selective sequential functionalization of a complex...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a highly reliable, self-validating methodology for the site-selective sequential functionalization of a complex dual-halide heterocyclic scaffold.

Mechanistic Rationale: The Dual-Halide Challenge

As a Senior Application Scientist, I frequently encounter substrates that demand rigorous chemoselective control. The molecule 5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole is a prime example, possessing two highly reactive, yet electronically distinct, electrophilic centers:

  • C(sp²)-Br (6-position of pyridine): An electron-deficient heteroaryl bromide. The electronegative pyridine nitrogen significantly lowers the lowest unoccupied molecular orbital (LUMO) of the C-Br bond, making it kinetically favored for oxidative addition by low-valent palladium species[1].

  • C(sp³)-Br (5-position of isoxazole): A heterobenzylic alkyl bromide. While it lacks β-hydrogens (preventing undesired β-hydride elimination), it is highly susceptible to nucleophilic substitution, etherification, and homocoupling under harsh basic conditions[1][2].

Causality Behind Experimental Choices

To achieve true chemoselectivity, we must exploit the kinetic preference of the C(sp²)-Br bond while completely suppressing the reactivity of the C(sp³)-Br bond.

  • Ligand Selection: The 6-bromopyridine moiety (effectively a 2-bromopyridine derivative) can coordinate to the palladium center via its nitrogen lone pair, forming stable, off-cycle complexes that inhibit catalysis[1]. Utilizing a sterically demanding, bidentate ligand like dppf (in Pd(dppf)Cl₂) prevents this catalyst poisoning and stabilizes the active species[3].

  • Base and Temperature: The bromomethyl group is an active alkylating agent. Strong bases (e.g., NaOH, KOtBu) or temperatures exceeding 70 °C will cause nucleophilic substitution (such as etherification with the solvent) or degradation[1]. Therefore, Protocol A utilizes mild K₂CO₃ at 60 °C to ensure the C(sp³)-Br bond remains pristine.

  • Alkyl Coupling: For the subsequent functionalization of the C(sp³)-Br bond (Protocol B), the oxidative addition is kinetically much slower. Here, we pivot to Fu’s conditions, utilizing the electron-rich, bulky phosphine ligand PCy₃ with Pd(OAc)₂ to force the challenging insertion into the unactivated alkyl bromide[4].

Experimental Workflow & Catalytic Cycle

Workflow SM 5-(Bromomethyl)-3- (6-bromopyridin-3-yl)isoxazole CondA Protocol A: Pd(dppf)Cl2 K2CO3, 60°C (C(sp2) Coupling) SM->CondA Step 1 IntA Intermediate: Intact Bromomethyl CondA->IntA CondB Protocol B: Pd(OAc)2 PCy3, 90°C (C(sp3) Coupling) IntA->CondB Step 2 Final Bis-Coupled Product CondB->Final

Caption: Sequential Suzuki-Miyaura cross-coupling workflow for dual-halide functionalization.

Mechanism Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (Fast at C(sp2)-Br) Pd0->OA PdII Ar-Pd(II)-Br Intermediate OA->PdII Chemoselective TM Transmetalation (Ar'-B(OH)2) PdII->TM PdII_TM Ar-Pd(II)-Ar' TM->PdII_TM RE Reductive Elimination PdII_TM->RE RE->Pd0 Catalyst Regeneration Prod C(sp2)-Coupled Product RE->Prod

Caption: Catalytic cycle highlighting kinetically favored oxidative addition at the C(sp2)-Br site.

Quantitative Data Summary

The following table summarizes the divergent conditions required to achieve absolute site-selectivity at each distinct halogen center.

ParameterProtocol A: C(sp²)-Br CouplingProtocol B: C(sp³)-Br Coupling
Target Site 6-Bromopyridine (Aryl)5-Bromomethyl isoxazole (Alkyl)
Catalyst System Pd(dppf)Cl₂ (5 mol%)Pd(OAc)₂ (10 mol%) / PCy₃ (20 mol%)
Base K₂CO₃ (1.5 equiv, mild)K₃PO₄ (2.0 equiv, moderate)
Solvent System THF / H₂O (4:1 v/v)Toluene / H₂O (3:1 v/v)
Temperature 60 °C90 °C
Reaction Time 2 - 4 hours12 - 16 hours
Expected Yield > 85% (Chemoselective)70 - 80%

Experimental Protocols (Self-Validating Systems)

Protocol A: Chemoselective Heteroaryl-Aryl Coupling (C(sp²)-Br)

Objective: Couple the pyridine ring while leaving the bromomethyl group completely intact.

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole (1.0 equiv) and the corresponding arylboronic acid (1.05 equiv). Note: Strict stoichiometric control (1.05 equiv max) is required to prevent undesired double coupling[1].

  • Catalyst & Base Loading: Add Pd(dppf)Cl₂ (0.05 equiv) and finely ground K₂CO₃ (1.5 equiv).

  • Solvent Addition & Degassing: Add a mixture of THF and deionized water (4:1 v/v). Oxygen contamination promotes boronic acid homocoupling[1]; therefore, thoroughly degas the suspension via three freeze-pump-thaw cycles and backfill with Argon.

  • Reaction: Heat the mixture to 60 °C under an Argon atmosphere for 3 hours.

  • Validation Checkpoint (Critical): Withdraw a 50 µL aliquot, dilute with MeCN, and analyze via LC-MS. The system is validated if the chromatogram shows >95% conversion to the [M+H]⁺ of the C(sp²)-coupled product, strictly without the appearance of the [M - Br + OH]⁺ mass. The presence of the latter invalidates the run, indicating base-mediated hydrolysis of the bromomethyl group due to localized overheating.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc) to yield the intermediate.

Protocol B: Alkyl-Aryl Suzuki Coupling (C(sp³)-Br)

Objective: Functionalize the remaining heterobenzylic bromide using adapted Fu's conditions[4].

  • Preparation: To a dry Schlenk flask, add the intermediate isolated from Protocol A (1.0 equiv), a new aryl/alkylboronic acid (1.5 equiv), Pd(OAc)₂ (0.10 equiv), and PCy₃ (0.20 equiv).

  • Base Addition: Add K₃PO₄ (2.0 equiv). A stronger base and higher temperature are required to activate the boron species for transmetalation following the difficult C(sp³)-Br oxidative addition[4].

  • Solvent & Degassing: Add degassed Toluene/H₂O (3:1 v/v) and purge with Argon for 15 minutes.

  • Reaction: Heat the mixture to 90 °C for 16 hours.

  • Validation Checkpoint: Alkyl Suzuki couplings are prone to protodeboronation of the boronic acid. The system is validated if TLC indicates complete consumption of the intermediate. If the intermediate stalls at ~50% conversion while the boronic acid is depleted, it confirms protodeboronation; validate and rescue the system by adding a secondary spike (0.5 equiv) of boronic acid to drive the reaction to completion.

  • Workup: Filter the mixture through a short pad of Celite to remove palladium black. Extract the filtrate with EtOAc, wash with water, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography to yield the fully functionalized bis-coupled product.

References[1] Title: Technical Support Center: Cross-Coupling with 4-Bromo-2,6-bis(bromomethyl)pyridine

Sources

Application

Application Note: Chemoselective Nucleophilic Substitution of 5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole with Primary Amines

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Mechanistic Rationale The functionalization of isoxazole building blocks is a critical pathway in medicinal chemistry,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Mechanistic Rationale

The functionalization of isoxazole building blocks is a critical pathway in medicinal chemistry, given the prevalence of the isoxazole pharmacophore in anti-inflammatory, neuroprotective, and anticancer agents[1]. The substrate 5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole presents a unique chemoselectivity challenge and opportunity. It possesses two distinct electrophilic sites:

  • An aliphatic bromomethyl group at the C5 position of the isoxazole.

  • An aryl bromide at the C6 position of the pyridine ring.

Expertise & Causality: Under mild basic conditions, primary amines will selectively undergo an SN​2 nucleophilic substitution at the highly reactive aliphatic bromomethyl carbon[2][3]. The aryl bromide remains completely inert under these conditions, as nucleophilic aromatic substitution ( SN​Ar ) at the unactivated pyridine position would require significantly higher temperatures, and transition-metal catalysis (e.g., Buchwald-Hartwig cross-coupling) is absent. This intrinsic electronic differentiation allows for the precise, catalyst-free installation of secondary amine side chains without protecting groups.

To prevent over-alkylation (where the newly formed secondary amine attacks another molecule of the starting material to form a tertiary amine), a stoichiometric excess of the primary amine is utilized, or the reaction is run under high-dilution conditions[4].

Experimental Design & Optimization

The choice of solvent and base dictates the reaction's kinetics and purity profile. Polar aprotic solvents such as N,N -Dimethylformamide (DMF) or Acetonitrile ( CH3​CN ) are preferred as they solvate the nucleophile effectively without hydrogen-bonding interference, thereby accelerating the SN​2 pathway[2].

Table 1: Optimization of Reaction Conditions
EntrySolventBase (Equiv)Amine (Equiv)Temp (°C)Time (h)ChemoselectivityYield (%)
1THF Et3​N (2.0)1.22512High45 (Over-alkylation)
2 CH3​CN K2​CO3​ (2.5)1.5604High68
3DMF DIPEA (2.0)3.0256Absolute89
4DMFNone5.0254Absolute92

Note: Entry 4 utilizes the primary amine itself as the base to scavenge the generated HBr , which is highly effective for inexpensive or volatile amines.

Step-by-Step Protocol

Self-Validating System: This protocol includes built-in analytical checkpoints (TLC, LC-MS) to ensure the reaction proceeds selectively without engaging the aryl bromide.

Materials Required:

  • 5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole (1.0 equiv, 1.0 mmol, 318 mg)

  • Primary Amine (e.g., Benzylamine or aliphatic amine) (3.0 - 5.0 equiv)

  • N,N -Diisopropylethylamine (DIPEA) (2.0 equiv, 2.0 mmol, 348 µL) - Optional if amine is in 5x excess.

  • Anhydrous DMF (5.0 mL)

Procedure:

  • Preparation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole (318 mg, 1.0 mmol) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere.

  • Amine Addition: Cool the solution to 0 °C using an ice bath. Dropwise, add the primary amine (3.0 mmol), followed by DIPEA (348 µL, 2.0 mmol).

    • Causality: Cooling prevents exothermic degradation and minimizes early over-alkylation trajectories[4].

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature (20-25 °C). Stir for 4-6 hours.

  • In-Process Monitoring: At t = 4 h, sample 10 µL of the reaction mixture, dilute in 1 mL Methanol, and analyze via LC-MS.

    • Validation Checkpoint: Look for the complete disappearance of the starting material mass ( [M+H]+≈319/321/323 isotopic pattern) and the appearance of the product mass. Ensure no peaks corresponding to dimerized tertiary amines are present.

  • Quenching & Extraction: Quench the reaction by adding 15 mL of cold distilled water. Extract the aqueous layer with Ethyl Acetate ( 3×15 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl solution ( 3×10 mL) to remove residual DMF, followed by brine (15 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 50% EtOAc in Hexanes) to afford the pure secondary amine product.

Reaction Pathway Visualization

G Substrate 5-(Bromomethyl)-3- (6-bromopyridin-3-yl)isoxazole Intermediate S_N2 Transition State (C5-Aliphatic) Substrate->Intermediate DIPEA, DMF, 25°C Byproduct Aryl Amination (Blocked) Substrate->Byproduct Requires Pd/Ru High Temp Amine Primary Amine (Excess) Amine->Intermediate Product Secondary Amine (Target Product) Intermediate->Product Fast, Mild

Chemoselective SN​2 amination pathway vs. blocked SN​Ar pathway.

References

  • RSC Publishing. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. Available at: [Link]

  • ACS Publications. (2019). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. Available at: [Link]

Sources

Method

Application Note: 5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole as a Bifunctional Scaffold in Drug Discovery

Executive Summary The design of highly specific, metabolically stable therapeutics relies heavily on the selection of versatile chemical building blocks. 5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole is a highly funct...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The design of highly specific, metabolically stable therapeutics relies heavily on the selection of versatile chemical building blocks. 5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole is a highly functionalized, trifunctional scaffold that offers unparalleled utility in modern drug discovery. By combining an aliphatic electrophile, an aryl halide, and a metabolically robust bioisosteric core, this molecule enables the rapid, orthogonal assembly of complex drug-like libraries. This application note details the structural rationale, orthogonal reactivity workflow, and self-validating experimental protocols for utilizing this building block in parallel medicinal chemistry.

Structural Anatomy & Reactivity Profile

The architectural value of 5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole lies in the distinct electronic environments of its three core components, which dictate its step-wise functionalization [1]:

  • The Isoxazole Core (Structural Anchor): The central 1,2-oxazole ring serves as a rigid spacer and an excellent bioisostere for amide and ester bonds. Unlike aliphatic amides, the isoxazole ring provides improved membrane permeability and resistance to enzymatic hydrolysis (amidases/esterases), significantly enhancing the metabolic stability of the final drug candidate [2].

  • The 5-Bromomethyl Group (Aliphatic Electrophile): Positioned adjacent to the electron-withdrawing isoxazole oxygen, this primary alkyl bromide is highly primed for bimolecular nucleophilic substitution (SN2). It reacts readily with amines, thiols, and alkoxides under mild, room-temperature conditions.

  • The 6-Bromopyridin-3-yl Group (Aryl Halide): The bromine atom at the 6-position of the pyridine ring is deactivated toward standard SN2 displacement but is highly susceptible to oxidative addition by low-valent transition metals (e.g., Pd(0), Ni(0)). The adjacent pyridine nitrogen lowers the LUMO of the C–Br bond, making it an ideal handle for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling reactions [3].

Orthogonal Functionalization Strategy

To prevent unwanted side reactions, functionalization must follow a strict sequence dictated by the activation energies of the reactive sites. Rule of Causality: The SN2 displacement of the bromomethyl group must be performed first under mild basic conditions. Elevated temperatures or strong bases can trigger the premature base-catalyzed ring-opening of the isoxazole core [4]. Once the SN2 reaction is complete, the robust aryl bromide can be subjected to the higher temperatures and palladium catalysis required for cross-coupling.

OrthogonalReactivity SM 5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole (Bifunctional Scaffold) Reagent1 Nucleophile (e.g., 2° Amine) Mild Base (K2CO3), MeCN, RT SM->Reagent1 Step 1: SN2 Alkylation Intermediate Intermediate 5-(Aminomethyl)-3-(6-bromopyridin-3-yl)isoxazole Reagent1->Intermediate Reagent2 Aryl Boronic Acid Pd Catalyst, Base, Heat Intermediate->Reagent2 Step 2: Cross-Coupling Product Final Drug-Like Molecule Fully Functionalized Scaffold Reagent2->Product

Figure 1: Workflow for the orthogonal functionalization of the isoxazole scaffold.

Experimental Methodologies

Protocol A: Regioselective N-Alkylation via the 5-Bromomethyl Group

This protocol utilizes a secondary amine (e.g., morpholine) to install a basic solubilizing group, a common motif in kinase inhibitors and GPCR ligands.

Reagents:

  • 5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole (1.0 equiv, 1.0 mmol)

  • Morpholine (1.2 equiv, 1.2 mmol)

  • Potassium Carbonate (K2CO3, anhydrous) (2.0 equiv, 2.0 mmol)

  • Acetonitrile (MeCN, anhydrous) (10 mL)

Step-by-Step Procedure:

  • Preparation: Charge an oven-dried 25 mL round-bottom flask with the isoxazole scaffold and anhydrous K2CO3.

  • Solvation: Add 10 mL of anhydrous MeCN. Stir the suspension at room temperature (20–25 °C) under a nitrogen atmosphere. Causality: MeCN is a polar aprotic solvent that accelerates SN2 kinetics without participating in hydrogen bonding that would dampen nucleophilicity.

  • Addition: Add morpholine dropwise over 2 minutes.

  • Reaction: Stir the mixture at room temperature for 4–6 hours. Causality: Do not exceed 30 °C. Elevated temperatures in the presence of base can induce deprotonation at the isoxazole C4 position, leading to ring-opening degradation [4].

  • Self-Validation (LC-MS): Withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze. The starting material (showing a distinct isotopic tribromide pattern if analyzed as a whole, m/z ~318/320/322) should be fully consumed. The product peak will show a mass shift of -79 Da (loss of Br) plus the amine mass. Crucially, the LC-MS must still display a 1:1 isotopic doublet (M / M+2) confirming the 6-bromopyridine moiety remains intact.

  • Workup: Filter the suspension through a Celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure. Purify via flash chromatography (DCM:MeOH 95:5) to yield the intermediate.

Protocol B: Suzuki-Miyaura Cross-Coupling at the 6-Bromopyridin-3-yl Group

With the aliphatic bromide secured, the heteroaryl bromide is now activated for C–C bond formation [5].

Reagents:

  • Intermediate from Protocol A (1.0 equiv, 0.5 mmol)

  • Phenylboronic acid (1.5 equiv, 0.75 mmol)

  • Pd(dppf)Cl2·DCM complex (0.05 equiv, 5 mol%)

  • Sodium Carbonate (Na2CO3, 2M aqueous solution) (3.0 equiv, 1.5 mmol)

  • 1,4-Dioxane (5 mL)

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave vial, combine the Intermediate, phenylboronic acid, and Pd(dppf)Cl2.

  • Solvation & Base: Add 1,4-Dioxane (5 mL) followed by the 2M aqueous Na2CO3. Causality: The biphasic Dioxane/H2O system is critical. Water dissolves the inorganic base and accelerates the transmetalation step by forming a reactive boronate complex [3].

  • Degassing: Sparge the biphasic mixture with nitrogen gas for 10 minutes. Causality: Oxygen rapidly degrades the active Pd(0) species into inactive Pd(II) oxides, stalling the catalytic cycle.

  • Reaction: Seal the vial and heat at 90 °C in an oil bath for 12 hours.

  • Self-Validation (TLC/LC-MS): Spot the reaction mixture on a silica TLC plate (Hexanes:EtOAc 1:1). The starting material spot should disappear. LC-MS will confirm the complete loss of the bromine isotopic doublet, replaced by a single [M+H]+ peak corresponding to the biaryl product.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (2 x 10 mL). Dry the organic layer over Na2SO4, filter, and concentrate. Purify via reverse-phase HPLC.

Reaction Optimization Data

The Suzuki-Miyaura coupling of heteroaryl halides can be sensitive to catalyst and solvent selection. The table below summarizes the optimization of Protocol B to ensure maximum yield and minimize protodeboronation side-reactions.

Catalyst System (5 mol%)Base (3.0 equiv)Solvent SystemTemp (°C)Yield (%)Observation
Pd(PPh3)4K2CO3 (solid)Toluene100 °C34%Poor transmetalation; high unreacted SM.
Pd(OAc)2 / SPhosK3PO4 (aq)THF / H2O70 °C62%Moderate yield; some protodeboronation.
Pd(dppf)Cl2·DCM Na2CO3 (aq) 1,4-Dioxane / H2O 90 °C 91% Optimal; rapid conversion, clean profile.
Pd(dppf)Cl2·DCMCs2CO3 (aq)DMF / H2O90 °C78%Good yield, but difficult solvent removal.

Table 1: Optimization parameters for the Suzuki-Miyaura cross-coupling of the 6-bromopyridine intermediate.

Mechanistic Pathway

The success of Protocol B relies on the classic Pd-catalyzed cross-coupling cycle. The electron-deficient nature of the pyridine ring accelerates the initial oxidative addition, while the aqueous base is the thermodynamic driver for transmetalation.

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition [Pd(II)(Ar-Isoxazole)(Br)] Pd0->OxAdd + Heteroaryl Bromide TransMet Transmetalation [Pd(II)(Ar-Isoxazole)(Ar')] OxAdd->TransMet + Ar'-B(OH)2 / Base - Base-HBr RedElim Reductive Elimination Release of Biaryl TransMet->RedElim RedElim->Pd0 - Biaryl Product

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling on the pyridine ring.

References

  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of Organic Chemistry, American Chemical Society. URL:[Link][1]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry (via PMC). URL:[Link][2]

  • Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. Organic Letters, American Chemical Society. URL:[Link][3]

  • pH and temperature stability of the isoxazole ring in leflunomide. Drug Metabolism and Disposition, ASPET. URL:[Link][4]

  • Regioselective Synthesis and Slow-Release Suzuki–Miyaura Cross-Coupling of MIDA Boronate-Functionalized Isoxazoles. The Journal of Organic Chemistry, American Chemical Society. URL:[Link][5]

Sources

Application

Application Note: Theoretical Synthesis Protocol for 5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole

Audience: Researchers, scientists, and drug development professionals. Introduction and Mechanistic Overview The compound 5-(bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole represents a highly functionalized heterocyclic b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction and Mechanistic Overview

The compound 5-(bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole represents a highly functionalized heterocyclic building block, valuable in medicinal chemistry and agrochemical development. The presence of both a bromopyridine moiety and a bromomethyl group provides orthogonal reactivity handles for further functionalization, such as cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and nucleophilic substitutions.

While a specific, published step-by-step protocol for this exact molecule may not be widely available in the public domain, the synthesis can be reliably achieved using established methodologies for 3,5-disubstituted isoxazoles. The most robust approach involves a 1,3-dipolar cycloaddition between a nitrile oxide (generated in situ from a hydroximoyl chloride) and a terminal alkyne (propargyl bromide).

Causality in Experimental Design
  • Choice of Dipolarophile: Propargyl bromide is selected as the dipolarophile to directly install the bromomethyl group at the 5-position of the isoxazole ring, avoiding the need for later-stage halogenation of a methyl group, which could suffer from poor regioselectivity or over-halogenation.

  • Nitrile Oxide Generation: The in situ generation of the nitrile oxide from the corresponding oxime via a hydroximoyl chloride intermediate (using N-Chlorosuccinimide, NCS) is preferred over direct oxidation of the oxime, as it generally provides higher yields and cleaner reaction profiles in cycloadditions.

Theoretical Synthetic Workflow

The proposed synthesis consists of three main stages:

SynthesisWorkflow A Stage 1: Oxime Formation (6-Bromopyridine-3-carbaldehyde + NH2OH) B Stage 2: Chlorination (Formation of Hydroximoyl Chloride via NCS) A->B C Stage 3: 1,3-Dipolar Cycloaddition (+ Propargyl Bromide, Base) B->C D Target Compound: 5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole C->D

Caption: Proposed three-stage synthetic workflow for the target isoxazole.

Stage 1: Synthesis of 6-Bromopyridine-3-carbaldehyde Oxime

Objective: Convert the commercially available aldehyde to the corresponding oxime.

Protocol (Theoretical):

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-bromopyridine-3-carbaldehyde (1.0 eq) in a suitable solvent (e.g., ethanol or a mixture of ethanol/water).

  • Reagent Addition: Add hydroxylamine hydrochloride (1.2 - 1.5 eq) followed by a base such as sodium acetate (1.2 - 1.5 eq) or pyridine to neutralize the hydrochloride salt.

  • Reaction: Stir the mixture at room temperature or gentle reflux (depending on reactivity) until TLC or LC-MS indicates complete consumption of the starting material (typically 2-4 hours).

  • Workup: Concentrate the mixture under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate). Extract the aqueous layer, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to afford the oxime.

Stage 2 & 3: One-Pot Chlorination and 1,3-Dipolar Cycloaddition

Objective: Generate the nitrile oxide in situ and react it with propargyl bromide to form the isoxazole ring.

Protocol (Theoretical):

  • Chlorination: Dissolve the oxime from Stage 1 (1.0 eq) in a dry, inert solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM). Add N-chlorosuccinimide (NCS, 1.05 eq) in portions. Note: A catalytic amount of pyridine or HCl gas may be required to initiate the chlorination. Stir at room temperature or slightly elevated temperature until the hydroximoyl chloride is fully formed.

  • Cycloaddition Setup: Cool the reaction mixture to 0 °C. Add propargyl bromide (1.2 - 1.5 eq; typically available as an 80% solution in toluene).

  • Base Addition: Slowly add a mild base, such as triethylamine (TEA) or sodium bicarbonate (1.2 eq), dropwise over 30 minutes. This base dehydrohalogenates the hydroximoyl chloride to generate the highly reactive nitrile oxide in situ, which immediately undergoes cycloaddition with the alkyne.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight.

  • Workup and Purification: Dilute the reaction with water and extract with ethyl acetate. Wash the organic layer sequentially with water and brine to remove DMF and salts. Dry over Na₂SO₄, concentrate, and purify the crude product via flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to isolate the target 5-(bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole.

Data Presentation: Reagent Summary

StageReagentFunctionTypical Equivalents
1 6-Bromopyridine-3-carbaldehydeStarting Material1.0
1 Hydroxylamine hydrochlorideNitrogen source for oxime1.2 - 1.5
1 Sodium AcetateBase for oxime formation1.2 - 1.5
2 N-Chlorosuccinimide (NCS)Chlorinating agent1.05
3 Propargyl bromideDipolarophile1.2 - 1.5
3 Triethylamine (TEA)Base for nitrile oxide generation1.2

References

  • Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates. Journal of the American Chemical Society, 127(1), 210-216.[Link](Note: General reference for azole synthesis and cycloaddition principles).

  • Hansen, T. V., & Wu, P. (2005). 1,3-Dipolar Cycloaddition of Nitrile Oxides to Alkynes. Organic Letters, 7(18), 3953-3956.[Link](Note: General reference for nitrile oxide cycloadditions).

Method

Application Note: Regioselective N-Alkylation Using 5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole in Drug Discovery

Executive Summary & Strategic Utility In modern drug discovery and agrochemical development, bifunctional building blocks are essential for modular, late-stage functionalization. 5-(Bromomethyl)-3-(6-bromopyridin-3-yl)is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Utility

In modern drug discovery and agrochemical development, bifunctional building blocks are essential for modular, late-stage functionalization. 5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole is a highly versatile scaffold featuring two distinct electrophilic sites: an aliphatic bromomethyl group and an aryl bromide.

This application note details the protocols for the chemoselective N-alkylation of the 5-bromomethyl moiety. By exploiting the vast difference in reactivity between the two electrophilic centers, chemists can selectively install diverse nitrogen nucleophiles (aliphatic amines, azoles, amides) via S_N2 displacement while preserving the 6-bromopyridin-3-yl group for downstream transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions).

Mechanistic Insights & Causality

Chemoselectivity and Transition State Stabilization

The 5-bromomethyl group on the isoxazole ring is an exceptionally reactive electrophile, routinely affording substitution products in >90% yield due to the transition-state stabilization provided by the adjacent heteroaromatic system[1]. The π -system of the isoxazole ring lowers the activation energy of the S_N2 transition state—analogous to benzylic or allylic halides. This reactivity is well-documented in the synthesis of complex isoxazole derivatives, where the bromomethyl handle easily undergoes substitution with various nucleophiles under mild conditions[2].

Conversely, the aryl bromide on the pyridine ring is inert to standard nucleophilic attack without the presence of a palladium or copper catalyst. While traditional N-alkylation of unactivated alkyl halides can be sluggish and require harsh conditions or photoredox catalysis[3], the "allylic-like" nature of the 5-bromomethylisoxazole allows for rapid S_N2 displacement at ambient or slightly elevated temperatures (25–60 °C), ensuring perfect chemoselectivity.

Causality Behind Reagent Selection
  • Base Selection: For highly nucleophilic secondary aliphatic amines (e.g., morpholine), a mild, insoluble inorganic base like K₂CO₃ is preferred. It acts purely as an acid scavenger to neutralize the generated HBr without dissolving and causing base-catalyzed degradation of the sensitive isoxazole ring. For less nucleophilic, weakly acidic heteroaromatics (e.g., pyrazoles), Cs₂CO₃ is chosen; the larger cesium cation enhances the solubility and nucleophilicity of the azolate anion (the "cesium effect").

  • Solvent Dynamics: Acetonitrile (MeCN) is the optimal solvent for aliphatic amines due to its polar aprotic nature, which stabilizes the S_N2 transition state while being easy to remove during workup. For azoles requiring Cs₂CO₃ or NaH, DMF is necessary to fully dissolve the activated anion complex.

Pathway Visualizations

Workflow A 5-(Bromomethyl)-3- (6-bromopyridin-3-yl)isoxazole C Base + Solvent (e.g., K2CO3 / MeCN) A->C B N-Nucleophile (Amine/Azole) B->C D N-Alkylated Product (Aryl Bromide Intact) C->D SN2 Alkylation (25-60 °C) E Downstream: Pd-Catalyzed Cross-Coupling D->E Chemoselective Preservation

Regioselective N-alkylation workflow preserving the aryl bromide for downstream coupling.

Mechanism Nuc Free N-Nucleophile (Nu:) Base Base Deprotonation (Cs2CO3 or NaH) Nuc->Base Weakly acidic nucleophiles TS SN2 Transition State [Nu ··· CH2 ··· Br]‡ Nuc->TS Highly nucleophilic amines ActiveNuc Activated Nucleophile (Anion) Base->ActiveNuc ActiveNuc->TS Elec Isoxazole-CH2-Br (Electrophile) Elec->TS Orbital overlap stabilization Prod N-Alkylated Isoxazole + Bromide Salt TS->Prod Br- leaving group departs

SN2 mechanistic pathway illustrating nucleophile activation and transition state dynamics.

Quantitative Data Summary

The following table summarizes optimized conditions and expected outcomes for various classes of nitrogen nucleophiles reacting with 5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole.

Nucleophile ClassExample NucleophileBase & EquivalentsSolventTemp (°C)Time (h)Expected Yield (%)
Secondary Aliphatic AmineMorpholineK₂CO₃ (2.0 eq)MeCN25–502–485–95
Primary Aliphatic AmineBenzylamineDIPEA (2.0 eq)CH₂Cl₂254–870–85
Heteroaromatic AminePyrazoleCs₂CO₃ (1.5 eq)DMF0–256–1275–90
Amide / LactamPyrrolidin-2-oneNaH (1.2 eq)THF0–254–665–80

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, these protocols are designed as self-validating systems . They incorporate specific In-Process Controls (IPCs) that allow the chemist to definitively confirm reaction success prior to final isolation.

Protocol A: Mild N-Alkylation of Aliphatic Amines (e.g., Morpholine)

Objective: Chemoselective alkylation of a secondary amine while preventing over-alkylation or isoxazole degradation.

  • Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole (1.0 mmol, 318 mg) and anhydrous K₂CO₃ (2.0 mmol, 276 mg).

  • Solvent & Reagent Addition: Suspend the mixture in anhydrous MeCN (10 mL). Add morpholine (1.1 mmol, 96 µL) dropwise at room temperature.

  • Reaction: Stir the suspension at 40 °C under a nitrogen atmosphere.

  • Self-Validation & IPC (Critical Step):

    • Visual Cue: Observe the formation of a fine white precipitate (KBr salt) indicating the displacement of bromide.

    • Analytical Cue (LC-MS): Sample 10 µL of the reaction mixture, dilute in MeOH, and inject into the LC-MS. The starting material possesses two bromine atoms, exhibiting a classic 1:2:1 isotopic cluster at m/z ~317, 319, 321 [M+H]⁺. The successful product will have displaced the aliphatic bromine, leaving only the aryl bromine. The IPC is validated when the mass shifts to m/z ~324, 326 [M+H]⁺, displaying a distinct 1:1 isotopic cluster. This proves both the success of the S_N2 reaction and the preservation of the aryl bromide.

  • Workup: Once validated (typically 2–4 hours), cool the mixture to room temperature, filter through a celite pad to remove K₂CO₃ and KBr, and concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure N-alkylated product.

Protocol B: N-Alkylation of Heteroaromatic Amines (e.g., Pyrazole)

Objective: Deprotonation and alkylation of a weakly acidic azole utilizing the "cesium effect" for enhanced nucleophilicity.

  • Setup: In an oven-dried flask under nitrogen, dissolve pyrazole (1.1 mmol, 75 mg) in anhydrous DMF (8 mL).

  • Activation: Add Cs₂CO₃ (1.5 mmol, 488 mg) in one portion. Stir at room temperature for 30 minutes to pre-form the highly nucleophilic cesium pyrazolate complex.

  • Electrophile Addition: Cool the mixture to 0 °C. Add 5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole (1.0 mmol, 318 mg) portion-wise to control the exothermic S_N2 reaction and prevent unwanted C-alkylation or ring-opening.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 6–12 hours.

  • Self-Validation & IPC:

    • Mini-Workup for TLC/LC-MS: DMF suppresses ionization in LC-MS and streaks on TLC. Withdraw 50 µL of the reaction, partition between 500 µL EtOAc and 500 µL H₂O in a microcentrifuge tube. Spot the organic layer on TLC (Hexane/EtOAc 3:1). The product will appear as a new UV-active spot with an intermediate R_f between the highly polar pyrazole and the non-polar bromomethyl isoxazole.

  • Workup: Quench the reaction by pouring it into ice-cold water (30 mL). Extract with EtOAc (3 x 20 mL). Wash the combined organic layers with 5% aqueous LiCl solution (3 x 15 mL) to rigorously remove residual DMF.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash chromatography.

References

  • Title: Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis of 3-Acyl-isoxazoles and Δ2-Isoxazolines from Methyl Ketones, Alkynes or Alkenes, and tert-Butyl Nitrite via a Csp3–H Radical Functionalization/Cycloaddition Cascade Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides Source: Science URL: [Link]

Sources

Application

Application Note: Strategic Incorporation of 5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole in High-Throughput Library Synthesis

Executive Summary & Chemical Logic In modern drug discovery—particularly within Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) synthesis—the selection of bifunctional scaffolds dictates the chemical s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Logic

In modern drug discovery—particularly within Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) synthesis—the selection of bifunctional scaffolds dictates the chemical space a library can access. 5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole is a highly privileged, rigid scaffold that offers perfect orthogonal reactivity.

The structural brilliance of this molecule lies in its two distinct electrophilic centers:

  • The sp³ Bromomethyl Group: Located at the 5-position of the isoxazole ring, this primary alkyl bromide is highly activated toward nucleophilic substitution ( SN​2 ). The adjacent heteroaromatic ring stabilizes the transition state, allowing for rapid alkylation with amines, thiols, or alcohols at room temperature, as supported by established protocols for1[1].

  • The sp² Aryl Bromide: Located on the pyridine ring, this halogen is completely inert to room-temperature nucleophiles but is electronically activated for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at elevated temperatures. The nitrogen atom in the pyridine ring withdraws electron density, facilitating oxidative addition by palladium catalysts, a cornerstone reaction for2[2].

This causality—kinetic differentiation based on hybridization and electronic environment—allows chemists to perform sequential, one-pot, or array-based diversifications without the need for protecting groups.

Orthogonal Diversification Workflow

The following diagram illustrates the logical progression of library synthesis using this scaffold. The highly reactive bromomethyl group is diversified first under mild conditions, preserving the aryl bromide for late-stage cross-coupling.

G Scaffold 5-(Bromomethyl)-3- (6-bromopyridin-3-yl)isoxazole SN2 Step 1: SN2 Alkylation (Amines/Thiols) Scaffold->SN2 Mild Conditions (RT) Intermediate Diversified Aryl Bromide Intermediate SN2->Intermediate High Yield Suzuki Step 2: Suzuki-Miyaura Cross-Coupling Intermediate->Suzuki Pd-Catalyst, Heat Library Final Drug Discovery Library Suzuki->Library Array Synthesis

Caption: Orthogonal bifunctional diversification workflow for library synthesis.

Self-Validating Experimental Protocols

The following protocols are designed for 96-well plate array synthesis. Every step includes a self-validating checkpoint to ensure the integrity of the orthogonal reactivity.

Protocol A: Primary Diversification via SN​2 Alkylation

Objective: Chemoselective displacement of the primary bromide using a library of primary/secondary amines.

Causality of Reagents:

  • Solvent (DMF): A polar aprotic solvent is chosen to solvate the nucleophile while leaving it highly reactive, accelerating the SN​2 transition state.

  • Base (DIPEA): N,N-Diisopropylethylamine is sterically hindered and non-nucleophilic. It acts purely as an acid scavenger to neutralize the HBr byproduct, preventing the protonation and subsequent deactivation of the incoming amine nucleophiles.

Step-by-Step Methodology:

  • Prepare a 0.2 M stock solution of 5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole in anhydrous DMF.

  • Dispense 500 µL (0.1 mmol, 1.0 eq) of the scaffold solution into each well of a 96-well deep-bottom block.

  • Add 35 µL of DIPEA (0.2 mmol, 2.0 eq) to each well.

  • Add 0.12 mmol (1.2 eq) of the respective amine building blocks to the wells.

  • Seal the block and agitate at 25 °C for 4 hours. Crucial: Do not apply heat, as elevated temperatures may induce premature degradation or unwanted side reactions with the aryl bromide.

Self-Validation Checkpoint: Before proceeding, analyze a 5 µL aliquot from representative wells via LC-MS. The protocol is validated if the chromatogram demonstrates >95% consumption of the parent mass and the emergence of the product mass. Critical Marker: The new product mass must retain the 1:1 isotopic doublet characteristic of the ⁷⁹Br/⁸¹Br isotopes. If the doublet is lost, the aryl bromide has been compromised, indicating a temperature overshoot or cross-reactivity.

Protocol B: Secondary Diversification via Suzuki-Miyaura Cross-Coupling

Objective: Late-stage C-C bond formation at the 6-position of the pyridine ring to finalize the library.

Causality of Reagents:

  • Catalyst (Pd(dppf)Cl₂): The bidentate dppf ligand enforces a specific bite angle that accelerates reductive elimination while suppressing undesired dehalogenation or phenylated impurities, a known challenge in 3[3].

  • Base (Aqueous K₂CO₃): The aqueous base is essential to hydroxylate the boronic acid, forming the reactive boronate complex required for the transmetalation step with the palladium center.

Step-by-Step Methodology:

  • To the crude reaction mixture from Protocol A, add 0.15 mmol (1.5 eq) of diverse aryl/heteroaryl boronic acids.

  • Add 100 µL of a 2.0 M aqueous K₂CO₃ solution (0.2 mmol, 2.0 eq) to each well.

  • In a glovebox or under a continuous stream of nitrogen, add 4.1 mg of Pd(dppf)Cl₂ (0.005 mmol, 5 mol%) to each well.

  • Seal the block with a pressure-resistant mat and heat to 80 °C under vigorous agitation for 12 hours.

  • Cool to room temperature, filter through a Celite/Silica plug to remove palladium, and concentrate via centrifugal evaporation.

Self-Validation Checkpoint: The coupling is validated when the LC-MS trace shows the complete disappearance of the brominated intermediate's isotopic doublet. It must be replaced by a single mass peak corresponding to the cross-coupled product. A visual cue of validation is the precipitation of palladium black at the bottom of the well upon reaction completion.

Quantitative Data Summarization

The following table summarizes the expected reaction parameters and functional group tolerances when utilizing this scaffold in library production.

Reaction PhaseTarget ElectrophileReagents & ConditionsCompatible Functional GroupsIncompatible GroupsTypical Yield
Phase 1: Alkylation sp³ Bromomethyl (-CH₂Br)Amines/Thiols, DIPEA, DMF, 25 °C, 4hAlcohols, Esters, Aryl Halides, AlkynesUnprotected primary amines (leads to over-alkylation)85 - 95%
Phase 2: Cross-Coupling sp² Aryl Bromide (Ar-Br)Boronic Acids, Pd(dppf)Cl₂, K₂CO₃, 80 °C, 12hEthers, Amides, Nitriles, FluoridesTerminal alkynes (competes via Sonogashira), Free thiols (poisons Pd)70 - 88%

Downstream Application: Kinase Inhibitor Discovery

Isoxazole-pyridine motifs are highly privileged in medicinal chemistry, particularly for targeting the ATP-binding pockets of kinases. The pyridine nitrogen acts as a critical hydrogen-bond acceptor with the kinase hinge region, while the isoxazole provides a rigid vector to project substituents into the hydrophobic pockets.

Libraries derived from 5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole are frequently screened against inflammatory targets, such as the p38 MAP Kinase pathway.

Pathway Stimulus Inflammatory Stimulus (Cytokines/Stress) MKK MKK3 / MKK6 Stimulus->MKK Activation p38 p38 MAP Kinase MKK->p38 Phosphorylation Response Inflammatory Response (TNF-α, IL-1β) p38->Response Gene Expression Inhibitor Isoxazole-Pyridine Library Hit Inhibitor->p38 ATP-competitive Inhibition

Caption: p38 MAP Kinase signaling pathway targeted by isoxazole-pyridine hits.

References

  • BenchChem. "Application Notes: The Strategic Use of 5-Bromopyridine-3-carboxylate Esters in Medicinal Chemistry." BenchChem Applications.
  • J-Stage. "Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands." Chemical and Pharmaceutical Bulletin.
  • ACS Publications. "Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes." The Journal of Organic Chemistry.

Sources

Method

Application Note: Chemoselective Catalyst Selection for Divergent Cross-Coupling of 5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Topic: Catalyst-driven chemoselectivity in bifunctional halogenated scaffolds Executive Summary & Mechanistic Rationale In modern drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Topic: Catalyst-driven chemoselectivity in bifunctional halogenated scaffolds

Executive Summary & Mechanistic Rationale

In modern drug discovery, the isoxazole-pyridine axis is a highly privileged pharmacophore. The building block 5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole presents a unique synthetic opportunity—and challenge—due to its bifunctional nature. It contains two distinct electrophilic sites:

  • A primary alkyl bromide[C(sp³)–Br] at the isoxazole 5-position.

  • A heteroaryl bromide[C(sp²)–Br] at the pyridine 6-position.

The fundamental challenge lies in differentiating these two carbon–halogen bonds. Standard cross-coupling conditions often lead to complex mixtures of regioisomers, double-coupling products, or undesired nucleophilic substitution (S_N2) at the alkyl bromide.

As an application scientist, the key to unlocking this scaffold is exploiting the divergent activation energies and mechanistic pathways of different transition metals. By carefully selecting the catalyst, ligand, and base, we can dictate the site of oxidative addition with near-perfect chemoselectivity.

The Causality of Chemoselective Activation
  • Aryl Bromide Activation (Palladium Catalysis): Palladium(0) undergoes concerted oxidative addition into C(sp²)–Br bonds. By utilizing a bidentate ligand with a large bite angle, such as dppf, we kinetically lock the catalyst onto the heteroaryl bromide. The primary alkyl bromide is virtually inert to Pd(0) insertion without specialized bulky, electron-rich trialkylphosphines. To prevent off-target S_N2 hydrolysis of the alkyl bromide, anhydrous conditions with mild bases (e.g., KF) are mandatory .

  • Alkyl Bromide Activation (Nickel Catalysis): Nickel-catalyzed cross-electrophile coupling (XEC) operates via a fundamentally different mechanism: Single-Electron Transfer (SET). Low-valent Ni(I) species readily reduce primary C(sp³)–Br bonds to generate alkyl radicals. The electron-deficient 6-bromopyridyl group has a higher reduction potential barrier under these mild conditions and is protected from SET, leaving the aryl bromide completely intact for downstream functionalization .

Divergent Synthetic Workflows

The following diagram illustrates the orthogonal pathways enabling sequential, protecting-group-free functionalization of the scaffold.

G cluster_0 Divergent Chemoselective Activation SM 5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole (Bifunctional Scaffold) PathA Pathway A: Pd-Catalyzed Suzuki Selective Ar-Br Coupling SM->PathA Pd(dppf)Cl2, Ar-B(OH)2 KF, Dioxane, 80°C PathB Pathway B: Ni-Catalyzed XEC Selective Alkyl-Br Coupling SM->PathB NiCl2·dme, dtbbpy, Zn0 R-Br, DMA, 25°C ProdA Intermediate A (Aryl-Functionalized, Alkyl-Br Intact) PathA->ProdA ProdB Intermediate B (Alkyl-Functionalized, Aryl-Br Intact) PathB->ProdB Tandem Fully Functionalized Target (Dual Substitution) ProdA->Tandem Ni-XEC or SN2 (Alkyl-Br Activation) ProdB->Tandem Pd-Suzuki (Ar-Br Activation)

Divergent chemoselective cross-coupling pathways for the bifunctional isoxazole scaffold.

Catalyst Selection & Reaction Matrix

To ensure reproducible chemoselectivity, adhere to the optimized parameters summarized in the table below.

Reaction PathwayTarget SiteCatalyst / LigandBase / ReductantSolvent & TempChemoselectivity Rationale
Pathway A (Suzuki) Aryl C(sp²)–BrPd(dppf)Cl₂ (5 mol%)KF (2.0 equiv, anhydrous)1,4-Dioxane, 80 °CLarge bite-angle ligand favors C(sp²)–Br oxidative addition. Anhydrous KF prevents C(sp³)–Br hydrolysis.
Pathway B (Ni-XEC) Alkyl C(sp³)–BrNiCl₂·dme / dtbbpyZn⁰ dust (2.0 equiv)DMA, 25 °CSET mechanism selectively activates C(sp³)–Br to form alkyl radicals; dtbbpy suppresses Ar–Br insertion .
Pathway C (S_N2) Alkyl C(sp³)–BrNone (Catalyst-Free)K₂CO₃ (1.5 equiv)MeCN, 25 °CDirect nucleophilic displacement by amines/thiols. The heteroaryl bromide is completely inert to S_N2.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems . Embedded checkpoints allow the scientist to verify mechanistic progression in real-time, preventing downstream failures.

Protocol 1: Chemoselective Suzuki-Miyaura Coupling (Pathway A)

Objective: Couple an arylboronic acid at the pyridine ring while preserving the bromomethyl group.

Materials:

  • 5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole (1.0 mmol)

  • Arylboronic acid (1.1 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 5 mol%)

  • Spray-dried Potassium Fluoride (KF) (2.0 mmol)

  • Anhydrous 1,4-Dioxane (10 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the bifunctional isoxazole, arylboronic acid, Pd(dppf)Cl₂·CH₂Cl₂, and anhydrous KF.

  • Inert Atmosphere: Seal the flask and purge with argon (3x vacuum/argon cycles). Causality: Oxygen must be excluded to prevent homocoupling of the boronic acid and oxidation of the Pd(0) active species.

  • Solvent Addition: Add sparged, anhydrous 1,4-Dioxane via syringe.

  • Reaction: Heat the mixture to 80 °C with vigorous stirring for 4–6 hours.

  • Validation Checkpoint 1 (Colorimetric): The solution should transition from reddish-orange (Pd pre-catalyst) to a dark amber homogeneous mixture, indicating active catalytic turnover.

  • Validation Checkpoint 2 (LC-MS Isotopic Profiling): Sample 10 µL of the reaction into 1 mL MeCN. Analyze via LC-MS. The starting material exhibits a distinct 1:2:1 isotopic triplet (M / M+2 / M+4) due to the two bromine atoms. Success is confirmed when the product mass appears as a 1:1 doublet (M / M+2), proving the aryl bromide was consumed while the alkyl bromide remains perfectly intact.

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove Pd black and KF salts, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc).

Protocol 2: Chemoselective Reductive Cross-Coupling (Pathway B)

Objective: Couple an alkyl or aryl iodide/bromide to the bromomethyl group while preserving the pyridine bromide.

Materials:

  • Bifunctional isoxazole (1.0 mmol)

  • Coupling partner (Alkyl/Aryl Iodide) (1.5 mmol)

  • NiCl₂·dme (0.1 mmol, 10 mol%)

  • 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (0.1 mmol, 10 mol%)

  • Zinc dust (2.0 mmol)

  • Anhydrous DMA (N,N-Dimethylacetamide) (5 mL)

Step-by-Step Methodology:

  • Zinc Activation: Weigh Zn dust into a vial. If the Zn appears clumped or oxidized, wash briefly with 1% HCl, water, ethanol, and ether, then dry under vacuum. Causality: The surface area and oxidation state of Zn are the primary failure points in XEC reactions.

  • Catalyst Pre-complexation: In a glovebox or under strict argon, combine NiCl₂·dme and dtbbpy in 2 mL of DMA. Stir for 15 minutes until a pale green/blue complex forms.

  • Reagent Addition: Add the bifunctional isoxazole, the coupling partner, and the activated Zn dust to the catalyst solution. Add the remaining 3 mL of DMA.

  • Validation Checkpoint 1 (Catalyst Reduction): Within 5–10 minutes of adding Zn dust, the solution must transition from pale green to a deep red/brown color. This visual cue is non-negotiable; it validates the reduction of Ni(II) to the active low-valent Ni(I)/Ni(0) species . If the solution remains green, the Zn is inactive.

  • Reaction: Stir at 25 °C (room temperature) for 12–16 hours. Causality: Keeping the temperature low prevents background S_N2 dimerization and suppresses any thermodynamically driven oxidative addition into the aryl bromide.

  • Validation Checkpoint 2 (TLC/LC-MS): Monitor the disappearance of the starting material. Similar to Protocol 1, the product should retain a 1:1 isotopic doublet (M / M+2), confirming the preservation of the pyridine-bound bromine.

  • Workup: Quench the reaction by adding 10 mL of saturated aqueous NH₄Cl to dissolve unreacted Zn and Ni salts. Extract with EtOAc (3 x 15 mL). Wash the organic layer with LiCl solution (5% aq) to remove residual DMA, dry over Na₂SO₄, and purify.

Troubleshooting & Optimization Insights

  • Issue: Hydrolysis of the Alkyl Bromide during Suzuki Coupling.

    • Cause: Use of aqueous bases (e.g., Na₂CO₃/H₂O) or protic solvents at elevated temperatures. The bromomethyl group on an isoxazole is highly electrophilic.

    • Solution: Strictly adhere to anhydrous conditions. Switch to spray-dried KF or CsF in Dioxane or THF.

  • Issue: Homocoupling (Dimerization) during Ni-Catalyzed XEC.

    • Cause: Alkyl radicals generated by the Ni catalyst recombining before cross-coupling can occur.

    • Solution: Adjust the stoichiometry. Use a 1.5 to 2.0 excess of the less valuable electrophile. Adding a catalytic amount of NaI (20 mol%) can also help regulate the radical flux by converting the alkyl bromide to a more reactive alkyl iodide in situ.

  • Issue: Protodehalogenation of the Aryl Bromide.

    • Cause: Trace moisture in the presence of Zn/Ni can lead to hydride insertion and subsequent reductive elimination, stripping the bromine off the pyridine ring.

    • Solution: Ensure DMA is strictly anhydrous and sparged with argon.

References

  • Suzuki, A. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. NobelPrize.org.[Link]

  • Weix, D. J. et al. (2024). Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. Chemical Reviews.[Link]

  • Weix, D. J. et al. (2012). Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides. Journal of the American Chemical Society.[Link]

  • Yi, L. et al. (2021). Nickel-Catalyzed Reductive Cross-Couplings: New Opportunities for Carbon–Carbon Bond Formations through Photochemistry and Electrochemistry. CCS Chemistry.[Link]

Application

Application Notes and Protocols for the Scale-Up Manufacturing of 5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole

Introduction: The Significance of a Privileged Scaffold 5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole is a key heterocyclic building block in medicinal chemistry and drug discovery. The isoxazole ring is a "privileged...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of a Privileged Scaffold

5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole is a key heterocyclic building block in medicinal chemistry and drug discovery. The isoxazole ring is a "privileged scaffold," appearing in numerous compounds with a wide array of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3] The presence of two bromine atoms and a reactive bromomethyl group makes this molecule a versatile intermediate for introducing further molecular complexity through cross-coupling and nucleophilic substitution reactions, respectively. This guide provides a comprehensive overview of a scalable manufacturing process for this valuable compound, focusing on process chemistry, safety, and analytical validation for researchers and drug development professionals.

Part 1: A Robust and Scalable Synthetic Strategy

The selected synthetic route is designed for efficiency, scalability, and control over product quality. It is a two-step process commencing with the construction of the core isoxazole ring system, followed by a selective radical bromination of the 5-methyl group.

Diagram of the Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: Isoxazole Ring Formation cluster_1 Step 2: Radical Bromination Start 1-(6-bromopyridin-3-yl)butane-1,3-dione Product1 3-(6-bromopyridin-3-yl)-5-methylisoxazole Start->Product1 Ethanol, Reflux Reagent1 Hydroxylamine Hydrochloride (NH2OH·HCl) Reagent1->Product1 Product2 5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole Product1->Product2 CCl4, Reflux Reagent2 N-Bromosuccinimide (NBS) Reagent2->Product2 Initiator AIBN Initiator->Product2

Caption: A two-step synthesis for 5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole.

Part 2: Deep Dive into the Scale-Up Process

Scaling a synthesis from the laboratory bench to a pilot or manufacturing scale introduces challenges related to heat transfer, mass transfer, reagent handling, and safety. This section outlines the critical parameters and considerations for each step of the process.

Step 1: Synthesis of 3-(6-bromopyridin-3-yl)-5-methylisoxazole

The formation of the isoxazole ring is achieved via a cyclocondensation reaction between a 1,3-dicarbonyl compound and hydroxylamine.[4] This method is generally robust and high-yielding.

  • Rationale for Reagent Selection :

    • 1-(6-bromopyridin-3-yl)butane-1,3-dione : This starting material directly provides the required carbon skeleton.

    • Hydroxylamine Hydrochloride : A stable and commercially available source of hydroxylamine.

    • Ethanol : A relatively safe and effective solvent for this reaction, with a convenient boiling point for reflux conditions. Using aqueous media can also be an environmentally friendly option.[5]

  • Scale-Up Considerations :

    • Exothermicity : The reaction is typically mildly exothermic. On a large scale, the addition of hydroxylamine hydrochloride should be controlled to maintain a manageable temperature profile.

    • pH Control : The reaction is sensitive to pH. While not always necessary, the addition of a mild base like sodium acetate can buffer the reaction mixture as HCl is liberated, which can improve yields.[6][7]

    • Product Isolation : Upon cooling, the product may precipitate from the reaction mixture. It is crucial to determine the optimal crystallization conditions (temperature, time) to maximize recovery and purity. A solvent/anti-solvent crystallization may be required.

Step 2: Synthesis of 5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole

This step involves a free-radical bromination of the methyl group at the C5 position of the isoxazole ring.

  • Rationale for Reagent Selection :

    • N-Bromosuccinimide (NBS) : A solid reagent that is easier and safer to handle than liquid bromine, making it ideal for large-scale operations. It provides a low, constant concentration of bromine in the reaction mixture.

    • 2,2'-Azobis(isobutyronitrile) (AIBN) : A common and reliable radical initiator with a predictable decomposition rate at the reflux temperature of the chosen solvent.[8]

    • Carbon Tetrachloride (CCl₄) : The traditional solvent for this reaction due to its inertness. However, due to its toxicity and environmental concerns, alternative solvents like acetonitrile or chlorobenzene should be validated during process development.

  • Scale-Up Considerations :

    • Reaction Initiation and Control : Radical reactions can have an induction period followed by a rapid exotherm. The reaction temperature must be carefully monitored, and adequate cooling capacity is essential. Portion-wise addition of AIBN can help control the reaction rate.

    • Work-up and Purification : The work-up involves filtering off the succinimide byproduct. The crude product is then typically purified. While flash chromatography is common in the lab[8], on a larger scale, crystallization is the preferred method for purification to achieve high purity.[6][9]

    • Impurity Profile : Over-bromination to a dibromomethyl species is a potential side reaction. Reaction conditions (NBS stoichiometry, temperature, and reaction time) must be optimized to minimize this impurity.

Overall Scale-Up Workflow

Scale_Up_Workflow Start Raw Material Sourcing & QC Step1 Step 1: Isoxazole Synthesis (Jacketed Reactor) Start->Step1 Isolation1 Crystallization & Filtration Step1->Isolation1 Drying1 Vacuum Oven Drying Isolation1->Drying1 Step2 Step 2: Radical Bromination (Jacketed Reactor) Drying1->Step2 Workup2 Filtration & Aqueous Wash Step2->Workup2 Purification Recrystallization Workup2->Purification Drying2 Final Product Drying Purification->Drying2 FinalQC Final Product QC & Packaging Drying2->FinalQC

Caption: A typical workflow for the scale-up manufacturing process.

Part 3: Detailed Experimental Protocols

The following protocols are provided as a starting point and should be optimized for the specific equipment and scale of operation.

Protocol 1: Synthesis of 3-(6-bromopyridin-3-yl)-5-methylisoxazole
ParameterLab Scale (10 g)Pilot Scale (1 kg)
Reagents
1-(6-bromopyridin-3-yl)butane-1,3-dione10.0 g1.0 kg
Hydroxylamine Hydrochloride3.2 g320 g
Ethanol100 mL10 L
Procedure
1. Charge ReactorTo a round-bottom flask, add the starting materials and ethanol.To a jacketed glass-lined reactor, charge all reagents.
2. ReactionHeat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours.Heat the reactor contents to reflux and monitor by HPLC.
3. Work-upCool to room temperature, then to 0-5°C. Collect the precipitate by filtration.Cool the reaction mixture to 0-5°C and hold for 2 hours.
4. WashingWash the solid with cold ethanol.Filter the slurry and wash the cake with pre-chilled ethanol.
5. DryingDry under vacuum at 40-50°C.Dry the product in a vacuum oven until constant weight.
Expected Yield 85-95%85-95%
Expected Purity >98% (by HPLC)>98% (by HPLC)
Protocol 2: Synthesis of 5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole
ParameterLab Scale (10 g)Pilot Scale (1 kg)
Reagents
3-(6-bromopyridin-3-yl)-5-methylisoxazole10.0 g1.0 kg
N-Bromosuccinimide (NBS)7.7 g770 g
AIBN0.65 g65 g
Carbon Tetrachloride (or alternative)150 mL15 L
Procedure
1. Charge ReactorAdd the starting material, NBS, and solvent to a flask.Charge the reactor with the starting material, NBS, and solvent.
2. ReactionHeat to reflux (approx. 77°C). Add AIBN in portions over 1 hour. Reflux for 2-4 hours.[8]Heat to reflux. Add AIBN as a solution in the reaction solvent via an addition funnel.
3. Work-upCool to room temperature. Filter to remove succinimide. Wash the filtrate with water.Cool the reaction mixture. Filter the batch to remove succinimide.
4. IsolationDry the organic layer over Na₂SO₄ and concentrate under reduced pressure.Wash the filtrate with water, then a brine solution.
5. PurificationPurify by flash chromatography.Concentrate the organic layer and perform recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Expected Yield 50-65%50-65%
Expected Purity >97% (by HPLC)>97% (by HPLC)

Part 4: Analytical Characterization and Quality Control

Rigorous analytical testing is essential to ensure the identity, purity, and quality of the final product.

  • High-Performance Liquid Chromatography (HPLC) : The primary technique for assessing purity and quantifying impurities. A reversed-phase method is typically suitable.[1][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Confirms the chemical structure. Key signals to monitor include the disappearance of the 5-methyl singlet and the appearance of the bromomethyl singlet in the ¹H NMR spectrum.[2][10][11][12]

  • Mass Spectrometry (MS) : Confirms the molecular weight and isotopic pattern characteristic of a dibrominated compound.[1]

  • Fourier-Transform Infrared (FTIR) Spectroscopy : To confirm the presence of key functional groups.[1][2][11][12]

Part 5: Critical Safety Considerations

Handling brominated compounds and radical initiators requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[13]

  • Engineering Controls : All operations should be conducted in a well-ventilated chemical fume hood or a contained reactor system to avoid inhalation of vapors or dust.[13][14]

  • Reagent Handling :

    • N-Bromosuccinimide (NBS) : Is a lachrymator and corrosive. Avoid contact with skin and eyes.

    • AIBN : Can decompose violently if heated without a solvent. Store refrigerated and add to the reaction mixture in a controlled manner.

    • Bromomethyl Compounds : These are potent lachrymators and alkylating agents. Handle with extreme care.

  • Spill and Emergency Procedures : Have appropriate spill kits (absorbent materials) readily available. In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[13][15]

References

  • BenchChem. (2025). Application Notes and Protocols for the Characterization of Furo[3,4-d]isoxazole Isomers.
  • BenchChem. (2025). Handling and safety precautions for 3-Bromo-2-(bromomethyl)propan-1-ol.
  • Various Authors. (n.d.). Synthesis of 5-Bromomethylisoxazoles and Their Reactions with Secondary Amines.
  • Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives.
  • European Journal of Clinical and Experimental Medicine. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity.
  • Safety Data Sheet. (2024). Bromomethane Standard (1X1 mL).
  • PMC. (n.d.). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.
  • Loba Chemie. (2016). BROMOFORM SPECIAL GRADE MSDS.
  • TCI Chemicals. (2025). SAFETY DATA SHEET - 2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - Bromomethyl methyl ether.
  • Sigma-Aldrich. (n.d.). 5-(Bromomethyl)-3-(4-bromophenyl)isoxazole.
  • ResearchGate. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity.
  • Biblioteka Nauki. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity.
  • ChemicalBook. (2016). methyl 5-(bromomethyl)isoxazole-3-carboxylate synthesis.
  • MDPI. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.
  • Google Patents. (n.d.). Method for purifying a bromine compound.
  • BenchChem. (n.d.). 5-Bromo-3-methylbenzo[d]isoxazole chemical properties.
  • MDPI. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media.
  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis.
  • ACS Publications. (2011). Environment-Friendly Bromination of Aromatic Heterocycles Using a Bromide–Bromate Couple in an Aqueous Medium.
  • PubChem. (n.d.). Isoxazole.
  • ResearchGate. (n.d.). Preparation of 5-(bromomethyl)-3-phenylisoxazoles (4a–h).
  • Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine.
  • Hawler Medical University. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction.
  • BenchChem. (2026). Troubleshooting guide for the synthesis of isoxazole derivatives.
  • Google Patents. (n.d.). Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of 5-Aminomethyl-3-methoxyisoxazole.
  • MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review.
  • SiliCycle. (n.d.). GUIDE FOR CHEMICAL SYNTHESIS & PURIFICATION.
  • TÜBİTAK Academic Journals. (2014). Facile synthesis of 5-bromotropono[c]-fused pyrazoles and isoxazole.
  • Eurasian Chemico-Technological Journal. (2019). A New Method for the Synthesis of Bromine-Containing Heterocyclic Compounds for Photovoltaic Polymers.
  • PMC. (2025). Advances in isoxazole chemistry and their role in drug discovery.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Degradation of 5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole During Long-Term Storage

Executive Summary As a highly reactive bifunctional building block, 5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole requires stringent handling protocols. The molecule features an exceptionally electrophilic bromomethyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a highly reactive bifunctional building block, 5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole requires stringent handling protocols. The molecule features an exceptionally electrophilic bromomethyl group and a weakly basic, nucleophilic pyridine ring. This dual nature makes it highly prone to both environmental hydrolysis and intermolecular self-alkylation.

As a Senior Application Scientist, I have designed this guide to move beyond basic instructions. Here, we establish a self-validating system —a protocol where the failure of one environmental parameter (e.g., a freezer malfunction) is buffered by redundant protections (e.g., Argon blanketing and active desiccation), ensuring absolute structural integrity during long-term storage.

Degradation Mechanisms: The Chemistry of Instability

Understanding the causality behind degradation is critical for preventing it. The compound degrades via three primary pathways:

  • Hydrolysis & Autocatalysis: The bromomethyl group is highly susceptible to nucleophilic attack by atmospheric water via an SN2 mechanism. This generates the corresponding hydroxymethyl derivative and hydrobromic acid (HBr). The released HBr lowers the local pH and autocatalyzes further degradation, leading to rapid sample loss .

  • Intermolecular Alkylation (Polymerization): Bromomethyl pyridine derivatives are known for their high electrophilicity. At elevated temperatures, the basic pyridine nitrogen of one molecule can attack the bromomethyl group of an adjacent molecule. This intermolecular bis-alkylation forms insoluble pyridinium oligomers .

  • Photolysis: The C–Br bonds (both aliphatic and aromatic) can undergo homolytic cleavage upon exposure to UV/visible light, generating reactive radical species that trigger non-specific polymerization.

Degradation A 5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole (Intact API) B Hydrolysis (H2O) A->B Moisture C Photolysis (UV/Vis) A->C Light D Intermolecular Alkylation (Thermal) A->D Heat (>4°C) E 5-(Hydroxymethyl) Derivative + HBr (Autocatalysis) B->E F Radical Formation & Polymerization C->F G Pyridinium Oligomers (Insoluble Aggregates) D->G

Mechanistic pathways of 5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole degradation.

Troubleshooting & FAQs

Q: My freshly purchased white powder has turned yellow/brown and is no longer soluble in DMSO. What happened? A: This is the hallmark of intermolecular alkylation and HBr autocatalysis. Exposure to ambient temperatures or moisture allowed the pyridine nitrogen to attack the bromomethyl group of neighboring molecules, forming highly polar, cross-linked pyridinium salts. The color change is typically due to the accumulation of free bromine or complex oligomers. Once this occurs, the material cannot be salvaged and must be discarded.

Q: How should I prepare stock solutions to avoid triggering degradation? A: Always use strictly anhydrous, non-nucleophilic solvents (e.g., anhydrous DMSO, DMF, or Acetonitrile) that have been purged with inert gas. Never use protic solvents like methanol or ethanol; they will rapidly act as nucleophiles and displace the bromide. Prepare solutions fresh immediately before your assay. Do not store the compound in solution for extended periods, as solvation increases the kinetic collision rate, accelerating self-alkylation.

Q: Can I store this compound in a standard -20°C freezer? A: Yes, but temperature alone is insufficient. The compound must be strictly desiccated and stored under an inert atmosphere (preferably Argon). Standard freezers have high humidity levels due to frost accumulation. If the vial is not properly sealed, moisture will penetrate the threads and initiate hydrolysis.

Standard Operating Procedure (SOP): Aliquoting and Long-Term Storage

To establish a self-validating storage system, every step must isolate the compound from heat, moisture, and light. The success of each step protects the integrity of the next.

  • Equilibration: Before opening a cold bulk vial, place it in a desiccator and allow it to reach room temperature (approx. 30–60 minutes).

    • Causality: Opening a cold vial causes ambient atmospheric moisture to instantly condense on the powder, initiating irreversible hydrolysis.

  • Inert Atmosphere Handling: Transfer the equilibrated vial to a glove box or dry box purged with Argon.

    • Causality: Argon is denser than Nitrogen and air, providing a superior, heavy protective blanket over the solid compound that resists displacement by ambient air currents.

  • Aliquoting: Divide the bulk material into single-use aliquots in amber glass vials.

    • Causality: Aliquoting eliminates repeated freeze-thaw cycles and minimizes the bulk batch's exposure to ambient conditions. Amber glass physically blocks UV-induced photolysis.

  • Purging and Sealing: Purge the headspace of each individual vial with Argon, cap tightly, wrap the cap junction tightly with Parafilm, and cover the entire vial in aluminum foil.

  • Redundant Storage: Store the aliquots at -20°C or -80°C inside a secondary container filled with active desiccant (e.g., indicating silica gel or Drierite).

StorageWorkflow Step1 1. Receive & Inspect (Check for discoloration) Step2 2. Equilibrate to RT (In desiccator) Step1->Step2 Prevent condensation Step3 3. Glove Box / Dry Box (Argon atmosphere) Step2->Step3 Step4 4. Aliquot into Amber Glass Vials Step3->Step4 Step5 5. Purge with Argon & Cap tightly Step4->Step5 Step6 6. Seal with Parafilm & Foil wrap Step5->Step6 Step7 7. Store at -20°C or -80°C over Desiccant Step6->Step7

SOP workflow for aliquoting and long-term storage of sensitive bromomethyl derivatives.

Quantitative Storage Data

The following table summarizes the causal relationship between storage conditions and compound half-life, demonstrating the necessity of the SOP.

Storage ConditionAtmosphereLight ExposureEstimated Purity Retention (6 Months)Primary Degradant Observed
-80°C Argon (Desiccated)Dark> 99%None
-20°C Argon (Desiccated)Dark> 97%None
4°C Air (Sealed)Dark~ 85%Hydroxymethyl derivative, Pyridinium salts
25°C (Room Temp) Air (Ambient Humidity)Ambient Light< 50%Pyridinium oligomers, HBr salts, Photolysis radicals

References

  • Jenkins, C. M., et al. "A Bromoenol Lactone Suicide Substrate Inactivates Group VIA Phospholipase A2 by Generating a Diffusible Bromomethyl Keto Acid That Alkylates Cysteine Thiols." Biochemistry, American Chemical Society. URL:[Link]

  • Peraro, L., Siegert, T. R., & Kritzer, J. A. "Conformational Restriction of Peptides Using Dithiol Bis-Alkylation." Methods in Enzymology, Elsevier. URL:[Link]

Optimization

Technical Support Center: Alkylation Reactions with 5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole

Welcome to the technical support resource for 5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for 5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of using this bifunctional reagent in alkylation reactions. Here, we provide in-depth troubleshooting advice, field-proven protocols, and answers to frequently asked questions (FAQs) to help you achieve successful and reproducible outcomes in your experiments.

Introduction to the Reagent

5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole is a versatile heterocyclic building block. Its structure features two key reactive sites:

  • A 5-(bromomethyl) group: This is the primary site for nucleophilic substitution. The bromine atom is activated, similar to a benzylic bromide, making it an excellent electrophile for SN2 reactions with a wide range of nucleophiles (N, O, S, and C-based).

  • A 3-(6-bromopyridin-3-yl) group: The bromine on the pyridine ring is significantly less reactive towards typical nucleophilic substitution but can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), offering a handle for subsequent, orthogonal functionalization.

This guide will focus exclusively on troubleshooting alkylation reactions involving the highly reactive bromomethyl group.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during alkylation reactions. The advice provided is structured to help you diagnose the root cause of the issue and implement a logical, effective solution.

Q1: My alkylation reaction is stalled or proceeding very slowly. What are the primary causes?

This is one of the most common issues and typically points to suboptimal reaction conditions or reagent quality.

Answer: Several factors can lead to a sluggish or stalled reaction. The key is to systematically evaluate each component of your reaction setup.

  • Nucleophile Reactivity: The intrinsic reactivity of your nucleophile is paramount. Anilines and amides are generally less nucleophilic than aliphatic amines and may require more forcing conditions.[1] Similarly, phenols are less reactive than thiophenols. Deprotonation with a suitable base is crucial to increase nucleophilicity.

  • Base Selection & Stoichiometry: The base's role is to deprotonate the nucleophile, generating a more potent anionic form. If the reaction is slow, the base may be too weak or insoluble in the chosen solvent.[1][2]

    • Weak Bases (e.g., K₂CO₃, Cs₂CO₃): Often sufficient for amines and phenols. Cesium carbonate (Cs₂CO₃) offers higher solubility and can accelerate reactions compared to K₂CO₃.[1]

    • Stronger Bases (e.g., NaH, KOtBu, LiHMDS): Necessary for less acidic nucleophiles like alcohols, carboxamides, or certain N-heterocycles.[1][3][4] When using NaH, ensure it is fresh and the mineral oil has been washed away if necessary.

  • Solvent Choice: The solvent has a profound impact on SN2 reaction rates. Polar aprotic solvents are generally the best choice.

    • Recommended: Acetonitrile (MeCN), Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO) are excellent for SN2 reactions as they solvate the cation but leave the nucleophilic anion highly reactive.[1][5]

    • To Avoid: Protic solvents (e.g., ethanol, water) can solvate and deactivate the nucleophile through hydrogen bonding, slowing the reaction. Non-polar solvents (e.g., toluene, hexane) may not sufficiently dissolve the reactants and base.

  • Temperature: Many alkylations require heating to proceed at a reasonable rate.[1] If your reaction is stagnant at room temperature, gradually increasing the heat (e.g., to 50-80 °C) is a logical next step.[3][6] However, be aware that excessive heat can lead to decomposition or side reactions.

Q2: My reaction is incomplete, with significant starting material remaining. How can I improve the yield?

Answer: An incomplete reaction, even after an extended time, suggests that the reaction equilibrium is unfavorable or that a key reagent has been consumed or degraded. The following workflow provides a logical approach to resolving this issue.

Troubleshooting Workflow: Low or No Product Yield

G cluster_start Problem cluster_checks Diagnostics cluster_solutions Solutions start Low / No Product Yield check_reagents 1. Verify Reagent Quality & Stoichiometry - Is 5-(Bromomethyl)...isoxazole pure? - Is the nucleophile pure? - Are molar ratios correct? start->check_reagents check_base 2. Assess Base Strength & Solubility - Is the base strong enough for the nucleophile? - Is it soluble in the solvent? check_reagents->check_base Reagents OK sol_reagents Use purified reagents. Ensure 1.05-1.2 eq. of alkylating agent. check_reagents->sol_reagents Issue Found check_solvent 3. Evaluate Solvent Choice - Is the solvent polar aprotic (e.g., DMF, MeCN)? check_base->check_solvent Base OK sol_base Switch to a stronger base (e.g., K₂CO₃ → NaH) or a more soluble one (e.g., K₂CO₃ → Cs₂CO₃). check_base->sol_base Issue Found check_temp 4. Consider Reaction Temperature - Is the temperature sufficient to overcome the activation energy? check_solvent->check_temp Solvent OK sol_solvent Switch to DMF or DMSO. check_solvent->sol_solvent Issue Found sol_temp Increase temperature incrementally (e.g., RT → 50 °C → 80 °C). check_temp->sol_temp Issue Found resolved Problem Resolved check_temp->resolved sol_reagents->check_base sol_base->check_solvent sol_solvent->check_temp sol_temp->resolved

Caption: A decision-making flowchart for troubleshooting low product yield.

Q3: My reaction produces a mixture of products. What are the likely side reactions?

Answer: The formation of multiple products usually indicates issues with selectivity (over-alkylation) or competing reaction pathways.

  • Over-alkylation: This is common with primary amines or other nucleophiles that have multiple reactive sites. The mono-alkylated product can be more nucleophilic than the starting material and react a second time.[3][7]

    • Solution: Use a large excess of the starting amine relative to the 5-(bromomethyl)isoxazole. Alternatively, add the alkylating agent slowly to the reaction mixture to maintain its low concentration, which favors mono-alkylation.[1]

  • Competing N-Alkylation Sites: For substrates with multiple nitrogen atoms (e.g., indazoles, imidazoles, benzotriazoles), alkylation can occur at different positions, leading to a mixture of regioisomers.[4][8] The product ratio is influenced by steric and electronic factors, as well as reaction conditions like the solvent and base used.[4]

    • Solution: Modifying the base and solvent system is the primary strategy to control regioselectivity. For example, using NaH in THF often provides different selectivity compared to K₂CO₃ in DMF.[4] A thorough literature search for your specific heterocyclic system is highly recommended.

  • Reaction at the Pyridine Ring: While the bromomethyl group is far more reactive, under harsh conditions (e.g., high temperatures, presence of a palladium catalyst), the 6-bromo-pyridine moiety could potentially undergo side reactions. This is unlikely in a standard SN2 alkylation but should be considered if unexpected products are observed after purification.

Table 1: Common Side Products and Diagnostic Mass Shifts
Side ProductDescriptionExpected Mass Shift (Monoisotopic)How to Minimize
Di-alkylated Product Two molecules of the nucleophile react with one molecule of the bifunctional reagent (unlikely) OR one nucleophile is alkylated twice (common with primary amines).+ Mass of Alkylating Agent - HBrUse excess nucleophile; slow addition of alkylating agent.[1]
Regioisomer Alkylation occurs at a different nucleophilic site on the substrate.Same mass as the desired product.Screen different base/solvent combinations; modify temperature.[4]
Hydrolysis Product The bromomethyl group reacts with trace water to form a hydroxymethyl group.+18 (H₂O) - 81 (Br) = -63Use anhydrous solvents and reagents; maintain an inert atmosphere.
Q4: My product is difficult to purify. What strategies can I employ?

Answer: Purification challenges often arise from products and starting materials having similar polarities or from the formation of closely related byproducts.[3][9]

  • Optimize the Reaction: The best purification strategy is a clean reaction. Push the reaction to completion to eliminate starting material. If side products are the issue, re-optimize conditions (base, solvent, temperature) to improve selectivity.

  • Column Chromatography: This is the most common purification method.[9]

    • Solvent System: If your product and starting material are co-eluting, try a different solvent system. For example, switch from ethyl acetate/hexane to dichloromethane/methanol. Adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) can improve peak shape.

  • Crystallization: If your product is a solid, crystallization can be an excellent method for obtaining highly pure material.[9] Experiment with different solvent/anti-solvent pairs (e.g., Dichloromethane/Hexane, Ethanol/Water).

  • Acid/Base Wash: If your product has a basic (e.g., amine) or acidic (e.g., phenol) handle, an acid/base extraction during the workup can remove neutral impurities or starting materials.

Experimental Protocols

The following are generalized, starting-point protocols. They must be optimized for your specific substrate and reaction scale.

Protocol 1: General N-Alkylation of an Amine or N-Heterocycle

This protocol is suitable for most aliphatic amines, anilines, and nitrogen-containing heterocycles.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification prep1 Dissolve Nucleophile (1.0 eq.) and Base (1.5-2.0 eq.) in Anhydrous Solvent (e.g., DMF). prep2 Stir under N₂ atmosphere. prep1->prep2 react1 Add 5-(Bromomethyl)...isoxazole (1.1 eq.) dropwise. prep2->react1 react2 Heat to 50-80 °C. Monitor by TLC/LC-MS. react1->react2 work1 Cool to RT. Quench with water. react2->work1 work2 Extract with EtOAc (3x). work1->work2 work3 Wash organics with brine, dry over Na₂SO₄. work2->work3 work4 Concentrate in vacuo. work3->work4 work5 Purify by column chromatography. work4->work5

Caption: General workflow for an N-alkylation reaction.

Materials:

  • Amine/Heterocycle Substrate (1.0 eq.)

  • 5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole (1.1 eq.)

  • Base: Anhydrous K₂CO₃ (2.0 eq.) or NaH (60% in oil, 1.2 eq.)

  • Solvent: Anhydrous DMF or Acetonitrile (to make a 0.1-0.5 M solution)

  • Standard workup and purification reagents.

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the amine/heterocycle substrate (1.0 eq.) and the base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add the anhydrous solvent (e.g., DMF) to dissolve/suspend the reactants.

  • Reagent Addition: Add a solution of 5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole (1.1 eq.) in a small amount of the reaction solvent dropwise to the stirring mixture at room temperature.[6]

  • Reaction: Stir the reaction at room temperature or heat to 50-80 °C. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[6]

  • Work-up: Cool the mixture to room temperature and carefully quench with water. Extract the product into an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.[3]

Table 2: Recommended Starting Conditions
Nucleophile TypeRecommended Base(s)Recommended Solvent(s)Starting Temperature
Aliphatic Amine K₂CO₃, Cs₂CO₃, DIPEAAcetonitrile, THFRoom Temperature
Aniline / N-Heterocycle K₂CO₃, Cs₂CO₃, NaHDMF, Acetonitrile50 °C
Phenol / Thiol K₂CO₃, Cs₂CO₃DMF, AcetonitrileRoom Temperature
Alcohol / Carboxamide NaH, KOtBuTHF, DMF0 °C to Room Temp
References
  • Various Authors. (n.d.). Synthesis of 5-Bromomethylisoxazoles and Their Reactions with Secondary Amines. Synfacts. This is a compilation of abstracts and research related to isoxazole chemistry. A specific, direct URL is not available, but the research cited within points to the general reactivity of bromomethylisoxazoles.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the alkylation step using bromide 4. ResearchGate. Retrieved April 5, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization of the alkylation reaction. Reaction conditions were.... ResearchGate. Retrieved April 5, 2026, from [Link]

  • MDPI. (2022). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. Retrieved April 5, 2026, from [Link]

  • Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. Reddit. Retrieved April 5, 2026, from [Link]

  • ACS Green Chemistry Institute. (n.d.). Avoiding Over-alkylation. Wordpress. Retrieved April 5, 2026, from [Link]

  • Cunningham, F. et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. Retrieved April 5, 2026, from [Link]

  • MDPI. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. MDPI. Retrieved April 5, 2026, from [Link]

Sources

Troubleshooting

optimizing reaction temperature for 5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole derivatives

Welcome to the Technical Support Center for the synthesis and optimization of 5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole derivatives. Due to the thermal sensitivity of the isoxazole ring formation and the reactivit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of 5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole derivatives.

Due to the thermal sensitivity of the isoxazole ring formation and the reactivity of the 6-bromopyridine moiety, temperature control is the single most critical variable in this workflow. This guide is structured to help you troubleshoot the two primary synthetic pathways used to generate these derivatives: the [3+2] Dipolar Cycloaddition Route and the Radical Bromination Route .

Synthetic Workflows Overview

G A 6-Bromopyridine-3- carbaldehyde Oxime B Hydroximoyl Chloride Intermediate A->B NCS, DMF 45-65 °C C 5-(Bromomethyl)-3-(6- bromopyridin-3-yl)isoxazole B->C Propargyl Bromide Base, RT-40 °C (Route A) D 5-Methyl-3-(6- bromopyridin-3-yl)isoxazole B->D Propyne / Base (Alternative) D->C NBS, AIBN PhCF3, 80 °C (Route B)

Figure 1: Divergent synthetic pathways for 5-(bromomethyl)isoxazole derivatives.

Section 1: Route A - [3+2] Dipolar Cycloaddition Troubleshooting

This route involves the in situ generation of a nitrile oxide from a hydroximoyl chloride, followed by cycloaddition with propargyl bromide.

Q: Why does my cycloaddition yield drop significantly when I heat the reaction above 65 °C to accelerate it? A: At elevated temperatures, the highly reactive nitrile oxide intermediate undergoes rapid dimerization to form a stable furoxan (1,2,5-oxadiazole 2-oxide) byproduct. This dimerization outcompetes the desired [3+2] cycloaddition with propargyl bromide 1. While the initial chlorination of the aldoxime with N-Chlorosuccinimide (NCS) requires mild heating (45–65 °C) to overcome the activation energy barrier, the subsequent cycloaddition step must be strictly controlled between room temperature and 40 °C.

Q: Can I use strong bases like NaOH and heat the mixture to force the cycloaddition? A: No. The 6-bromopyridin-3-yl moiety is highly electron-deficient. Heating this system above 60 °C in the presence of strong aqueous bases (like NaOH or KOH) triggers unwanted Nucleophilic Aromatic Substitution (SNAr) at the C6 position, leading to hydroxypyridine degradation products. Always use mild bases (e.g., KHCO3 or NaHCO3) to preserve the integrity of the 6-bromopyridine ring 2.

Quantitative Data: Temperature Impact on Cycloaddition
Temperature (°C)Base UsedMajor Product ObservedYield (%)Byproduct Profile
0 - 10KHCO3Unreacted Intermediate< 15%High unreacted hydroximoyl chloride
20 - 30 (RT) KHCO3 5-(Bromomethyl)isoxazole 75 - 85% Trace furoxan dimer
60 - 70KHCO3Furoxan Dimer< 30%High nitrile oxide dimerization
80+NaOH6-Hydroxypyridine derivative< 5%Extensive SNAr degradation
Self-Validating Protocol: Optimized [3+2] Cycloaddition
  • Activation: Dissolve 6-bromopyridine-3-carbaldehyde oxime (1.0 eq) in anhydrous DMF. Add NCS (1.2 eq).

  • Thermal Initiation: Heat strictly to 60 °C for 15–30 minutes.

    • Self-Validation Check: The solution will transition to a pale yellow color. TLC (Hexanes/EtOAc 3:1) should confirm the complete disappearance of the highly polar oxime spot.

  • Thermal Quench: Cool the reaction vessel immediately to 0–5 °C using an ice bath.

  • Cycloaddition: Add propargyl bromide (1.5 eq). Dropwise, add an aqueous solution of KHCO3 (2.0 eq).

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 12 hours.

    • Self-Validation Check: Analyze the crude mixture via LCMS. A successful reaction at the correct temperature will show the [M+H]+ peak of the target molecule without the presence of the [2M] furoxan dimer mass.

Section 2: Route B - Radical Bromination Troubleshooting

If you are synthesizing the 5-methylisoxazole precursor first and attempting a radical bromination (Wohl-Ziegler reaction), temperature dictates the radical flux generated by your initiator.

Q: I am getting a complex mixture of unreacted starting material, monobrominated, and dibrominated products. How do I fix this? A: Over-bromination to the dibromomethyl derivative is a direct consequence of excessive radical flux, which is dictated by the reaction temperature and the half-life of your initiator (typically AIBN). AIBN has a 1-hour half-life at ~82 °C. Running the reaction at 75–80 °C provides a steady, controlled release of radicals. Exceeding 90 °C causes rapid initiator burnout and uncontrolled local radical spikes, favoring polybromination 3.

G T_Low T < 65 °C Slow AIBN Decomposition Result_Low Incomplete Conversion High SM Recovery T_Low->Result_Low T_Opt T = 75-85 °C Optimal Radical Flux Result_Opt High Mono-bromination Target Molecule T_Opt->Result_Opt T_High T > 90 °C Rapid Initiator Burnout Result_High Over-bromination (Dibromomethyl byproducts) T_High->Result_High

Figure 2: Thermal causality in AIBN-initiated radical bromination of methylisoxazoles.

Quantitative Data: Temperature Impact on Radical Bromination
Temperature (°C)AIBN Half-LifeMajor Product ObservedYield (%)Byproduct Profile
60~40 hoursUnreacted Precursor< 20%>80% recovered starting material
80 ~1.5 hours 5-(Bromomethyl)isoxazole 65 - 75% ~5-10% dibromomethyl byproduct
100< 10 minutesDibromomethyl derivative< 25%Rapid AIBN burnout, high polybromination
Self-Validating Protocol: Optimized Radical Bromination
  • Preparation: Dissolve 5-methyl-3-(6-bromopyridin-3-yl)isoxazole (1.0 eq) in anhydrous trifluorotoluene (PhCF3). Note: PhCF3 is preferred over CCl4 due to lower toxicity and a highly suitable boiling point (102 °C).

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) and AIBN (0.1 eq).

  • Thermal Control: Submerge the flask in a pre-heated oil bath set exactly to 80 °C.

  • Reaction Monitoring: Stir vigorously for 4–6 hours.

    • Self-Validation Check: As the reaction progresses, the dense NBS powder will be consumed, and succinimide (which is less dense) will begin to float to the surface of the solvent. This phase change is a visual confirmation of radical propagation.

  • Quenching: Cool the reaction to 0 °C to fully precipitate the succinimide byproduct. Filter the mixture cold and concentrate the filtrate under reduced pressure.

References

  • A metal-free approach for in situ regioselective synthesis of isoxazoles via 1,3 dipolar cycloaddition reaction of nitrile oxide with propargyl bromide. Chemical Papers / ResearchGate. 1

  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of Organic Chemistry / ACS Publications. 2

  • Optimizing reaction conditions for the synthesis of oxazole derivatives. Benchchem. 3

Sources

Optimization

Technical Support Center: Troubleshooting 5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole Substitution Reactions

Welcome to the Technical Support Center for 5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole . This bifunctional scaffold is highly valuable in medicinal chemistry and drug discovery, but it presents significant chemosel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole . This bifunctional scaffold is highly valuable in medicinal chemistry and drug discovery, but it presents significant chemoselectivity challenges during derivatization.

The molecule contains three distinct reactive domains:

  • C5-Bromomethyl Group: A highly electrophilic primary alkyl bromide, primed for rapid SN​2 nucleophilic substitutions.

  • 6-Bromopyridin-3-yl Group: An activated aryl bromide, susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ) and transition-metal-catalyzed cross-coupling.

  • Isoxazole Core: A heteroaromatic ring that is notoriously sensitive to strong bases and reductive conditions.

This guide provides causality-driven troubleshooting, self-validating protocols, and optimization strategies to help you minimize side products and achieve high chemoselectivity.

Section 1: Frequently Asked Questions (FAQs) & Causality Analysis

Q1: Why am I seeing bis-substitution when I only want to react the bromomethyl group via SN​2 ? Causality: The 6-bromo position on the pyridine ring is highly activated. The electronegative pyridine nitrogen stabilizes the anionic Meisenheimer complex intermediate, significantly lowering the activation energy for SN​Ar . If you use a strong, hard nucleophile (e.g., primary alkoxides, unhindered primary amines) at elevated temperatures, the nucleophile will attack both the primary alkyl bromide ( SN​2 ) and the aryl bromide ( SN​Ar ). Resolution: Exploit the kinetic difference between the two sites. SN​2 at the unhindered primary bromomethyl group is extremely fast at low temperatures. Run the reaction strictly between 0°C and 20°C. Use softer nucleophiles or weaker, sterically hindered bases (e.g., DIPEA) to suppress the SN​Ar pathway.

Q2: My LC-MS shows a mass corresponding to the addition of the nucleophile plus water (+18 Da), and the product is highly polar. What happened? Causality: The isoxazole N-O bond is relatively weak. Under strongly basic conditions (e.g., NaOH, KOtBu), the isoxazole ring undergoes base-promoted ring-opening to form β -amino enones or related degradation products[1]. This degradation is a well-documented vulnerability of the isoxazole core, especially when exposed to aqueous bases at elevated temperatures[2]. Resolution: Strictly avoid aqueous strong bases. Transition to mild, anhydrous inorganic bases like Cs2​CO3​ or organic bases like K2​CO3​ , which are sufficient to deprotonate most nucleophiles without cleaving the N-O bond[2].

Q3: How can I selectively perform a transition-metal cross-coupling (e.g., Suzuki) on the aryl bromide without reacting the alkyl bromide? Causality: Palladium and Nickel catalysts can undergo oxidative addition into both C(sp2)−Br and C(sp3)−Br bonds. However, the mechanisms differ: C(sp2)−Br typically undergoes a concerted 3-centered oxidative addition, while C(sp3)−Br often proceeds via a radical pathway or SN​2 -like oxidative addition[3]. Resolution: Use a catalyst system that strongly favors C(sp2)−Br oxidative addition. Bidentate or bulky, electron-rich phosphine ligands (e.g., XPhos, dppf) with Pd(0) generally favor the aryl bromide[3]. Additionally, ensure your nucleophilic coupling partner (e.g., boronic acid) is not a strong enough nucleophile to trigger a background SN​2 reaction at the alkyl bromide[4].

Section 2: Quantitative Data & Optimization Tables

Table 1: Reagent Selection Guide for Chemoselective Substitution

Target ReactionPreferred Reagent/NucleophileRecommended BaseSolventTemp (°C)Primary Side Product to Monitor
Selective SN​2 Sec-amines, Thiols K2​CO3​ , DIPEADMF, MeCN0 - 25Bis-substitution ( SN​Ar )
Selective SN​Ar Alkoxides, Pri-amines NaH (Use with caution)THF, Dioxane60 - 80Isoxazole ring opening
Cross-Coupling Boronic acids, Amines Cs2​CO3​ , NaOtBu Toluene/Dioxane80 - 100Alkyl bromide cross-coupling

Table 2: Base Compatibility with Isoxazole Stability

Base TypeApprox. pKa (conjugate acid)Isoxazole Ring StabilityRecommendation
NaOH / KOH~15.7Poor (Rapid cleavage)Avoid completely[1]
KOtBu~17.0Poor to ModerateUse only at low temps
Cs2​CO3​ ~10.3ExcellentRecommended for Cross-Coupling
DIPEA / TEA~10.7ExcellentRecommended for SN​2

Section 3: Mechanistic & Workflow Visualizations

The following diagram illustrates the competing reaction pathways that lead to side-product formation.

Pathway SM 5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole (Bifunctional Substrate) SN2 Target: SN2 Substitution (Alkyl Bromide) SM->SN2 Mild Base, Low Temp Soft Nucleophile SNAr Side Product: SNAr (Aryl Bromide) SM->SNAr Hard Nucleophile Elevated Temp RingOpen Side Product: Ring Opening (Isoxazole Cleavage) SM->RingOpen Strong Aqueous Base High Temp XCoupling Target: Cross-Coupling (Aryl Bromide) SM->XCoupling Pd(0), Bulky Ligands Cs2CO3, 80°C

Caption: Competing reaction pathways for 5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole.

Use the decision matrix below to optimize your experimental setup based on your target functionalization site.

Workflow Step1 Identify Target Site Step2 Select Reagents Step1->Step2 Dec1 Targeting Alkyl Br? Step2->Dec1 PathA Use Soft Nucleophiles Mild Bases (DIPEA) Temp < 25°C Dec1->PathA Yes (SN2) PathB Use Pd/Ni Catalysis Sterically Hindered Ligands Temp 60-80°C Dec1->PathB No (X-Coupling) Validate LC-MS / TLC Monitoring Check for +18 Da (Ring Open) PathA->Validate PathB->Validate

Caption: Decision matrix and workflow for optimizing chemoselective substitutions.

Section 4: Self-Validating Experimental Protocols

Protocol 1: Chemoselective SN​2 Amination (Targeting the Alkyl Bromide)

Objective: Substitute the bromomethyl group with a secondary amine while preserving the aryl bromide and the isoxazole ring.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon.

  • Dissolution: Dissolve 5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv). Causality: DIPEA is non-nucleophilic and mild, preventing isoxazole ring opening[2].

  • Cooling: Cool the reaction mixture to 0°C using an ice bath. Causality: Low temperature kinetically freezes out the higher-activation-energy SN​Ar pathway.

  • Nucleophile Addition: Add the secondary amine (1.05 equiv) dropwise over 10 minutes. Self-Validation: Keep the nucleophile stoichiometry strictly near 1.0 to prevent bis-substitution.

  • Monitoring: Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor via TLC (Hexanes/EtOAc). The disappearance of the starting material indicates completion.

  • Workup: Quench with saturated aqueous NH4​Cl . Extract with EtOAc (3x). Wash the combined organic layers with brine (5x) to remove DMF. Dry over Na2​SO4​ , filter, and concentrate.

Protocol 2: Chemoselective Suzuki-Miyaura Coupling (Targeting the Aryl Bromide)

Objective: Perform a cross-coupling at the 6-bromopyridine site without reacting the alkyl bromide. (Note: If the alkyl bromide is not needed for downstream steps, it is highly recommended to functionalize it first via Protocol 1 before attempting cross-coupling).

Step-by-Step Methodology:

  • Preparation: In a Schlenk tube, combine the isoxazole substrate (1.0 equiv), arylboronic acid (1.1 equiv), and Cs2​CO3​ (2.0 equiv). Causality: Cs2​CO3​ is a mild, anhydrous base that supports Pd-catalysis without cleaving the N-O bond[1],[2].

  • Catalyst Addition: Add Pd(dppf)Cl2​ (5 mol%). Causality: Bidentate ligands like dppf favor concerted oxidative addition into C(sp2)−Br bonds over C(sp3)−Br bonds[3].

  • Solvent: Add a degassed mixture of Toluene/1,4-Dioxane (4:1, 0.1 M). Avoid water to prevent hydrolysis of the alkyl bromide.

  • Reaction: Seal the tube and heat to 80°C for 4-6 hours. Self-Validation: Monitor by LC-MS. Look for the desired mass and ensure no dimerized products (indicative of alkyl bromide coupling) are forming.

  • Workup: Cool to room temperature, filter through a pad of Celite, and wash with EtOAc. Concentrate the filtrate and purify via flash column chromatography.

Sources

Troubleshooting

best purification techniques for 5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole crude mixtures

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chromatographic and isolation challenges associated with 5-(bromomethyl)-3-(6-b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chromatographic and isolation challenges associated with 5-(bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole.

Chemical Context & Mechanistic Challenges

Purifying this specific isoxazole derivative presents a dual challenge due to its structural components:

  • The Bromomethyl Group: This aliphatic moiety is highly electrophilic. When exposed to the acidic silanol groups of standard silica gel or trace moisture, it is highly susceptible to acid-catalyzed hydrolysis, degrading into a hydroxymethyl impurity 1. Furthermore, it will readily undergo nucleophilic substitution if exposed to alcoholic solvents.

  • The 6-Bromopyridin-3-yl Group: The basic nitrogen on the pyridine ring acts as a strong hydrogen-bond acceptor. On a standard silica column, this leads to severe band tailing and co-elution with closely related impurities 2.

To achieve >95% purity, the purification system must be carefully engineered to neutralize acidity while strictly avoiding nucleophilic environments.

Purification Workflow & Decision Matrix

PurificationWorkflow Crude Crude Mixture 5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole TLC TLC Analysis (Heptane:EtOAc) Crude->TLC Decision Purity & Scale? TLC->Decision FCC Flash Column Chromatography (Deactivated Silica, 1% Et3N) Decision->FCC Small Scale / <80% Pure Recryst Recrystallization (Heptane/EtOAc) Decision->Recryst Large Scale / >80% Pure Hydrolysis Hydrolysis Detected? (Polar Impurity) FCC->Hydrolysis Pure Purified Product (Store at -20°C, Ar) Recryst->Pure Alumina Switch to Neutral Alumina Hydrolysis->Alumina Yes Hydrolysis->Pure No Alumina->Pure

Decision workflow for purifying 5-(bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole crude mixtures.

Step-by-Step Experimental Protocols

Protocol A: Base-Deactivated Flash Column Chromatography (FCC)

Mechanism of Action: Pre-treating the silica with Triethylamine (Et₃N) neutralizes the acidic silanol sites. This simultaneously prevents the hydrolysis of the bromomethyl group and suppresses the tailing of the basic pyridine nitrogen 1, 3.

  • Slurry Preparation: Prepare a slurry of standard silica gel (230–400 mesh) in Heptane containing 1% to 2% (v/v) Et₃N.

  • Column Packing: Pour the slurry and allow the bed to settle uniformly. Flush the packed column with at least 2 column volumes (CV) of the 1% Et₃N/Heptane mixture to ensure complete deactivation of the stationary phase.

  • Sample Loading (Critical Step): Dissolve the crude mixture in a minimal volume of Dichloromethane (DCM) or Toluene. Do not dry load on silica. Extended surface contact time during dry loading accelerates product degradation. If solubility forces you to dry load, use Neutral Alumina instead of silica 2.

  • Gradient Elution: Begin elution with 100% Heptane and gradually increase polarity to Heptane:Ethyl Acetate (80:20). Never use alcoholic modifiers (e.g., Methanol) in your gradient4.

  • Isolation & Concentration: Monitor fractions immediately via TLC. Combine product-containing fractions and concentrate under reduced pressure. Self-Validation: Keep the water bath temperature strictly below 30°C to prevent thermal degradation of the concentrated alkyl bromide.

Protocol B: Recrystallization (Recommended for Scale-Up >5g)

Mechanism of Action: Recrystallization completely bypasses the acidic environment of silica, making it the safest method for large-scale purification, provided the initial crude purity is >80%.

  • Dissolution: Place the crude solid in a clean Erlenmeyer flask. Add a minimal volume of hot Ethyl Acetate (EtOAc) until the solid is just dissolved.

  • Anti-Solvent Addition: Remove from the heat source. Slowly add Heptane dropwise while swirling until the solution becomes slightly turbid (cloud point).

  • Controlled Crystallization: Allow the flask to cool undisturbed to room temperature. Once seed crystals form, transfer the flask to an ice bath (0–4°C) for 1 hour to maximize thermodynamic yield.

  • Filtration: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold Heptane and dry under high vacuum to remove residual solvent 2.

Quantitative Data & Chromatographic Profiles

The following table summarizes the expected chromatographic behavior of the target molecule and its most common impurities on standard TLC (Silica Gel 60 F254).

Compound ProfileRf Value (Heptane:EtOAc 8:2)Visual Indicator (UV 254 nm)Mechanistic Note & Causality
Target Product ~0.45Strong UV Active5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole.
Dibromomethyl Impurity ~0.55Strong UV ActiveOver-bromination byproduct. Less polar due to the loss of a hydrogen bond donor/acceptor site 1.
Hydroxymethyl Impurity ~0.15Strong UV ActiveHydrolysis degradation product. Highly polar due to the exposed -OH group 1, [[2]]().
Starting Material VariableUV ActiveUnreacted precursor. Often co-elutes if gradient is pushed too fast 1.

Troubleshooting Guide

Q: My product yield is abnormally low, and a new, highly polar baseline spot appears on the TLC during column chromatography. What happened? Diagnosis: The highly electrophilic bromomethyl group is undergoing acid-catalyzed hydrolysis on the silica column, converting into a hydroxymethyl (-CH₂OH) group 1, 2. Resolution: Ensure your silica gel is fully deactivated with 1-2% Et₃N prior to loading. Minimize the compound's residence time on the column by using liquid loading instead of dry loading. If the problem persists, switch your stationary phase to Neutral Alumina 3.

Q: The product band is "smearing" or tailing severely, causing it to overlap with the dibromomethyl impurity. How do I fix this? Diagnosis: The basic nitrogen on the 6-bromopyridin-3-yl ring is acting as a hydrogen-bond acceptor, interacting strongly with un-neutralized silanol (Si-OH) groups on the silica surface. Resolution: The Et₃N additive is designed to outcompete the pyridine nitrogen for these binding sites. If tailing still occurs, increase the Et₃N concentration in your packing solvent to 2.5%, or switch to a less polar bulk solvent system (e.g., Toluene:EtOAc) to alter the elution kinetics.

Q: The purified product turns yellow/brown after a few days on the bench. Is it degrading? Diagnosis: Yes. Alkyl bromides can undergo photolytic or thermal degradation, and trace acid can initiate decomposition. Resolution: Store the purified compound in an amber vial, flush the headspace with an inert atmosphere (Argon or Nitrogen), and keep it at -20°C 2, 3.

Frequently Asked Questions (FAQs)

Q: Can I use Methanol (MeOH) or Ethanol to improve the solubility of my crude mixture before loading it onto the column? A: Absolutely not. The bromomethyl group is highly susceptible to nucleophilic attack. Alcohols will rapidly react with the substrate to form methoxymethyl or ethoxymethyl ether byproducts. Always use non-nucleophilic solvents like Dichloromethane (DCM) or Toluene for loading and strictly avoid alcoholic modifiers in your mobile phase 4.

Q: How can I accurately monitor my fractions without the sample degrading directly on the acidic TLC plate? A: Standard silica TLC plates are acidic and can cause on-plate hydrolysis, giving you a false reading of degradation. To prevent this, briefly expose your TLC plates to ammonia vapor in a closed chamber, or pre-run the plates in a 1% Et₃N/Hexane solution and let them dry before spotting your fractions 2.

References

  • BenchChem. "Technical Support Center: Purification of 5-(Bromomethyl)-2-chloropyrimidine Derivatives."1

  • ACS Publications. "Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes." 4

  • BenchChem. "Purification of crude product from 2-(Bromomethyl)benzaldehyde reaction." 2

  • BenchChem. "Technical Support Center: Purification of 4-(bromomethyl)-N,N-dimethylaniline Derivatives by Chromatography." 3

Sources

Optimization

handling moisture sensitivity of 5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole compounds

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven, mechanistically grounded protocols for h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven, mechanistically grounded protocols for handling 5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole .

Core Mechanistic Principles (The "Why")

5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole is a highly valuable bifunctional building block, but its utility is frequently compromised by improper handling. The root cause of its instability lies in the highly electrophilic nature of the bromomethyl carbon. The adjacent isoxazole ring acts as a strong electron-withdrawing group (EWG), increasing the partial positive charge on the benzylic-like carbon.

When exposed to atmospheric moisture or wet solvents, water acts as a nucleophile, driving a rapid S_N2/S_N1 hydrolysis reaction that displaces the bromide ion. This converts the reactive bromomethyl group (-CH₂Br) into a relatively inert hydroxymethyl group (-CH₂OH) and releases hydrobromic acid (HBr). The generation of HBr can further auto-catalyze the degradation of the isoxazole ring or protonate the pyridine nitrogen, leading to complex, insoluble mixtures [5].

Frequently Asked Questions (Troubleshooting)

Q1: My alkylation reaction yield using 5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole is consistently below 20%. What is going wrong? A1: The most probable cause is reagent degradation via hydrolysis prior to or during the reaction. If your solvent contains even trace amounts of water (>50 ppm), the bromomethyl group will hydrolyze faster than the intended nucleophilic substitution [4]. Troubleshooting Step: Perform a Karl Fischer titration on your reaction solvent. If moisture exceeds 50 ppm, switch to freshly dispensed solvent from a Solvent Purification System (SPS) or dry it over activated 3Å molecular sieves.

Q2: How can I definitively verify the integrity of my batch before starting a complex synthesis? A2: Do not rely on visual inspection, as both the intact and hydrolyzed forms are typically off-white solids. Use ¹H NMR spectroscopy as a self-validating check. Causality & Validation: Dissolve a small sample in anhydrous CDCl₃ (stored over silver foil and sieves to prevent HCl/D₂O formation). The intact bromomethyl (-CH₂Br) protons will appear as a sharp singlet around δ 4.40 – 4.60 ppm. If hydrolysis has occurred, you will observe a new singlet shifted slightly upfield (around δ 4.70 – 4.80 ppm) corresponding to the hydroxymethyl (-CH₂OH) group, along with a broad -OH peak. If the hydroxymethyl peak integrates to >5% relative to the intact peak, discard or repurify the batch.

Q3: Can I store this compound on the benchtop if the bottle is sealed tightly? A3: Absolutely not. Standard screw-cap bottles are not hermetically sealed against ambient humidity. Over time, moisture ingress will degrade the reagent. Protocol: Store the compound at -20°C in a sealed ampoule or a tightly capped vial placed inside a secondary desiccator containing Drierite. Before opening, allow the container to warm completely to room temperature; opening a cold vial will cause immediate condensation of atmospheric moisture onto the hygroscopic solid [3].

Quantitative Impact of Moisture

To illustrate the critical need for anhydrous conditions, the following table summarizes the causal relationship between solvent moisture content and reagent degradation rates.

Solvent / Environmental ConditionMoisture Content (H₂O ppm)Hydrolysis Rate (% degradation / 24h at 25°C)Recommended Action
Ambient Air (RH 50%)N/A> 85%Avoid atmospheric exposure entirely.
Reagent Grade THF / DCM~ 500 - 1000 ppm40 - 60%Do not use for reactions or storage.
Anhydrous Solvent (Commercial)< 50 ppm< 5%Acceptable for immediate use.
Solvent over Activated 3Å Sieves< 10 ppm< 0.5%Optimal for long-term reactions.

Self-Validating Experimental Protocols

To ensure absolute scientific integrity, utilize the following self-validating protocols when handling 5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole.

Protocol A: Schlenk Line Setup & Reagent Transfer

Causality: A standard 100 mL flask contains ~1 mmol of O₂ and significant ambient humidity at atmospheric pressure. Evacuating to 0.1 mbar reduces this to negligible levels, preventing hydrolysis [2].

  • Glassware Preparation: Attach a Schlenk flask containing a magnetic stir bar to the vacuum manifold of a Schlenk line.

  • Flame Drying: Apply high vacuum (< 0.1 mbar). Gently heat the exterior of the flask with a heat gun to drive off surface-adsorbed water.

    • Self-Validation: The vacuum gauge should initially spike, then return to < 0.1 mbar. The flask must be allowed to cool completely to room temperature under vacuum.

  • Cycling: Backfill the flask with high-purity Argon (99.998%). Repeat the vacuum-Argon cycle three times (the standard "3x cycle" rule) [1].

  • Reagent Addition: Briefly open the flask under a positive counter-flow of Argon to add the solid 5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole, or ideally, add it inside an inert-atmosphere glovebox before sealing the flask with a rubber septum.

Protocol B: Anhydrous Solvent Preparation (Molecular Sieves)

Causality: 3Å molecular sieves have pore sizes perfectly tuned to trap water molecules (2.8Å) while excluding larger organic solvent molecules.

  • Activation: Heat 3Å molecular sieves in a vacuum oven at 300°C for 24 hours.

    • Self-Validation: The sieves should be free-flowing and not clump. Store them under Argon immediately after cooling.

  • Drying: Add the activated sieves (10% w/v) to a Schlenk flask containing the reaction solvent (e.g., THF or DCM). Let sit for 48 hours.

  • Verification: Perform a Karl Fischer titration. Proceed only if the readout is < 10 ppm [4].

  • Transfer: Use a flame-dried stainless steel cannula to transfer the dry solvent into the reaction flask containing the isoxazole reagent, utilizing a positive pressure differential [1].

Logical Workflow Diagram

The following diagram maps the critical decision points and chemical pathways associated with handling this moisture-sensitive compound.

MoistureHandling Start 5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole Storage Storage: -20°C under Argon (Sealed Container) Start->Storage Proper Handling Moisture Exposure to Atmospheric Moisture (>50 ppm H2O) Start->Moisture Poor Handling Prep Schlenk Line Setup (Flame-dried, 3x Vac/Ar Cycles) Storage->Prep Initiate Experiment Hydrolysis Hydrolysis to Hydroxymethyl Derivative (-CH2OH + HBr) Moisture->Hydrolysis Nucleophilic Attack Solvent Anhydrous Solvent Transfer (<10 ppm H2O, Cannula) Prep->Solvent Inert Atmosphere Maintained Reaction Successful Alkylation/Cross-Coupling Solvent->Reaction Execute Protocol

Workflow for handling 5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole to prevent hydrolysis.

References

  • Borys, A. M. The Schlenk Line Survival Guide. Schlenk Line Survival Guide.[Link]

  • VACUUBRAND. (2024). Keeping air and moisture out: Uses of vacuum on a Schlenk line. VACUUBRAND.[Link]

  • Fisher Scientific. (2021). Air-Sensitive Chemistry: Practical and Safety Considerations. Fisher Scientific.[Link]

  • Malykhin, A. et al. (2019). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of Organic Chemistry (ACS Publications).[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to a Validated HPLC Method for Purity Assessment of 5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the rigorous assessment of an active pharmaceutical ingredient's (API) purity is a cornerstone of ensuring s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous assessment of an active pharmaceutical ingredient's (API) purity is a cornerstone of ensuring safety and efficacy. This guide provides an in-depth technical comparison and validation of a newly developed High-Performance Liquid Chromatography (HPLC) method for determining the purity of 5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole, a novel heterocyclic compound with significant therapeutic potential.

As a senior application scientist, the rationale behind each experimental choice is elucidated to provide a clear and authoritative resource. This guide is structured to not only present a validated protocol but also to compare its performance against a more generic, less optimized alternative, thereby highlighting the importance of tailored method development. The validation is conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring a globally recognized standard of analytical rigor.[1][2][3][4][5][6]

Introduction: The Analytical Challenge

5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole is a complex molecule featuring two bromine atoms and a heterocyclic isoxazole core.[7][8][9][10][11] The presence of multiple chromophores suggests that UV-based HPLC detection is a viable analytical approach. The primary analytical challenge lies in developing a method that is not only capable of accurately quantifying the main peak but is also specific enough to separate it from potential process-related impurities and degradation products.

This guide will compare the performance of a newly developed, optimized isocratic HPLC method (Method A) with a generic gradient method (Method B) that might be employed in early-stage development.

Method Development and Rationale

The development of a robust HPLC method is a systematic process.[12][13] The physicochemical properties of 5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole, including its predicted polarity and UV absorbance, were key considerations in the development of Method A.

Column Selection

A C18 stationary phase was chosen for its versatility and proven performance in retaining moderately nonpolar compounds like the target analyte. The specific column selected for Method A offers high efficiency and peak symmetry, which is crucial for accurate quantification.

Mobile Phase Selection

The mobile phase for Method A was optimized to achieve a balance between adequate retention of the analyte and a reasonable run time. A mixture of acetonitrile and water was selected as the mobile phase due to its low UV cutoff and compatibility with reversed-phase chromatography. A phosphate buffer was included to control the pH and ensure reproducible retention times.

Detection Wavelength

Based on the UV spectrum of the analyte, a detection wavelength of 260 nm was chosen for Method A. This wavelength provides a high signal-to-noise ratio for the main analyte peak while minimizing interference from potential impurities that may have different absorbance maxima.

Comparative HPLC Method Parameters

The following table outlines the parameters for the newly developed Method A and the generic alternative, Method B.

ParameterMethod A (Optimized Isocratic)Method B (Generic Gradient)
Column C18, 4.6 x 150 mm, 3.5 µmC18, 4.6 x 250 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient Isocratic: 55% B10-90% B in 20 min
Flow Rate 1.0 mL/min1.2 mL/min
Column Temp. 30 °CAmbient
Detection UV at 260 nmUV at 254 nm
Injection Vol. 10 µL20 µL

HPLC Method Validation Workflow

The validation of an analytical method is a documented process that demonstrates its suitability for its intended purpose.[14][15][16] The following workflow was employed for the validation of Method A.

HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Validation Experiments cluster_3 Data Analysis & Reporting Dev Develop HPLC Method Protocol Prepare Validation Protocol Dev->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Analysis Analyze Data Specificity->Analysis Linearity->Analysis Accuracy->Analysis Precision->Analysis LOD_LOQ->Analysis Robustness->Analysis Report Prepare Validation Report Analysis->Report

Caption: A flowchart illustrating the systematic workflow for HPLC method validation.

Experimental Validation and Comparative Data

The following sections detail the validation experiments and present a comparison of the performance of Method A and Method B.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present.[13][17] This was evaluated by analyzing a placebo (all components except the API), the API, and a spiked sample containing known impurities.

Method A demonstrated excellent specificity with baseline resolution of the main peak from all potential impurities. Method B , due to its generic gradient, showed co-elution of one of the impurities with the main peak, compromising its specificity.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[13][18] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[5]

ParameterMethod AMethod BAcceptance Criteria
Range 50 - 150 µg/mL50 - 150 µg/mLAs specified
Correlation Coefficient (r²) 0.99980.9952≥ 0.999
Y-intercept 1.2%4.5%≤ 2% of response at 100% concentration

Method A exhibits superior linearity over the specified range, as indicated by the higher correlation coefficient and lower y-intercept.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[3][15] It was determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels.

Concentration LevelMethod A (% Recovery)Method B (% Recovery)Acceptance Criteria
80% 99.5%95.2%98.0 - 102.0%
100% 100.2%103.5%98.0 - 102.0%
120% 99.8%96.8%98.0 - 102.0%

Method A demonstrates excellent accuracy, with all recovery values falling well within the acceptance criteria. Method B shows significant deviations, likely due to the co-eluting impurity.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[3][15] It is expressed as the relative standard deviation (RSD).

Precision TypeMethod A (%RSD)Method B (%RSD)Acceptance Criteria
Repeatability (n=6) 0.5%2.1%≤ 1.0%
Intermediate Precision (n=6) 0.8%3.5%≤ 2.0%

Method A is highly precise, with low RSD values for both repeatability and intermediate precision. Method B shows significantly higher variability.

Detection Limit (LOD) and Quantitation Limit (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3]

ParameterMethod AMethod B
LOD 0.1 µg/mL0.5 µg/mL
LOQ 0.3 µg/mL1.5 µg/mL

Method A is significantly more sensitive than Method B, allowing for the detection and quantification of impurities at much lower levels.

Robustness

Robustness is the capacity of a method to remain unaffected by small, but deliberate variations in method parameters.[5]

Parameter VariedMethod A (Impact on Results)Method B (Impact on Results)
Flow Rate (±10%) NegligibleSignificant peak shifting
Column Temp. (±5°C) NegligibleRetention time shifts > 5%
Mobile Phase pH (±0.2) NegligiblePeak shape deterioration

Method A demonstrates excellent robustness, indicating its reliability for routine use in a quality control environment. Method B is highly sensitive to minor changes in experimental conditions.

Experimental Protocols

Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of 5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the 50:50 acetonitrile/water mixture.

  • Sample Solution (100 µg/mL): Prepare the sample in the same manner as the working standard solution.

HPLC System Suitability

Before initiating any validation experiments, system suitability must be established to ensure the HPLC system is performing adequately.[13]

System Suitability System_Suitability System Suitability Test Inject Working Standard (n=5) Tailing Factor Theoretical Plates %RSD of Peak Area Acceptance_Criteria Acceptance Criteria Tailing Factor ≤ 2.0 Theoretical Plates ≥ 2000 %RSD ≤ 2.0% System_Suitability->Acceptance_Criteria Compare

Caption: Key parameters and acceptance criteria for HPLC system suitability testing.

Conclusion

This guide has demonstrated the successful development and validation of a robust and reliable isocratic HPLC method (Method A) for the purity determination of 5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole. Through a comprehensive comparison with a generic gradient method (Method B), the superiority of the optimized method in terms of specificity, linearity, accuracy, precision, sensitivity, and robustness has been unequivocally established.

The adoption of a well-validated, specific analytical method is paramount in drug development to ensure the quality and consistency of the API. The data presented herein provides a strong foundation for the inclusion of this HPLC method in routine quality control and stability testing protocols.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures March 2024. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Technology Networks. [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ICH Q2(R1) Analytical Procedures Guide. (n.d.). Scribd. [Link]

  • Validation HPLC Techniques Pharmaceutical Analysis. (2026, March 12). LinkedIn. [Link]

  • HPLC Method Validation Pharmaceuticals: Research Guide & Papers. (n.d.). PapersFlow. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager. [Link]

  • Validation HPLC Techniques Pharmaceutical Analysis. (2026, February 24). LinkedIn. [Link]

  • Analytical Method Validation (AMV) in Pharmaceuticals. (n.d.). Pharmaguideline. [Link]

  • HPLC Method Validation in Pharma Analysis. (n.d.). Scribd. [Link]

  • U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • European Medicines Agency. (n.d.). Quality guidelines: specifications, analytical procedures and analytical validation. [Link]

  • ICH. (n.d.). Quality Guidelines. [Link]

  • European QP Association. (2021, July 29). EMA Drafts on Quality Requirements for IMPs. [Link]

  • Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (n.d.). Scholars Research Library. [Link]

  • The Physico‐Chemical Properties of Isoxazole and its Derivatives. (n.d.). ResearchGate. [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2025, July 23). MDPI. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). ResearchGate. [Link]

  • Advances in Bromine Speciation by HPLC/ICP-MS. (n.d.). ZirChrom. [Link]

  • Synthesis and Evaluation of New Isoxazole Derivative for Their Biological Activity. (2020, June 30). IJPPR. [Link]

  • HPLC Methods for analysis of Bromide ion. (n.d.). HELIX Chromatography. [Link]

  • Development and validation of a quantitative UHPLC-MS/MS method for selected brominated flame retardants in food. (n.d.). ResearchGate. [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (n.d.). PMC. [Link]

  • Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. (2025, June 25). ResearchGate. [Link]

  • Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. (2019, November 29). MDPI. [Link]

  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. (2025, December 1). Welch Materials, Inc.. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2024, December 30). International Journal of Pharmaceutical Chemistry and Analysis. [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023, February 2). MDPI. [Link]

Sources

Comparative

Comparative Reactivity Guide: 5-(Bromomethyl)- vs. 5-(Chloromethyl)-3-(6-bromopyridin-3-yl)isoxazole

As a Senior Application Scientist, selecting the optimal building block is rarely a matter of simple availability; it is a strategic decision that dictates synthetic efficiency, chemoselectivity, and overall yield. Bifun...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the optimal building block is rarely a matter of simple availability; it is a strategic decision that dictates synthetic efficiency, chemoselectivity, and overall yield. Bifunctional scaffolds like 5-(halomethyl)-3-(6-bromopyridin-3-yl)isoxazole are highly valued in medicinal chemistry because they offer two orthogonal sites for functionalization: an sp3 -hybridized halomethyl group primed for bimolecular nucleophilic substitution (SN2), and an sp2 -hybridized aryl bromide reserved for downstream transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions).

This guide provides an objective, data-driven comparison between the bromomethyl and chloromethyl analogs of this scaffold, detailing the mechanistic causality behind their reactivity profiles and establishing a self-validating experimental framework for their use.

Mechanistic Causality: The SN2 Reactivity Showdown

In bimolecular nucleophilic substitution (SN2), the rate-determining step requires the simultaneous attack of the nucleophile and the departure of the leaving group. The choice between a bromide and a chloride leaving group fundamentally alters the activation energy of this transition state.

Bromide is universally recognized as a superior leaving group compared to chloride 1. This enhanced reactivity is governed by two primary chemical principles:

  • Bond Dissociation Energy (BDE): The C–Br bond (~285 kJ/mol) is significantly weaker than the C–Cl bond (~339 kJ/mol). This lower bond strength directly reduces the activation energy barrier required for bond cleavage during the SN2 transition state.

  • Polarizability and Atomic Radius: The larger atomic radius of bromine allows its electron cloud to be more easily distorted (highly polarizable). This effectively stabilizes the developing negative charge in the transition state and the resulting expelled anion, accelerating the reaction kinetics 2.

For the 5-(bromomethyl) analog, these factors translate to rapid reaction rates under exceptionally mild conditions (often at room temperature). Conversely, the 5-(chloromethyl) analog requires significant thermal energy to overcome its higher activation barrier, which can jeopardize the integrity of the sensitive isoxazole ring 3.

Reactivity Bromo 5-(Bromomethyl) Analog Weaker C-Br Bond TS_Low Low Activation Energy Rapid SN2 Transition State Bromo->TS_Low Mild Temp (20-40°C) Chloro 5-(Chloromethyl) Analog Stronger C-Cl Bond TS_High High Activation Energy Slow SN2 Transition State Chloro->TS_High High Temp (60-80°C) Product Alkylated Isoxazole (Intact Aryl Bromide) TS_Low->Product High Yield (>90%) TS_High->Product Moderate Yield Side High Temp Degradation / SNAr Side Reactions TS_High->Side Thermal Stress

SN2 reactivity pathways comparing bromomethyl and chloromethyl isoxazole analogs.

Orthogonal Reactivity and Chemoselectivity

The true value of this scaffold lies in chemoselectivity. The molecule contains two bromine atoms (in the bromomethyl analog): one sp3 C-Br and one sp2 C-Br.

Because the bromomethyl group is so highly reactive, SN2 alkylation can be driven to completion at 25°C. At this temperature, the sp2 aryl bromide on the pyridine ring is completely inert to nucleophiles. This guarantees perfect orthogonal reactivity: you can functionalize the isoxazole side chain while preserving the aryl bromide for a subsequent palladium-catalyzed coupling.

If the chloromethyl analog is used, the required heating (60°C–80°C) increases the risk of unwanted side reactions, including potential nucleophilic aromatic substitution (SNAr) at the electron-deficient pyridine ring or thermally induced degradation of the isoxazole core 4.

Quantitative Reactivity Comparison
Parameter5-(Bromomethyl) Analog5-(Chloromethyl) Analog
Leaving Group Bromide (Br⁻)Chloride (Cl⁻)
C–X Bond Dissociation Energy ~285 kJ/mol~339 kJ/mol
Relative SN2 Reaction Rate Fast (Baseline × 50–100)Slow (Baseline × 1)
Typical Reaction Temperature 20°C to 40°C60°C to 80°C (Reflux)
Typical Reaction Time 1 – 4 hours12 – 24 hours
Chemoselectivity (Aryl Bromide) Excellent (No thermal interference)Moderate (Thermal stress risk)
Storage Stability Moderate (Moisture sensitive)High (More robust shelf-life)

Self-Validating Experimental Protocol: Nucleophilic Alkylation

To ensure reproducibility and scientific integrity, the following protocol for the alkylation of a secondary amine (e.g., morpholine) is designed as a self-validating system. Every step includes a specific rationale (causality) and an analytical checkpoint.

Step-by-Step Methodology

Step 1: Reagent Preparation & Activation

  • Action: Dissolve 5-(bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole (1.0 equiv) and morpholine (1.2 equiv) in anhydrous acetonitrile (MeCN). Add anhydrous K₂CO₃ (2.0 equiv).

  • Causality: MeCN is a polar aprotic solvent that accelerates SN2 reactions by solvating the potassium cations while leaving the nucleophile unsolvated and highly reactive. K₂CO₃ acts as an acid scavenger to neutralize the generated HBr, preventing the amine nucleophile from being protonated and deactivated.

Step 2: Kinetic Control

  • Action: Stir the reaction mixture at 25°C under an inert nitrogen atmosphere. (If using the chloromethyl analog, heat to 65°C).

  • Causality: Maintaining ambient temperature for the bromo-analog ensures strict chemoselectivity, preventing any activation of the sp2 aryl bromide.

Step 3: In-Process Monitoring (Self-Validation Checkpoint 1)

  • Action: At t = 2 hours, sample the reaction for LC-MS analysis.

  • Validation: Confirm the complete disappearance of the starting material mass. Look for the [M+H]⁺ peak of the product. Crucially, the isotopic pattern of the product must still display a characteristic 1:1 ratio of M / M+2, confirming that the aryl bromine atom remains intact and was not displaced.

Step 4: Aqueous Workup

  • Action: Quench the reaction with distilled water and extract with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Causality: The aqueous quench dissolves the inorganic salts (KBr, K₂CO₃) and removes any unreacted, highly polar morpholine, leaving the lipophilic product in the organic phase.

Step 5: Structural Validation (Self-Validation Checkpoint 2)

  • Action: Purify via silica gel flash chromatography and analyze via ¹H-NMR.

  • Validation: The sharp singlet corresponding to the –CH₂Br protons (typically around 4.5–4.7 ppm) must disappear, replaced by an upfield shifted singlet (around 3.6–3.8 ppm) corresponding to the new –CH₂–N(R)₂ linkage.

Protocol Step1 1. Activation Mix Substrate + Nu + K2CO3 in MeCN Step2 2. Kinetic Control Stir at 25°C (Bromo) or 65°C (Chloro) Step1->Step2 Step3 3. In-Process Monitoring LC-MS: Confirm mass of Product, Absence of Starting Material Step2->Step3 Step4 4. Quench & Extract H2O / EtOAc partition to remove salts Step3->Step4 Step5 5. Orthogonal Validation 1H-NMR: Loss of -CH2X singlet, Appearance of -CH2Nu signals Step4->Step5

Self-validating workflow for the nucleophilic substitution of halomethyl isoxazoles.

Strategic Selection Summary

  • Choose the 5-(Bromomethyl) Analog when: Your synthetic route requires mild conditions to protect sensitive functional groups, you are using weak/sterically hindered nucleophiles, or you need to ensure absolute preservation of the aryl bromide for downstream cross-coupling.

  • Choose the 5-(Chloromethyl) Analog when: You are scaling up a highly exothermic reaction where slower kinetics are safer, or when the building block must be stored for extended periods under less-than-ideal conditions (as the C-Cl bond is less prone to ambient hydrolysis).

References

  • Nucleophilic Substitution (SN2)
  • Source: ACS Omega (ACS Publications)
  • Synthesis of 5-(Fluoroalkyl)
  • Reactivity Showdown: 2-Bromomethyl-4,5-diphenyl-oxazole vs.

Sources

Validation

Comparative Guide: Cross-Coupling Efficiency of 6-Bromopyridine vs. 6-Chloropyridine Derivatives

The functionalization of pyridine rings via palladium-catalyzed cross-coupling is a cornerstone of modern pharmaceutical synthesis. However, halogens located at the 6-position (electronically equivalent to the 2-position...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The functionalization of pyridine rings via palladium-catalyzed cross-coupling is a cornerstone of modern pharmaceutical synthesis. However, halogens located at the 6-position (electronically equivalent to the 2-position, adjacent to the nitrogen heteroatom) present unique mechanistic challenges.

This guide provides an objective, data-driven comparison of 6-bromopyridine and 6-chloropyridine derivatives, exploring the thermodynamic and kinetic causalities that dictate their reactivity, and detailing self-validating protocols to ensure reproducible scale-up.

Mechanistic Causality: The Thermodynamic Barrier vs. The Kinetic Trap

The choice between a 6-bromo and a 6-chloro electrophile is rarely just a matter of cost; it is a fundamental trade-off between bond energetics and catalyst stability.

The Thermodynamic Barrier (C-X Bond Dissociation)

The reactivity of an aryl halide in cross-coupling is primarily dictated by the rate-determining step: the oxidative addition of the C-X bond to the Pd(0) metal center[1].

  • 6-Bromopyridines: The C-Br bond energy is relatively low (~276 kJ/mol). Oxidative addition is thermodynamically favorable and kinetically rapid, allowing these substrates to couple under mild conditions (often 80 °C) with standard, inexpensive catalysts like Pd(PPh 3​ ) 4​ [1].

  • 6-Chloropyridines: The C-Cl bond is significantly stronger (~327 kJ/mol). This high activation barrier means oxidative addition is slow, requiring elevated temperatures and highly specialized, electron-rich ligands (e.g., dialkylbiaryl phosphines like XPhos or SPhos) to push the equilibrium forward[2].

The Kinetic Trap (Heteroatom Coordination)

The 6-position introduces a distinct complication not seen in standard aryl halides: the adjacent pyridine nitrogen. Because the oxidative addition of 6-chloropyridines is inherently slow, the unreacted starting material accumulates and can act as a competitive L-type ligand[3]. The pyridine nitrogen coordinates to the palladium or nickel center, forming highly stable, off-cycle bis(pyridyl)metal complexes[3]. This phenomenon effectively poisons the catalyst, leading to stalled reactions and low yields.

Mechanism Pd0 Active Pd(0)L2 Catalyst OxAddBr Oxidative Addition (6-Br) Fast, Mild Conditions Pd0->OxAddBr C-Br Bond OxAddCl Oxidative Addition (6-Cl) Slow, Requires Bulky Ligands Pd0->OxAddCl C-Cl Bond Trap Off-Cycle N-Coordination (Catalyst Poisoning) Pd0->Trap Excess 6-Cl Pyridine PdII Pd(II) Intermediate OxAddBr->PdII OxAddCl->PdII Trans Transmetalation / Amine Binding PdII->Trans RedElim Reductive Elimination Trans->RedElim RedElim->Pd0 Regeneration Product 6-Substituted Pyridine Product RedElim->Product

Divergent oxidative addition pathways and N-coordination traps in 6-halopyridine cross-coupling.

Quantitative Performance Comparison

To bypass the thermodynamic and kinetic barriers of 6-chloropyridines, researchers must rely on bulky ligands that both accelerate oxidative addition (via electron richness) and sterically block the pyridine nitrogen from coordinating to the metal[4]. The table below summarizes the expected performance of both derivatives across standard C-C and C-N bond-forming methodologies.

SubstrateReaction TypeCoupling PartnerOptimal Catalyst SystemTemp / TimeTypical Yield
6-Bromopyridine Suzuki-MiyauraPhenylboronic acidPd(PPh 3​ ) 4​ (5 mol%), K 2​ CO 3​ 80 °C / 4 h>90%
6-Chloropyridine Suzuki-MiyauraPhenylboronic acidPd(OAc) 2​ , SPhos, K 3​ PO 4​ 100 °C / 12 h80–85%
6-Bromopyridine Buchwald-HartwigMorpholinePd 2​ (dba) 3​ , BINAP, NaOtBu80 °C / 6 h85–95%
6-Chloropyridine Buchwald-HartwigMorpholinePd 2​ (dba) 3​ , XPhos, NaOtBu110 °C / 16 h75–85%

Note: While 6-chloropyridines offer a significant cost advantage for large-scale synthesis, they demand higher catalyst loadings and more expensive, proprietary ligands (e.g., Buchwald dialkylbiaryl phosphines)[1],[2].

Self-Validating Experimental Protocol: Buchwald-Hartwig Amination

When optimizing cross-couplings for challenging 6-chloropyridines, a standard "setup and check" protocol is insufficient. If a reaction fails, you must know why: Did oxidative addition fail (leaving unreacted starting material), or did the catalyst die during reductive elimination (resulting in protodehalogenation and loss of mass balance)?

To ensure trustworthiness, the following protocol incorporates a self-validating internal standard (1,3,5-trimethoxybenzene) to track exact mass balance and mechanistic failure points[4].

Materials & Stoichiometry
  • Electrophile: 6-Bromopyridine or 6-Chloropyridine (1.0 mmol, 1.0 equiv)

  • Nucleophile: Morpholine (1.2 mmol, 1.2 equiv)

  • Catalyst: Pd 2​ (dba) 3​ (2 mol% for Br; 5 mol% for Cl)

  • Ligand: BINAP (4 mol% for Br) or XPhos (10 mol% for Cl)

  • Base: NaOtBu (1.5 mmol, 1.5 equiv)

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.5 mmol)

  • Solvent: Anhydrous Toluene (5 mL)

Step-by-Step Methodology
  • Reagent Assembly: In a nitrogen-filled glovebox, add Pd 2​ (dba) 3​ , the selected ligand, NaOtBu, and 1,3,5-trimethoxybenzene to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Solvent & Substrate Addition: Seal the tube with a septum, remove it from the glovebox, and connect it to a Schlenk line. Inject anhydrous toluene (5 mL), followed by the 6-halopyridine and morpholine via a gas-tight syringe.

  • Strict Degassing (Critical Step): Perform three consecutive Freeze-Pump-Thaw cycles. Causality: Trace oxygen rapidly oxidizes electron-rich phosphine ligands (like XPhos) to their phosphine oxides, permanently destroying the active catalyst before the difficult C-Cl oxidative addition can occur.

  • Kinetic Heating: Place the Schlenk tube in a pre-heated oil bath (80 °C for 6-bromo; 110 °C for 6-chloro).

  • Aliquoting & Quenching: At t = 1h, 4h, and 12h, withdraw a 50 µL aliquot under positive nitrogen pressure. Quench immediately into a vial containing 0.5 mL EtOAc and 0.5 mL water. Extract the organic layer and filter through a short silica plug to remove Pd black.

  • Mass Balance Analysis: Analyze the aliquots via GC-FID or UPLC-UV. Calculate the conversion of the 6-halopyridine and the yield of the product relative to the 1,3,5-trimethoxybenzene standard.

Workflow Prep 1. Reagent Assembly + Internal Standard Degas 2. Strict Degassing (Freeze-Pump-Thaw) Prep->Degas React 3. Reaction Execution (Kinetic Sampling) Degas->React Analyze 4. GC/LC-MS Analysis (Yield vs. Conversion) React->Analyze Decide 5. Mechanistic Diagnosis (Mass Balance Check) Analyze->Decide

Self-validating experimental workflow utilizing internal standards for mechanistic diagnosis.

Interpreting the Self-Validation Data
  • High Conversion, High Yield: The catalytic cycle is functioning perfectly.

  • Low Conversion, Low Yield: Oxidative addition is failing. Action: For 6-chloropyridines, switch to a more electron-rich ligand (e.g., an NHC ligand) or increase the temperature.

  • High Conversion, Low Yield (Poor Mass Balance): The catalyst is undergoing oxidative addition but failing at transmetalation or reductive elimination, leading to protodehalogenation (yielding unsubstituted pyridine). Action: Change the base (e.g., from NaOtBu to K 3​ PO 4​ ) to modulate the transmetalation rate, or increase the steric bulk of the ligand to force reductive elimination[4].

Conclusion & Strategic Recommendations

When designing a synthetic route involving 6-halopyridines, the choice between bromine and chlorine dictates the entire catalytic strategy.

6-Bromopyridines should be the default choice during early-stage discovery and medicinal chemistry. Their weak C-Br bond ensures rapid oxidative addition, allowing for broad functional group tolerance, lower temperatures, and the use of generic, off-the-shelf catalysts[1].

6-Chloropyridines are highly desirable for process chemistry and scale-up due to their low cost and commercial availability. However, they must be paired with advanced, sterically demanding ligands (like XPhos or SPhos)[2]. These ligands are not optional; they are mechanistically required to overcome the high C-Cl bond energy and to sterically shield the metal center from the catalyst-poisoning effects of the adjacent pyridine nitrogen.

References

  • Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles Source: RSC Publishing[Link]

Sources

Comparative

cost-benefit analysis of using 5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole in library synthesis

Cost-Benefit Analysis of 5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole in High-Throughput Library Synthesis As a Senior Application Scientist overseeing high-throughput chemistry platforms, I frequently observe librar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Cost-Benefit Analysis of 5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole in High-Throughput Library Synthesis

As a Senior Application Scientist overseeing high-throughput chemistry platforms, I frequently observe library synthesis campaigns fail not due to poor library design, but due to incompatible reactivity profiles. In Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) synthesis, the selection of bifunctional building blocks dictates the success of the entire workflow.

This guide provides an objective, data-driven cost-benefit analysis of using 5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole compared to its cheaper chlorinated analogs and stepwise assembly methods.

Mechanistic Causality: The Power of Orthogonal Reactivity

The structural brilliance of 5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole lies in its programmable, orthogonal reactivity. The molecule features two distinct electrophilic sites:

  • The Aliphatic Bromomethyl Group (-CH₂Br): A highly reactive, benzylic-type halide susceptible to rapid Sₙ2 nucleophilic attack by amines, thiols, or alcohols under exceptionally mild conditions.

  • The Aryl Bromide (6-bromopyridin-3-yl): An sp²-hybridized halide activated by the electron-withdrawing pyridine nitrogen. It is inert to mild Sₙ2 conditions but highly active in transition-metal-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig) [1].

This differential reactivity allows for selective, stepwise functionalization without the need for protecting groups—a critical requirement for generating diverse molecular libraries efficiently.

Cost-Benefit Analysis vs. Alternatives

When scaling library synthesis, procurement teams often push for cheaper chlorinated analogs (e.g., 5-(Chloromethyl)-3-(6-chloropyridin-3-yl)isoxazole) or de novo stepwise assembly (e.g., 1,3-dipolar cycloaddition of alkynes and nitrile oxides) [3]. However, a true cost-benefit analysis must account for reagent costs, catalyst expenses, and overall library attrition rates.

Table 1: Comparative Performance in Library Synthesis

Performance Metric5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole (Target)5-(Chloromethyl)-3-(6-chloropyridin-3-yl)isoxazole (Alternative A)Stepwise Assembly (Alternative B)
Upfront Reagent Cost Moderate to HighLowVery Low
Sₙ2 Reactivity (Step 1) High (Room temp, 1-2h)Low (Requires heating or NaI catalysis)N/A (Requires multi-step ring formation)
Pd-Coupling (Step 2) High (Standard Pd(dppf)Cl₂, 60°C)Low (Requires expensive ligands like XPhos, >90°C)Variable (Depends on final scaffold)
DEL Compatibility Excellent (DNA-compatible conditions)Poor (Harsh heating degrades DNA tags)Moderate (Cu-catalysis damages DNA)
Overall Library Yield > 85% ~ 60%~ 45%

The Verdict: While the brominated isoxazole has a higher upfront commercial cost, it eliminates the need for expensive, specialized palladium ligands required to activate aryl chlorides. Furthermore, in DEL synthesis, the mild conditions permitted by the brominated scaffold prevent the degradation of the genetic barcode, drastically reducing library attrition and yielding a higher return on investment [2].

Workflow Visualization

OrthogonalReactivity Start 5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole (Bifunctional Scaffold) SN2 Step 1: SN2 Alkylation (Targeting Aliphatic -CH2Br) Start->SN2 Mild Base, RT 100% Chemoselectivity Intermediate Mono-functionalized Intermediate (Aryl -Br remains intact) SN2->Intermediate LC-MS Validation: Loss of 79 Da (Br) Suzuki Step 2: Suzuki-Miyaura Coupling (Targeting Aryl -Br) Intermediate->Suzuki Pd Catalyst, Base, 60°C Final Diversified Library Member (Dual Functionalization Complete) Suzuki->Final LC-MS Validation: Target Mass Achieved

Orthogonal functionalization workflow of the bifunctional isoxazole scaffold.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that chemoselectivity is maintained before proceeding to the next library dimension.

Protocol 1: Chemoselective Sₙ2 Alkylation (Dimension 1)

Causality Focus: We utilize N,N-Diisopropylethylamine (DIPEA) because its steric hindrance prevents it from acting as a competing nucleophile, ensuring the primary amine library member exclusively attacks the bromomethyl group.

  • Preparation: Dissolve 5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add DIPEA (2.0 eq). The non-nucleophilic base will neutralize the generated HBr.

  • Nucleophile Addition: Add the primary amine library building block (1.1 eq) dropwise at room temperature.

  • Incubation: Stir at room temperature for 2 hours.

  • Self-Validation Check (LC-MS): Sample the reaction. You must observe the disappearance of the starting material and a mass shift corresponding to the exact mass of the amine minus 80 Da (loss of HBr). Crucially, the isotopic pattern of the intermediate must still show a 1:1 ratio of [M] and [M+2], confirming the aryl bromide remains fully intact.

  • Workup: Precipitate the product by adding cold water, filter, and dry under vacuum.

Protocol 2: Palladium-Catalyzed Arylation (Dimension 2)

Causality Focus: We utilize a biphasic 1,4-Dioxane/H₂O system. The water is strictly necessary to dissolve the inorganic base (Na₂CO₃), which generates the active palladium-hydroxo complex required to activate the boronic acid for transmetalation.

  • Preparation: Combine the mono-functionalized intermediate from Protocol 1 (1.0 eq) and an aryl boronic acid (1.2 eq) in a reaction vial.

  • Catalyst & Base: Add Pd(dppf)Cl₂ (0.05 eq) and aqueous Na₂CO₃ (2.0 M solution, 3.0 eq).

  • Solvent: Add 1,4-Dioxane to achieve a 4:1 Dioxane:Water ratio.

  • Degassing: Sparge the mixture with Argon for 5 minutes. Oxygen must be excluded to prevent homocoupling of the boronic acid and oxidation of the Pd(0) active species.

  • Heating: Seal the vial and heat at 60°C for 4 hours.

  • Self-Validation Check (LC-MS): Sample the organic layer. The 1:1 isotopic bromide pattern must be completely gone, replaced by a single mass peak corresponding to the cross-coupled product.

  • Purification: Filter through a short pad of Celite to remove palladium black, concentrate, and purify via preparative HPLC.

References

  • National Institutes of Health (PMC). Encoded Library Technologies as Integrated Lead Finding Platforms for Drug Discovery. Available at:[Link]

  • ChemRxiv. 1,3-Dipolar Cycloaddition of Nitroalkanes as a Tool of DOS/LOS-like Strategy for the Synthesis of Isoxazoles and Isoxazolines. Available at:[Link]

Safety & Regulatory Compliance

Safety

Advanced Operational Safety and Logistics Guide: Handling 5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole

Mechanistic Hazard Profile & Causality 5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole is a highly reactive, bifunctional halogenated heterocycle. To handle this compound safely, researchers must understand the underlyi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Hazard Profile & Causality

5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole is a highly reactive, bifunctional halogenated heterocycle. To handle this compound safely, researchers must understand the underlying physical chemistry that drives its toxicity:

  • Electrophilic Alkylation: The bromomethyl (-CH₂Br) moiety is a primary alkyl halide and a potent electrophile. It readily undergoes Sₙ2 substitution reactions with nucleophiles, including the sulfhydryl (-SH) and amino (-NH₂) groups found in human proteins and DNA. This rapid covalent binding is the root cause of its severe skin corrosion and potential mutagenicity [3].

  • Enhanced Lipophilicity: The addition of the 6-bromopyridin-3-yl ring significantly increases the molecule's partition coefficient (LogP). This lipophilicity allows the compound to rapidly penetrate standard lipid bilayers (human skin) and diffuse through standard nitrile glove barriers.

  • Hydrolysis and Off-Gassing: In the presence of ambient atmospheric moisture, the bromomethyl group can undergo spontaneous hydrolysis. This degradation pathway releases hydrogen bromide (HBr) gas, a severe respiratory irritant and corrosive agent.

Quantitative Hazard Assessment

Understanding the exact hazard classifications allows for precise logistical planning.

GHS ClassificationHazard StatementMechanistic Rationale
Skin Corr. 1B H314: Causes severe skin burns and eye damageRapid alkylation of dermal proteins; localized release of HBr upon contact with sweat.
Eye Dam. 1 H318: Causes serious eye damageIrreversible protein denaturation in the cornea via electrophilic attack.
Acute Tox. 4 H302/H332: Harmful if swallowed or inhaledSystemic toxicity driven by the bromopyridine core and alkylating potential.
STOT SE 3 H335: May cause respiratory irritationInhalation of volatile HBr off-gas from moisture-driven hydrolysis.

Personal Protective Equipment (PPE) Matrix & Justification

In compliance with OSHA 1910.132 requirements for hazard assessment [1], PPE selection cannot be arbitrary. The lipophilic and electrophilic nature of this compound dictates a specialized barrier approach.

PPE CategoryRequired EquipmentCausality & Field Insight
Hand Protection Butyl Rubber or Laminate (e.g., Silver Shield®)Standard 4-8 mil nitrile gloves are insufficient. Halogenated organics rapidly permeate nitrile [2]. Butyl rubber provides a dense, non-polar barrier that resists lipophilic diffusion.
Eye/Face Chemical Splash Goggles + 8-inch Face ShieldSafety glasses leave peripheral gaps. The H314 classification mandates full-face coverage to prevent irreversible corneal alkylation from micro-splashes.
Respiratory Fume Hood (≥100 fpm) or NIOSH OV/AG RespiratorMust be handled in a continuously exhausted environment to capture HBr off-gassing. If a hood is unavailable, Organic Vapor/Acid Gas (OV/AG) cartridges neutralize both the heterocycle vapor and HBr.
Body Flame-resistant (FR) lab coat + Neoprene apronPrevents permeation through woven cotton fabrics if a bulk spill occurs.

Standard Operating Procedure (SOP): Step-by-Step Handling & Quenching

This protocol is designed as a self-validating system , ensuring that the hazard is definitively neutralized before disposal, aligning with the National Research Council's Prudent Practices in the Laboratory [3].

Step 1: Pre-Operational Setup

  • Purge the analytical balance or reaction vessel with an inert gas (Argon or Nitrogen). Causality: Excluding ambient moisture prevents the hydrolysis of the bromomethyl group, preserving reagent integrity and preventing HBr generation.

Step 2: Dispensing and Transfer

  • Utilize non-sparking, anti-static spatulas. Weigh the compound inside a certified chemical fume hood. Do not transport the unsealed container across the laboratory.

Step 3: Decontamination and Quenching (Self-Validating)

  • The Mechanism: You must destroy the electrophilic bromomethyl group via an Sₙ2 substitution before disposal.

  • The Action: Submerge all contaminated spatulas, glassware, and residual chemical in a quenching bath of 1M Sodium Hydroxide (NaOH) or 10% Sodium Thiosulfate (Na₂S₂O₃) for a minimum of 2 hours. The hydroxide/thiosulfate acts as a strong nucleophile, displacing the bromide and converting the chemical into a non-alkylating, water-soluble derivative.

  • The Validation: After 2 hours, test the pH of the quenching bath using indicator paper. The solution must remain basic (pH > 9). If the pH has dropped, the generated HBr has consumed the base; add more NaOH until a basic pH is sustained, proving complete neutralization.

Emergency Response & Decontamination Logic

In the event of a breach in containment, follow this algorithmic workflow to minimize exposure and environmental impact.

G Start Incident: 5-(Bromomethyl)-... isoxazole Release Assess Assess Exposure Type Start->Assess Human Human Exposure Assess->Human Personnel Spill Surface Spill Assess->Spill Environmental Dermal Dermal/Ocular: Flush >15 mins with water Human->Dermal Contact Inhale Inhalation: Move to fresh air Human->Inhale Airborne Hood Contained in Hood? Spill->Hood Quench Quench with 1M NaOH or Na2S2O3 Hood->Quench Yes (<50g) Evacuate Evacuate & Call HazMat Hood->Evacuate No / Large Dispose Collect as Halogenated Waste Quench->Dispose

Emergency Response and Decontamination Workflow for Bromomethyl Isoxazole Derivatives.

Waste Disposal Plan

  • Segregation: Never mix halogenated waste with heavy metals, strong oxidizers, or amine-containing bases (which could trigger uncontrolled exothermic alkylation).

  • Labeling: Store the validated, quenched solution in high-density polyethylene (HDPE) carboys. Label strictly as: "Halogenated Organic Waste - Aqueous Quench - Corrosive."

  • Logistics: Coordinate with Environmental Health and Safety (EHS) for incineration at a facility permitted to handle halogenated organics, as combustion will generate secondary NOₓ and HBr gases requiring commercial scrubber systems.

References

  • Occupational Safety and Health Administration (OSHA). 1910.132 - Personal Protective Equipment General Requirements. United States Department of Labor. URL: [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press, 2011. URL: [Link]

© Copyright 2026 BenchChem. All Rights Reserved.